molecular formula C8H14Cl2N2 B597266 1-(3-Pyridyl)-1-propylamine Dihydrochloride CAS No. 1228879-41-1

1-(3-Pyridyl)-1-propylamine Dihydrochloride

Cat. No.: B597266
CAS No.: 1228879-41-1
M. Wt: 209.114
InChI Key: MNSJPYQUTLRCJP-UHFFFAOYSA-N
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Description

1-(3-Pyridyl)-1-propylamine Dihydrochloride is a chemical building block of interest in medicinal chemistry and drug discovery. As a pyridyl-containing amine, this compound serves as a versatile precursor for the synthesis of more complex molecules. Its structure, featuring both a basic amine group and a nitrogen-containing heterocycle, makes it a valuable intermediate for researchers developing potential pharmacologically active substances . Similar pyridylalkylamine scaffolds have been investigated for their biological properties, including as starting points for antihistamine agents . The dihydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions. Researchers can employ this compound in organic synthesis, particularly in nucleophilic substitution and condensation reactions, to create libraries of compounds for screening . This product is supplied for laboratory research purposes. For Research Use Only . Not intended for diagnostic, therapeutic, or any other human use. Handle with care and refer to the Safety Data Sheet for proper handling instructions.

Properties

IUPAC Name

1-pyridin-3-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-2-8(9)7-4-3-5-10-6-7;;/h3-6,8H,2,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSJPYQUTLRCJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN=CC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Pyridyl)-1-propylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Pyridyl)-1-propylamine Dihydrochloride is a pyridinylalkylamine derivative of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthesis and purification workflow, and an exploration of its potential biological activities based on the known pharmacology of structurally related compounds. Due to the limited publicly available data on this specific molecule, this document synthesizes information from analogous compounds to provide a robust framework for future research and development.

Chemical Properties

This compound is the salt form of the parent amine, 1-(3-Pyridyl)-1-propylamine. The dihydrochloride salt is expected to be a white to off-white solid with increased water solubility compared to the free base, a common characteristic of amine salts.[1]

Table 1: Physicochemical Properties

PropertyValueSource/Notes
Chemical Name 1-(Pyridin-3-yl)propan-1-amine dihydrochlorideIUPAC Nomenclature
Synonyms 1-(3-PYRIDYL)-1-PROPYLAMINE 2HCLChemicalBook[2]
CAS Number 1228879-41-1ChemicalBook[2]
Molecular Formula C₈H₁₄Cl₂N₂
Molecular Weight 209.12 g/mol
Appearance White to off-white solidPredicted based on similar compounds
Boiling Point (Free Base) 238.3°C at 760 mmHgCrysdot LLC
Melting Point Data not available
Solubility Expected to be soluble in waterGeneral property of amine hydrochlorides[1]
pKa Data not available
Storage 2-8°C, protect from lightChemicalBook[2]

Experimental Protocols

Proposed Synthesis Workflow

A common and efficient method for the synthesis of primary amines from ketones is reductive amination.[3][4][5][6][7] The proposed synthesis of this compound would involve a two-step process:

  • Reductive Amination of 1-(pyridin-3-yl)ethan-1-one: The starting material, 1-(pyridin-3-yl)ethan-1-one (3-acetylpyridine), can be reacted with ammonia in the presence of a reducing agent, such as hydrogen gas over a metal catalyst (e.g., cobalt or iron), or a hydride reagent like sodium cyanoborohydride, to form the primary amine, 1-(3-Pyridyl)-1-propylamine.[3][4][5]

  • Formation of the Dihydrochloride Salt: The resulting free base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol, isopropanol) to precipitate the dihydrochloride salt.[1][8]

Synthesis_Workflow Start 1-(pyridin-3-yl)ethan-1-one Step1 Reductive Amination (Ammonia, Reducing Agent) Start->Step1 Intermediate 1-(3-Pyridyl)-1-propylamine (Free Base) Step1->Intermediate Step2 Salt Formation (Hydrochloric Acid) Intermediate->Step2 Product 1-(3-Pyridyl)-1-propylamine Dihydrochloride Step2->Product

Proposed synthesis workflow for this compound.
Purification Protocol

Purification of the final dihydrochloride salt is crucial to remove any unreacted starting materials, byproducts, or excess reagents.

  • Initial Isolation: The precipitated dihydrochloride salt can be isolated by filtration.

  • Recrystallization: The crude salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol.[9] The choice of solvent is critical to ensure high recovery of the pure product.

  • Washing and Drying: The recrystallized product should be washed with a cold, non-polar solvent to remove any residual soluble impurities and then dried under vacuum.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact mass of the molecule, confirming its elemental composition.

  • Elemental Analysis: To confirm the empirical formula and the presence of two chloride counter-ions.

  • Melting Point Analysis: To determine the melting point of the purified compound, which is a key physical property and indicator of purity.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, its structural features suggest potential interactions with several biological targets. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antioxidant, and ion channel modulation.[10][11][12][13]

Potential as a Nav1.8 Inhibitor for Pain Management

The voltage-gated sodium channel Nav1.8 is predominantly expressed in peripheral sensory neurons and is a key player in pain signaling.[14][15][16][17][18] Inhibition of Nav1.8 is a promising strategy for the development of novel analgesics. Several classes of pyridine-containing molecules have been identified as potent and selective Nav1.8 inhibitors.

Hypothetical Signaling Pathway:

If this compound acts as a Nav1.8 inhibitor, it would likely modulate the excitability of nociceptive neurons.

Nav1_8_Pathway cluster_neuron Stimulus Noxious Stimulus Neuron Nociceptive Neuron Stimulus->Neuron Nav1_8 Nav1.8 Channel Depolarization Depolarization Nav1_8->Depolarization Na+ Influx ActionPotential Action Potential Propagation Depolarization->ActionPotential PainSignal Pain Signal to CNS ActionPotential->PainSignal Compound 1-(3-Pyridyl)-1-propylamine Dihydrochloride Compound->Nav1_8 Inhibition

Hypothetical inhibition of the Nav1.8 signaling pathway.
Potential Antimicrobial Activity

Pyridine-containing compounds have a long history as antimicrobial agents.[10][11][12][19][20] Their mechanism of action can vary, but often involves disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Potential Antioxidant Activity

The pyridine nucleus can also confer antioxidant properties.[21][22] The nitrogen atom can participate in radical scavenging reactions, potentially through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.

Proposed Experimental Workflow for Biological Evaluation

To investigate the potential biological activities of this compound, a systematic experimental approach is recommended.

Biological_Evaluation_Workflow Start 1-(3-Pyridyl)-1-propylamine Dihydrochloride Screening Primary Biological Screening Start->Screening Nav1_8_Assay Nav1.8 Inhibition Assay (e.g., Patch Clamp) Screening->Nav1_8_Assay Pain Antimicrobial_Assay Antimicrobial Susceptibility Testing (e.g., MIC determination) Screening->Antimicrobial_Assay Infection Antioxidant_Assay Antioxidant Capacity Assay (e.g., DPPH, ABTS) Screening->Antioxidant_Assay Oxidative Stress Hit_Identification Hit Identification Nav1_8_Assay->Hit_Identification Antimicrobial_Assay->Hit_Identification Antioxidant_Assay->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies Candidate_Selection Drug Candidate Selection In_Vivo_Studies->Candidate_Selection

Proposed workflow for the biological evaluation of the compound.

Safety and Handling

Based on information for similar compounds, this compound should be handled with care. It is potentially harmful if swallowed and may cause skin and eye irritation.[2] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a molecule with potential for further investigation in drug discovery. While specific data for this compound is limited, this guide provides a comprehensive framework based on the known chemistry and biology of related pyridine derivatives. The proposed synthesis, purification, and analytical workflows offer a starting point for its preparation and characterization. Furthermore, the exploration of its potential as a Nav1.8 inhibitor, antimicrobial, or antioxidant agent highlights promising avenues for future biological evaluation. Further research is warranted to fully elucidate the chemical and biological properties of this compound and to determine its therapeutic potential.

References

In-depth Technical Guide: 1-(3-Pyridyl)-1-propylamine Dihydrochloride (CAS 1228879-41-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Pyridyl)-1-propylamine Dihydrochloride is a pyridinamine derivative with the CAS number 1228879-41-1. This document aims to provide a comprehensive technical overview of this compound, including its chemical properties and a survey of related compounds to infer potential areas of scientific interest. Despite a thorough search of scientific literature and patent databases, specific experimental data, such as detailed synthesis protocols, quantitative biological activity, and established mechanisms of action for this particular compound, are not extensively available in the public domain. This guide, therefore, summarizes the available information and provides a framework for potential research directions based on the activities of structurally similar molecules.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is primarily compiled from chemical supplier catalogs.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1228879-41-1
Molecular Formula C₈H₁₄Cl₂N₂
Molecular Weight 209.12 g/mol
Synonyms 1-(Pyridin-3-yl)propan-1-amine dihydrochloride
Appearance White to off-white solid (presumed)
Solubility Expected to be soluble in water

Synthesis and Manufacturing

A potential, though unverified, synthetic pathway could be conceptualized as follows:

Synthesis_Pathway cluster_0 Conceptual Synthetic Pathway 3-Acetylpyridine 3-Acetylpyridine Propiophenone_analog 1-(Pyridin-3-yl)propan-1-one 3-Acetylpyridine->Propiophenone_analog Grignard Reaction (e.g., EtMgBr) Oxime 1-(Pyridin-3-yl)propan-1-one oxime Propiophenone_analog->Oxime Hydroxylamine Amine 1-(3-Pyridyl)-1-propylamine Oxime->Amine Reduction (e.g., H2, Pd/C or LiAlH4) Dihydrochloride 1-(3-Pyridyl)-1-propylamine Dihydrochloride Amine->Dihydrochloride HCl

Caption: Conceptual synthesis of this compound.

Experimental Protocol (Hypothetical):

A plausible, generalized protocol for the reduction of an amide, based on methods for similar compounds, is described in patent literature (e.g., EP0542837B1). This would involve the following steps:

  • Amide Formation: Reaction of a suitable carboxylic acid with an amine to form the corresponding amide.

  • Reduction: The amide is then reduced, for example, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere and may require heating under reflux.

  • Work-up: After the reaction is complete, it is carefully quenched with water and a basic solution to decompose the excess reducing agent and precipitate aluminum salts.

  • Purification: The crude amine is extracted with an organic solvent, dried, and purified, typically by distillation or chromatography.

  • Salt Formation: The purified amine is dissolved in a suitable solvent and treated with a solution of hydrochloric acid to precipitate the dihydrochloride salt, which can then be isolated by filtration and dried.

It is crucial to note that this is a generalized and hypothetical protocol. Researchers should conduct a thorough literature search for analogous transformations and perform appropriate reaction optimization and safety assessments before attempting any synthesis.

Biological Activity and Potential Applications

Direct studies on the biological activity of this compound are not found in the public domain. However, the pyridine and propylamine moieties are present in numerous biologically active compounds, suggesting potential areas for investigation.

  • Antispasmodic Activity: A patent (EP0542837B1) describes a series of propylamine derivatives with antispasmodic properties. While not directly mentioning the target compound, this suggests a potential avenue for research.

  • Antimicrobial and Antibacterial Activity: Research on other pyridine derivatives, such as 3-(pyridin-3-yl)-2-oxazolidinones, has demonstrated antibacterial activity. This indicates that the pyridyl group can be a key pharmacophore for antimicrobial agents.

  • Kinase Inhibition: Pyridin-3-yl pyrimidines have been investigated as potent Bcr-Abl inhibitors, suggesting a role for the 3-pyridyl group in targeting protein kinases.

The potential workflow for investigating the biological activity of this compound is outlined below:

Biological_Screening_Workflow cluster_1 Biological Activity Screening Workflow Compound 1-(3-Pyridyl)-1-propylamine Dihydrochloride Primary_Screening Primary Screening (e.g., Cell-based assays, Receptor binding assays) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Dose-response, Selectivity profiling) Hit_Identification->Secondary_Screening Active Compounds Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: A general workflow for the biological evaluation of a novel chemical entity.

Signaling Pathways

Given the lack of specific biological data for this compound, it is not possible to depict a specific signaling pathway that it modulates. However, based on the activities of related compounds, one could hypothesize its potential interaction with pathways regulated by targets such as G-protein coupled receptors (implicated in antispasmodic activity) or protein kinases (implicated in cancer).

Should future research identify a specific molecular target, a signaling pathway diagram could be constructed. For instance, if the compound were found to be a Bcr-Abl inhibitor, the following logical relationship would be relevant:

Bcr_Abl_Pathway cluster_2 Hypothetical Bcr-Abl Inhibition Compound 1-(3-Pyridyl)-1-propylamine Dihydrochloride Bcr_Abl Bcr-Abl Kinase Compound->Bcr_Abl Inhibits Downstream Downstream Signaling (e.g., STAT5, Ras, PI3K/Akt) Bcr_Abl->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Hypothetical inhibition of the Bcr-Abl signaling pathway.

Conclusion and Future Directions

This compound is a chemical entity for which detailed scientific characterization is largely absent from public records. The structural motifs present in the molecule suggest that it may possess biological activity, and this guide provides a starting point for researchers interested in exploring its potential. Future work should focus on:

  • Development and publication of a robust synthetic method.

  • Broad-spectrum biological screening to identify potential therapeutic areas.

  • If activity is confirmed, detailed mechanistic studies to elucidate its mode of action.

This document serves as a foundational resource and a call for further research to unlock the potential of this and related compounds.

In-depth Technical Guide on the Structure Elucidation of 1-(3-Pyridyl)-1-propylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Due to the limited availability of detailed, publicly accessible scientific literature and experimental data specifically for 1-(3-Pyridyl)-1-propylamine Dihydrochloride, this guide will focus on the theoretical principles and general methodologies that would be employed for its structure elucidation. While specific experimental data for this compound is not available, this document will serve as a comprehensive framework for researchers undertaking its synthesis and characterization.

This technical guide is intended for researchers, scientists, and drug development professionals. It outlines the necessary steps and analytical techniques required for the comprehensive structure elucidation of this compound.

Compound Overview

This compound is a chemical compound containing a pyridine ring and a propylamine functional group. The dihydrochloride salt form indicates that both the pyridine nitrogen and the primary amine nitrogen are protonated.

Predicted Physicochemical Properties

A summary of predicted and basic available data is presented below.

PropertyValueSource
Chemical Name 1-(Pyridin-3-yl)propan-1-amine dihydrochloride-
Synonyms 1-(3-PYRIDYL)-1-PROPYLAMINE 2HCL[1]
CAS Number 1228879-41-1[1]
Molecular Formula C₈H₁₄Cl₂N₂-
Molecular Weight 209.12 g/mol -
Appearance White to off-white solid[1]
Storage 2-8°C, protect from light[1]

Hypothetical Synthesis Route

A plausible synthetic route for 1-(3-Pyridyl)-1-propylamine would be the reductive amination of 3-acetylpyridine. This common and efficient method for amine synthesis involves the reaction of a ketone with an amine source in the presence of a reducing agent.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_purification Purification & Salt Formation Reactant1 3-Acetylpyridine Reaction Reductive Amination Reactant1->Reaction Reactant2 Ammonia/Ammonium Salt Reactant2->Reaction Reactant3 Reducing Agent (e.g., NaBH3CN) Reactant3->Reaction Intermediate 1-(3-Pyridyl)-1-propylamine (Free Base) Reaction->Intermediate Purification Chromatography/Distillation Intermediate->Purification FinalProduct This compound SaltFormation Treatment with HCl Purification->SaltFormation SaltFormation->FinalProduct Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Further Analysis cluster_conclusion Conclusion Synthesis Synthesized Compound MS Mass Spectrometry (MS) Synthesis->MS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Synthesis->NMR IR Infrared (IR) Spectroscopy Synthesis->IR EA Elemental Analysis Synthesis->EA Purity Purity Determination (HPLC, GC) Synthesis->Purity Elucidation Structure Elucidation MS->Elucidation NMR->Elucidation IR->Elucidation EA->Elucidation Purity->Elucidation

References

In-Depth Technical Guide: 1-(3-Pyridyl)-1-propylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the available technical data for 1-(3-Pyridyl)-1-propylamine Dihydrochloride (CAS No. 1228879-41-1). Due to the limited publicly available information on this specific compound, this guide focuses on its fundamental chemical and physical properties. Detailed experimental protocols, biological activity, and associated signaling pathways are not extensively documented in current literature. This guide serves as a foundational resource for researchers interested in this molecule, consolidating the known data and identifying areas for future investigation.

Chemical and Physical Properties

This compound is a pyridinamine derivative. The following table summarizes its key quantitative data.

PropertyValueSource
CAS Number 1228879-41-1[1]
Molecular Formula C₈H₁₄Cl₂N₂[2][3][4]
Molecular Weight 209.12 g/mol [2][3][4]
Appearance White to off-white solid[1]
Storage Temperature 2-8°C, protect from light[1]

Note: Some sources may list alternative molecular formulas or weights, which could pertain to the free base or other salt forms of the compound.

Synthesis and Characterization Workflow

G A Reactant Selection (e.g., 3-acetylpyridine, propanal) B Chemical Synthesis (e.g., Reductive amination) A->B Reaction C Purification (e.g., Crystallization, Chromatography) B->C Crude Product D Salt Formation (Reaction with HCl) C->D Purified Base E Structural Characterization (NMR, MS, IR) D->E Final Product F Purity Analysis (HPLC, Elemental Analysis) D->F Final Product G Final Product: This compound E->G F->G

Figure 1: A generalized workflow for the synthesis and characterization of a chemical entity.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield specific information regarding the biological activity or associated signaling pathways for this compound. The biological function of this compound appears to be an uncharacterized area of research.

For researchers interested in investigating the potential biological effects of this molecule, a general workflow for screening and pathway analysis is suggested below.

G A Compound Acquisition (this compound) B In Vitro Screening (e.g., Cell-based assays, Receptor binding assays) A->B C Hit Identification (Identification of biological activity) B->C D Mechanism of Action Studies (e.g., Western blot, qPCR, Reporter assays) C->D E Signaling Pathway Elucidation D->E F In Vivo Studies (Animal models) D->F H Lead Compound Development E->H G Toxicology and Pharmacokinetics F->G G->H

Figure 2: A conceptual workflow for the investigation of the biological activity of a novel compound.

Safety and Handling

According to available safety data, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion and Future Directions

This compound is a chemical compound for which basic identifying and safety information is available. However, there is a notable absence of detailed scientific literature regarding its synthesis, experimental analysis, and biological function. This presents an opportunity for original research to characterize this molecule more fully. Future studies could focus on developing and documenting a robust synthetic route, elucidating its three-dimensional structure, and screening for biological activity across a range of cellular and animal models. Such research would significantly enhance the scientific understanding of this compound and its potential applications.

References

An In-depth Technical Guide to the Synthesis of 1-(3-Pyridyl)-1-propylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a viable synthetic pathway for the preparation of 1-(3-Pyridyl)-1-propylamine Dihydrochloride, a pyridine-containing compound with potential applications in pharmaceutical research and development. The synthesis is centered around a two-step process commencing with the formation of the key intermediate, 3-propionylpyridine, followed by a classical Leuckart reductive amination, and concluding with the conversion to its dihydrochloride salt. This document provides a comprehensive overview of the synthetic strategy, including proposed experimental protocols, and outlines the necessary characterization data required for verification of the final product.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceutical agents. The introduction of an aminopropyl side chain to the pyridine ring at the 3-position, as seen in 1-(3-Pyridyl)-1-propylamine, generates a molecule with potential for interaction with various biological targets. This guide focuses on a robust and well-established chemical route for the synthesis of its dihydrochloride salt, ensuring stability and solubility for potential downstream applications.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via the following two key stages:

  • Stage 1: Synthesis of 3-Propionylpyridine. This intermediate is proposed to be synthesized from 3-cyanopyridine via a Grignard reaction with ethylmagnesium bromide, followed by acidic workup.

  • Stage 2: Reductive Amination and Salt Formation. The target primary amine is formed from 3-propionylpyridine through a Leuckart reaction, a well-established method for the amination of ketones using ammonium formate. The resulting free amine is then converted to its stable dihydrochloride salt.

Synthesis_Pathway cluster_0 Stage 1: Synthesis of 3-Propionylpyridine cluster_1 Stage 2: Reductive Amination and Salt Formation 3-Cyanopyridine 3-Cyanopyridine Grignard_Reaction Grignard Reaction 3-Cyanopyridine->Grignard_Reaction EtMgBr Ethylmagnesium Bromide EtMgBr->Grignard_Reaction Intermediate_Imine Intermediate Imine Salt Grignard_Reaction->Intermediate_Imine Acid_Workup Acidic Workup (e.g., H3O+) Intermediate_Imine->Acid_Workup 3-Propionylpyridine 3-Propionylpyridine Acid_Workup->3-Propionylpyridine 3-Propionylpyridine_2 3-Propionylpyridine Leuckart_Reaction Leuckart Reaction 3-Propionylpyridine_2->Leuckart_Reaction Ammonium_Formate Ammonium Formate (HCOONH4) Ammonium_Formate->Leuckart_Reaction Formyl_Intermediate N-formyl Intermediate Leuckart_Reaction->Formyl_Intermediate Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) Formyl_Intermediate->Acid_Hydrolysis Free_Amine 1-(3-Pyridyl)-1-propylamine (Free Base) Acid_Hydrolysis->Free_Amine HCl_Salt_Formation HCl Salt Formation Free_Amine->HCl_Salt_Formation Final_Product 1-(3-Pyridyl)-1-propylamine Dihydrochloride HCl_Salt_Formation->Final_Product

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 3-Propionylpyridine

This stage involves the reaction of a Grignard reagent with a pyridine nitrile.

Reaction Scheme:

Stage1_Reaction 3-Cyanopyridine 3-Cyanopyridine Intermediate Imine intermediate 3-Cyanopyridine->Intermediate + EtMgBr EtMgBr Ethylmagnesium Bromide 3-Propionylpyridine 3-Propionylpyridine Intermediate->3-Propionylpyridine + H3O+ H3O H3O+

Figure 2: Reaction scheme for the synthesis of 3-Propionylpyridine.

Experimental Procedure:

  • Grignard Reagent Preparation (if not commercially available): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine is added to initiate the reaction. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings under a nitrogen atmosphere. The reaction mixture is stirred until the magnesium is consumed.

  • Reaction with 3-Cyanopyridine: A solution of 3-cyanopyridine in anhydrous toluene is added dropwise to the prepared Grignard reagent at a controlled temperature (e.g., 0-5 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.

Table 1: Proposed Reagents and Conditions for Stage 1

Reagent/ParameterProposed Quantity/Value
3-Cyanopyridine1.0 eq
Ethylmagnesium Bromide1.2 eq
SolventAnhydrous Diethyl Ether/Toluene
Reaction Temperature0 °C to Room Temperature
Reaction Time4-6 hours
Work-upAqueous NH4Cl, then H3O+
Stage 2: Reductive Amination and Dihydrochloride Salt Formation

This stage utilizes the Leuckart reaction for the reductive amination of the ketone intermediate.[1][2]

Reaction Scheme:

Stage2_Reaction 3-Propionylpyridine 3-Propionylpyridine Free_Amine 1-(3-Pyridyl)-1-propylamine 3-Propionylpyridine->Free_Amine + HCOONH4, Δ Ammonium_Formate Ammonium Formate Final_Product This compound Free_Amine->Final_Product + 2 HCl HCl 2 eq. HCl

Figure 3: Reaction scheme for the Leuckart reaction and salt formation.

Experimental Procedure:

  • Leuckart Reaction: 3-Propionylpyridine is mixed with an excess of ammonium formate in a round-bottom flask equipped with a reflux condenser. The mixture is heated to a high temperature (typically 160-180 °C) for several hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis of the Formyl Intermediate: After cooling, the reaction mixture is treated with concentrated hydrochloric acid and heated to reflux to hydrolyze the intermediate N-formyl derivative.

  • Isolation of the Free Amine: The acidic solution is cooled and made alkaline by the addition of a strong base (e.g., concentrated NaOH solution) to a pH > 12. The liberated free amine is then extracted with an organic solvent such as diethyl ether or dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Formation of the Dihydrochloride Salt: The crude free amine is dissolved in a suitable solvent like isopropanol or ethanol. A solution of hydrogen chloride in the same solvent (or gaseous HCl) is then added until the solution is acidic. The precipitated dihydrochloride salt is collected by filtration, washed with cold solvent, and dried under vacuum.

Table 2: Proposed Reagents and Conditions for Stage 2

Reagent/ParameterProposed Quantity/Value
3-Propionylpyridine1.0 eq
Ammonium Formate3.0-5.0 eq
Reaction Temperature160-180 °C
Reaction Time6-12 hours
HydrolysisConcentrated HCl, reflux
Salt FormationHCl in Isopropanol/Ethanol

Data Presentation

Table 3: Expected Quantitative Data

ParameterStage 1: 3-PropionylpyridineStage 2: this compound
Yield (%) Expected to be in the range of 60-80%Expected to be in the range of 50-70%
Physical State LiquidCrystalline Solid
Melting Point (°C) N/A (Boiling Point)To be determined
Purity (by HPLC/GC) >95%>98%

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_stage1 Stage 1: Grignard Reaction cluster_stage2 Stage 2: Leuckart Reaction & Salt Formation cluster_analysis Analysis start Start Materials: 3-Cyanopyridine Ethyl Bromide, Mg grignard Grignard Reaction start->grignard reagents1 Anhydrous Solvents (Ether, Toluene) reagents1->grignard workup1 Quenching & Acidic Workup grignard->workup1 purification1 Vacuum Distillation workup1->purification1 leuckart Leuckart Reaction with Ammonium Formate purification1->leuckart hydrolysis Acid Hydrolysis leuckart->hydrolysis extraction Basification & Extraction hydrolysis->extraction salt_formation Dihydrochloride Salt Formation extraction->salt_formation purification2 Recrystallization salt_formation->purification2 characterization Characterization: NMR, IR, MS, MP, Purity purification2->characterization

Caption: Experimental workflow for the synthesis and analysis.

Characterization

The identity and purity of the final product, this compound, should be confirmed by a combination of spectroscopic methods.

Table 4: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyridyl protons, the methine proton adjacent to the nitrogen, the methylene protons, and the terminal methyl protons. The chemical shifts will be influenced by the protonation of the nitrogen atoms.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the pyridine ring carbons and the propyl side chain carbons.
IR Spectroscopy Characteristic absorption bands for N-H stretching (broad, due to ammonium salt), C-H stretching (aliphatic and aromatic), C=N and C=C stretching (pyridine ring), and N-H bending.
Mass Spectrometry The molecular ion peak corresponding to the free base [C8H12N2]+.

Conclusion

This technical guide outlines a feasible and well-precedented synthetic route for this compound. The proposed two-stage pathway, involving a Grignard reaction to form the key ketone intermediate followed by a Leuckart reductive amination, provides a logical and practical approach for laboratory-scale synthesis. The detailed experimental protocols and characterization guidelines provided herein are intended to equip researchers and scientists in the field of drug development with the necessary information to successfully synthesize and verify this compound of interest. Adherence to standard laboratory safety procedures is paramount throughout all experimental stages.

References

In-Depth Technical Guide: The Core Mechanism of Action of 1-(3-Pyridyl)-1-propylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Pyridyl)-1-propylamine Dihydrochloride, identified in scientific literature as RJR-2403 and also known as metanicotine, is a potent and selective agonist of nicotinic acetylcholine receptors (nAChRs), with a pronounced preference for the α4β2 subtype, which is highly expressed in the central nervous system (CNS). This technical guide delineates the core mechanism of action of this compound, summarizing its pharmacological profile, detailing its effects on neurotransmitter systems, and outlining the experimental protocols used to characterize its activity. The compound's selectivity for CNS nAChRs over peripheral subtypes contributes to a favorable therapeutic profile, with significant implications for the development of treatments for neurological and psychiatric disorders.

Pharmacological Profile: A Selective Nicotinic Agonist

This compound (RJR-2403) is a CNS-selective nicotinic agonist.[1] Its mechanism of action is centered on its interaction with nAChRs, which are ligand-gated ion channels that play a critical role in synaptic transmission throughout the nervous system.

Binding Affinity and Receptor Subtype Selectivity

RJR-2403 exhibits a high affinity for nAChRs in the rat brain cortex.[2] Notably, it demonstrates significant selectivity for the α4β2 nAChR subtype, which is the most abundant high-affinity nicotine binding site in the brain.[3] This selectivity is a key feature of its pharmacological profile, distinguishing it from nicotine, which is a non-selective nAChR agonist.

Table 1: Binding Affinity of this compound (RJR-2403) for nAChRs

Receptor SourceRadioligandKi (nM)Reference
Rat Brain Cortex[3H]cytisine26 ± 3[2]
Functional Activity at nAChR Subtypes

As a functional agonist, RJR-2403 activates nAChRs, leading to the opening of the ion channel and subsequent cellular responses. Its potency and efficacy vary across different nAChR subtypes, underscoring its selectivity.

Table 2: Functional Potency and Efficacy of this compound (RJR-2403) in Neurotransmitter Release

AssayBrain RegionEC50 (nM)Emax (% of Nicotine)Reference
[3H]Dopamine ReleaseStriatal Synaptosomes938 ± 17282 ± 5[2]

Effects on Neurotransmitter Systems

The activation of presynaptic nAChRs by this compound leads to the enhanced release of several key neurotransmitters in the brain. This neuromodulatory effect is central to its observed physiological and cognitive effects.

In Vivo Neurotransmitter Release

In vivo microdialysis studies in rats have demonstrated that systemic administration of RJR-2403 significantly increases the extracellular levels of acetylcholine, dopamine, norepinephrine, and serotonin in the cortex.[2]

Table 3: Effect of this compound (RJR-2403) on Extracellular Neurotransmitter Levels in Rat Cortex

NeurotransmitterDose (s.c.)Maximum Increase (% of Baseline)Reference
Acetylcholine3.6 µmol/kg~190[2]
Dopamine3.6 µmol/kg~231[2]
Norepinephrine3.6 µmol/kg~224[2]
Serotonin3.6 µmol/kg~170[2]

Signaling Pathways

The binding of this compound to α4β2 nAChRs initiates a cascade of intracellular signaling events. While direct studies on the specific signaling pathways activated by RJR-2403 are limited, the known downstream effects of nAChR activation provide a putative framework for its mechanism of action at the molecular level.

Activation of nAChRs, particularly the α4β2 subtype, leads to an influx of cations (primarily Na+ and Ca2+), causing membrane depolarization. The increase in intracellular Ca2+ acts as a second messenger, triggering various signaling cascades. Two prominent pathways implicated in nAChR-mediated effects are the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK/ERK) pathway. These pathways are crucial for cell survival, neuroprotection, and synaptic plasticity. Furthermore, nAChR activation has been shown to influence the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor involved in learning and memory.[4]

G RJR2403 1-(3-Pyridyl)-1-propylamine Dihydrochloride (RJR-2403) nAChR α4β2 Nicotinic Acetylcholine Receptor RJR2403->nAChR Binds to & Activates Ion_Channel Ion Channel Opening nAChR->Ion_Channel Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_Influx->MAPK_ERK Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Neuroprotection Neuroprotection & Cell Survival PI3K_Akt->Neuroprotection CREB CREB Phosphorylation MAPK_ERK->CREB Synaptic_Plasticity Synaptic Plasticity & Cognitive Enhancement MAPK_ERK->Synaptic_Plasticity CREB->Synaptic_Plasticity

Caption: Putative signaling pathways activated by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a combination of in vitro and in vivo experimental techniques.

Radioligand Binding Assay for α4β2 nAChR

This protocol is a representative method for determining the binding affinity of a compound for the α4β2 nAChR.[5][6]

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue_Homogenization Homogenize rat brain cortex in ice-cold buffer Centrifugation1 Centrifuge at low speed to remove nuclei and debris Tissue_Homogenization->Centrifugation1 Centrifugation2 Centrifuge supernatant at high speed to pellet membranes Centrifugation1->Centrifugation2 Resuspension Resuspend membrane pellet in assay buffer Centrifugation2->Resuspension Incubation Incubate membranes with [³H]cytisine and varying concentrations of RJR-2403 Resuspension->Incubation Filtration Rapidly filter through glass fiber filters Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation Measure radioactivity using liquid scintillation counting Washing->Scintillation Competition_Curve Generate competition binding curve Scintillation->Competition_Curve IC50 Determine IC₅₀ value Competition_Curve->IC50 Ki Calculate Kᵢ using the Cheng-Prusoff equation IC50->Ki

Caption: Workflow for a radioligand binding assay to determine the affinity of RJR-2403 for α4β2 nAChRs.

Methodology:

  • Membrane Preparation: Rat brain cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Assay: The membrane preparation is incubated with a fixed concentration of a radioligand specific for the α4β2 receptor, such as [³H]cytisine, and varying concentrations of the unlabeled test compound (RJR-2403).

  • Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition binding curve, from which the half-maximal inhibitory concentration (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Synaptosome Preparation and Neurotransmitter Release Assay

This protocol outlines a general procedure for measuring neurotransmitter release from isolated nerve terminals (synaptosomes).[7][8]

G cluster_prep Synaptosome Preparation cluster_assay Release Assay Homogenization Homogenize brain tissue (e.g., striatum) in isotonic sucrose solution Centrifugation_Debris Centrifuge at low speed to remove nuclei and debris Homogenization->Centrifugation_Debris Centrifugation_Synaptosomes Centrifuge supernatant at higher speed to pellet crude synaptosomes Centrifugation_Debris->Centrifugation_Synaptosomes Resuspension_Synaptosomes Resuspend synaptosome pellet in physiological buffer Centrifugation_Synaptosomes->Resuspension_Synaptosomes Loading Load synaptosomes with radiolabeled neurotransmitter (e.g., [³H]dopamine) Resuspension_Synaptosomes->Loading Washing_Synaptosomes Wash to remove excess radiolabel Loading->Washing_Synaptosomes Stimulation Stimulate with varying concentrations of RJR-2403 Washing_Synaptosomes->Stimulation Collection Collect the superfusate Stimulation->Collection Quantification_Release Quantify radioactivity in the superfusate and synaptosomes Collection->Quantification_Release

Caption: Workflow for preparing synaptosomes and measuring neurotransmitter release.

Methodology:

  • Synaptosome Preparation: Brain tissue (e.g., striatum for dopamine release) is homogenized in an isotonic sucrose solution. The homogenate is subjected to differential centrifugation to isolate the synaptosome fraction.

  • Radiolabeling: The synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine), which is taken up into the nerve terminals.

  • Superfusion: The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

  • Stimulation: After a baseline collection period, the synaptosomes are stimulated with varying concentrations of RJR-2403.

  • Sample Collection and Analysis: Fractions of the superfusate are collected, and the amount of radioactivity in each fraction is determined by liquid scintillation counting to quantify neurotransmitter release.

In Vivo Microdialysis

This protocol provides a general framework for in vivo microdialysis to measure extracellular neurotransmitter levels in the brain of freely moving animals.[9][10]

G cluster_surgery Surgical Implantation cluster_microdialysis Microdialysis Procedure cluster_analysis_micro Sample Analysis Anesthesia Anesthetize the animal (e.g., rat) Stereotaxic_Surgery Implant a guide cannula stereotaxically into the target brain region (e.g., cortex) Anesthesia->Stereotaxic_Surgery Recovery Allow for post-operative recovery Stereotaxic_Surgery->Recovery Probe_Insertion Insert a microdialysis probe through the guide cannula Recovery->Probe_Insertion Perfusion Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate Probe_Insertion->Perfusion Baseline_Collection Collect baseline dialysate samples Perfusion->Baseline_Collection Drug_Administration Administer RJR-2403 (e.g., subcutaneously) Baseline_Collection->Drug_Administration Post_Drug_Collection Collect dialysate samples post-administration Drug_Administration->Post_Drug_Collection HPLC Analyze dialysate samples using HPLC with electrochemical or fluorescence detection Post_Drug_Collection->HPLC Quantification_Neuro Quantify neurotransmitter concentrations HPLC->Quantification_Neuro Data_Analysis_Micro Express data as a percentage of baseline levels Quantification_Neuro->Data_Analysis_Micro

Caption: General workflow for in vivo microdialysis to measure neurotransmitter levels.

Methodology:

  • Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex) of an anesthetized rat. The animal is allowed to recover from surgery.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion and Sample Collection: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF). Dialysate samples are collected at regular intervals.

  • Drug Administration: After establishing a stable baseline of neurotransmitter levels, RJR-2403 is administered systemically (e.g., via subcutaneous injection).

  • Sample Analysis: The collected dialysate samples are analyzed by high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection to quantify the concentrations of various neurotransmitters.

Conclusion

This compound (RJR-2403) is a selective agonist for the α4β2 nicotinic acetylcholine receptor subtype. Its mechanism of action involves the direct activation of these receptors in the central nervous system, leading to enhanced release of multiple neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. This neurochemical profile underlies its potential for cognitive enhancement and other therapeutic effects. The selectivity of RJR-2403 for central α4β2 nAChRs over peripheral subtypes suggests a reduced potential for side effects compared to non-selective nicotinic agonists. Further research into the specific downstream signaling pathways activated by this compound will provide a more complete understanding of its molecular mechanism of action and aid in the development of novel therapeutics targeting the nicotinic cholinergic system.

References

The Enigmatic Potential of 1-(3-Pyridyl)-1-propylamine Dihydrochloride: A Technical Guide to Its Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of 1-(3-Pyridyl)-1-propylamine Dihydrochloride. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from structurally related pyridine-containing molecules to forecast its potential pharmacological profile. By examining established structure-activity relationships (SAR), this guide postulates that this compound is a potential modulator of nicotinic acetylcholine receptors (nAChRs), with possible applications in neuroscience research and drug discovery. This paper will detail the hypothetical mechanism of action, suggest relevant experimental protocols for its investigation, and present potential quantitative data in a structured format to guide future research.

Introduction: The Prominence of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold that is extensively found in a vast array of biologically active compounds, including numerous FDA-approved drugs.[1] Its presence is associated with a wide spectrum of pharmacological activities, including but not limited to, anticonvulsant, anxiolytic, antimicrobial, anticancer, and cardiovascular effects.[2][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic nature of the ring allows for various types of interactions with biological targets, making it a privileged structure in medicinal chemistry.[4] The diverse biological profiles of pyridine derivatives underscore the potential of novel pyridine-containing compounds like this compound as subjects for pharmacological investigation.

Predicted Biological Activity and Mechanism of Action

Based on the structural similarity of this compound to known nicotinic acetylcholine receptor (nAChR) ligands, its primary biological activity is predicted to be the modulation of these receptors.[4][5] The 3-pyridyl moiety is a well-established pharmacophore for nAChR interaction, mimicking the pyridine ring of nicotine.[5] The propylamine side chain likely influences the compound's affinity, selectivity, and functional activity (agonist, antagonist, or allosteric modulator) at different nAChR subtypes.

Hypothetical Signaling Pathway: nAChR Modulation

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[3][6] Upon binding of an agonist, the receptor channel opens, leading to an influx of cations (primarily Na⁺ and Ca²⁺), which results in depolarization of the cell membrane and subsequent cellular responses.[3] The influx of calcium can also trigger various downstream signaling cascades.[6]

Below is a DOT script generating a diagram of the predicted signaling pathway.

Nicotinic Acetylcholine Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound 1-(3-Pyridyl)-1-propylamine Dihydrochloride nAChR Nicotinic Acetylcholine Receptor (nAChR) Compound->nAChR Binds to receptor Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx Channel opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca²⁺-dependent Signaling Cascades Ion_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Ca_Signaling->Cellular_Response Experimental_Workflow Start Start In_Vitro In Vitro Studies Start->In_Vitro Binding Radioligand Binding (Affinity - Ki) In_Vitro->Binding Functional Functional Assays (Efficacy - EC50/IC50) In_Vitro->Functional SAR Structure-Activity Relationship Analysis Binding->SAR Functional->SAR In_Vivo In Vivo Studies (Rodent Models) Behavioral Behavioral Analysis (e.g., Locomotion, Cognition) In_Vivo->Behavioral PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD End End Behavioral->End PK_PD->End SAR->In_Vivo

References

The Modulation of Spermine Oxidase by 1-(3-Pyridyl)-1-propylamine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the modulation of spermine oxidase (SMOX) by the inhibitor 1-(3-Pyridyl)-1-propylamine Dihydrochloride, more commonly known as MDL 72527. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. This document details the mechanism of action of MDL 72527, its quantitative effects on SMOX and related enzymes, and the downstream cellular consequences. Detailed experimental protocols for key assays and a summary of its effects in preclinical models are provided. Furthermore, this guide visualizes the intricate signaling pathways influenced by SMOX inhibition, offering a deeper understanding of its therapeutic potential in various pathological conditions, including cancer, ischemic retinopathy, and neurodegenerative diseases.

Introduction to Spermine Oxidase and Polyamines

Polyamines, such as spermine, spermidine, and putrescine, are ubiquitous polycationic molecules essential for a myriad of cellular functions, including cell growth, differentiation, gene expression, and apoptosis.[1][2] The intracellular concentrations of polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[3]

Spermine oxidase (SMOX) is a flavin-dependent enzyme that plays a pivotal role in the polyamine catabolic pathway.[2][4] It specifically catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal as byproducts.[4][5] The latter is spontaneously converted to the highly reactive and toxic aldehyde, acrolein.[6][7] Dysregulation of SMOX activity and the subsequent accumulation of its byproducts have been implicated in a range of pathologies, including cancer, neurodegenerative diseases, and inflammation, making it a compelling therapeutic target.[1][6]

This compound (MDL 72527): An Overview

This compound, widely known as MDL 72527, is a well-characterized inhibitor of polyamine oxidases.[8] It functions as an irreversible inhibitor of both spermine oxidase (SMOX) and N1-acetylpolyamine oxidase (APAO).[7][8] By blocking the activity of these enzymes, MDL 72527 disrupts polyamine catabolism, leading to a reduction in the production of cytotoxic byproducts like hydrogen peroxide and acrolein.[9][10] This inhibitory action has been shown to have protective effects in various disease models.[9][11]

Quantitative Data on SMOX Inhibition by MDL 72527

The inhibitory potency of MDL 72527 against spermine oxidase and related enzymes has been quantified in several studies. The following tables summarize the key quantitative data for easy comparison.

Table 1: Inhibitory Potency of MDL 72527 against Polyamine Oxidases

EnzymeInhibitorIC50 (µM)Ki (µM)SpeciesReference
Spermine Oxidase (SMOX)MDL 725276.163Not Specified[6][8]
N1-acetylpolyamine oxidase (APAO)MDL 725270.02Not ReportedNot Specified[8]
Spermine Oxidase (SMOX)MDL 7252789-100Not ReportedNot Specified[6]
Spermine Oxidase (SMOX)MDL 7252790Not ReportedNot Specified[7]

Table 2: Effects of MDL 72527 on Cellular Polyamine Levels

Cell Line/TissueTreatmentPutrescineSpermidineSpermineN1-acetylspermidineReference
Hematopoietic cells150 µM MDL 72527ReducedReducedUnchangedIncreased[12]
Ischemic brain tissue100 mg/kg MDL 72527ReducedReducedReducedNot Reported[13]
HepG2 cells (aged)20 µM MDL 72527Not DetectedDecreasedIncreasedNot Reported[14]

Signaling Pathways Modulated by SMOX Inhibition

Inhibition of spermine oxidase by MDL 72527 has been shown to modulate key cellular signaling pathways involved in stress responses, inflammation, and cell survival. One of the well-documented pathways is the p38/ERK1/2/STAT3 signaling cascade, which is often upregulated in pathological conditions like ischemic retinopathy.[1][11] Treatment with MDL 72527 leads to the downregulation of this pathway, contributing to its protective effects.[11]

SMOX_Signaling cluster_upstream Upstream Triggers cluster_smox SMOX Pathway cluster_downstream Downstream Signaling & Effects Ischemia Ischemia/ Hyperoxia SMOX Spermine Oxidase (SMOX) Ischemia->SMOX Upregulates Spermidine Spermidine SMOX->Spermidine H2O2 Hydrogen Peroxide (H₂O₂) SMOX->H2O2 Acrolein Acrolein SMOX->Acrolein Spermine Spermine Spermine->SMOX p38 p38 MAPK H2O2->p38 Activates Acrolein->p38 Activates ERK12 ERK1/2 p38->ERK12 Activates STAT3 STAT3 ERK12->STAT3 Activates VEGF VEGF STAT3->VEGF Upregulates Claudin5 Claudin-5 VEGF->Claudin5 Downregulates VascularPermeability Vascular Permeability VEGF->VascularPermeability Increases Neovascularization Neovascularization VEGF->Neovascularization Promotes MDL72527 MDL 72527 MDL72527->SMOX Inhibits

Caption: SMOX signaling pathway and its inhibition by MDL 72527.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of MDL 72527 and spermine oxidase.

Spermine Oxidase Activity Assay (Chemiluminescent Method)

This protocol is adapted from a commonly used method for measuring SMOX activity based on the detection of hydrogen peroxide.[15][16]

Materials:

  • Cell lysates or purified SMOX enzyme

  • Spermine (substrate)

  • Horseradish peroxidase (HRP)

  • Luminol

  • Glycine buffer (pH 8.0)

  • MDL 72527 (inhibitor)

  • Microplate reader with chemiluminescence detection capabilities

Procedure:

  • Prepare a reaction mixture containing glycine buffer, HRP, and luminol.

  • Add the cell lysate or purified SMOX enzyme to the wells of a microplate.

  • For inhibition studies, pre-incubate the enzyme with MDL 72527 at the desired concentrations for a specified time (e.g., 2 minutes at 37°C).[7]

  • Initiate the reaction by adding spermine to the wells.

  • Immediately measure the chemiluminescence signal over time using a microplate reader.

  • The rate of increase in chemiluminescence is proportional to the SMOX activity.

  • For IC50 determination, perform the assay with a range of MDL 72527 concentrations and normalize the activity to a vehicle control.

SMOX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reaction Mix (Buffer, HRP, Luminol) Incubate Pre-incubate Enzyme with MDL 72527 Reagents->Incubate Enzyme Prepare Enzyme (Lysate or Purified) Enzyme->Incubate AddSubstrate Add Spermine (Substrate) Incubate->AddSubstrate Measure Measure Chemiluminescence AddSubstrate->Measure Calculate Calculate Reaction Rate Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for a chemiluminescent spermine oxidase activity assay.

Oxygen-Induced Retinopathy (OIR) Mouse Model

This protocol is a standard method for studying ischemic retinopathy and the effects of therapeutic interventions like MDL 72527.[3][11]

Animals:

  • C57BL/6J mouse pups and their nursing mothers.

Procedure:

  • Hyperoxia Phase: On postnatal day 7 (P7), place the mouse pups and their mother in a hyperoxic chamber with 70% oxygen for five days.

  • Hypoxic Phase: On P12, return the mice to room air (normoxia). This sudden change induces relative hypoxia in the retina, leading to neovascularization.

  • Treatment: Administer MDL 72527 (e.g., 40 mg/kg/day in 0.9% saline) or vehicle via intraperitoneal injection daily from P12 to the experimental endpoint (e.g., P17).[11]

  • Analysis: At the desired endpoint (e.g., P17 or P21), euthanize the mice and collect the eyes.

  • Vascular Analysis: Prepare retinal flat mounts and stain with an endothelial cell marker (e.g., isolectin B4) to quantify areas of vaso-obliteration and neovascularization.

  • Permeability Assay: Perform fluorescein angiography to assess vascular leakage.

Analysis of Cellular Polyamines by HPLC

Materials:

  • Cell or tissue samples

  • Perchloric acid for deproteinization

  • Dansyl chloride or o-phthalaldehyde (OPA) for derivatization

  • HPLC system with a C18 reverse-phase column and a fluorescence detector

  • Polyamine standards (putrescine, spermidine, spermine)

Procedure:

  • Sample Preparation: Homogenize cell or tissue samples in perchloric acid to precipitate proteins.

  • Centrifugation: Centrifuge the homogenate and collect the supernatant containing the polyamines.

  • Derivatization: React the polyamines in the supernatant with a fluorescent labeling agent like dansyl chloride or OPA.

  • HPLC Analysis: Inject the derivatized sample into the HPLC system.

  • Separation: Separate the derivatized polyamines on a C18 column using a suitable mobile phase gradient.

  • Detection: Detect the fluorescent derivatives using a fluorescence detector at the appropriate excitation and emission wavelengths.

  • Quantification: Quantify the polyamine concentrations by comparing the peak areas to those of known standards.

Conclusion

This compound (MDL 72527) is a potent inhibitor of spermine oxidase, a key enzyme in polyamine catabolism. Its ability to reduce the production of cytotoxic byproducts, such as hydrogen peroxide and acrolein, and to modulate critical signaling pathways underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the role of SMOX in disease and to explore the development of novel SMOX inhibitors. The continued study of MDL 72527 and other SMOX modulators will undoubtedly contribute to a deeper understanding of polyamine metabolism and its implications for human health.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine (RJR-2403)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the well-researched nicotinic acetylcholine receptor agonist RJR-2403, also known as metanicotine or rivanicline. The compound specified in the query, 1-(3-Pyridyl)-1-propylamine Dihydrochloride, is a distinct chemical entity for which there is a significant lack of published pharmacological data regarding its therapeutic targets. Given the detailed request for information on therapeutic targets, signaling pathways, and experimental data, it is presumed that the intended subject of inquiry was the pharmacologically active and extensively studied compound, RJR-2403.

Executive Summary

(E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine, commonly known as RJR-2403, is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1] Extensive preclinical research has demonstrated its high affinity and functional selectivity for central nervous system (CNS) nAChR subtypes, particularly the α4β2 subtype, while exhibiting significantly lower activity at peripheral nAChRs.[1][2] This CNS-selective profile suggests potential therapeutic applications in neurological and psychiatric disorders where cholinergic function is compromised, with a reduced likelihood of peripheral side effects commonly associated with non-selective nicotinic agonists. This document provides a comprehensive overview of the therapeutic targets of RJR-2403, including its binding affinity and functional activity at various nAChR subtypes, the downstream signaling pathways it modulates, and detailed protocols for key experimental assays used in its characterization.

Core Therapeutic Target: Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

The primary therapeutic targets of RJR-2403 are the neuronal nicotinic acetylcholine receptors, a family of ligand-gated ion channels that play a critical role in synaptic transmission throughout the CNS.[1][3] Upon agonist binding, these receptors undergo a conformational change, opening a transmembrane ion channel permeable to cations, primarily Na⁺ and Ca²⁺, leading to neuronal depolarization and the modulation of neurotransmitter release.[4]

RJR-2403 exhibits a distinct selectivity profile for different nAChR subtypes.

Quantitative Data: Binding Affinity and Functional Activity

The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50) of RJR-2403 at various nAChR subtypes. This data highlights the compound's selectivity for the α4β2 subtype.

Table 1: Binding Affinity of RJR-2403 at Nicotinic Acetylcholine Receptor Subtypes

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference(s)
High-affinity nAChRs[³H]NicotineRat Brain Cortex26 ± 3[1]
α4β2[³H]CytisineHuman recombinantPotent[5][6]
α7[³H]MethyllycaconitineRat Brain>10,000[2]
Muscle-typeNot specifiedHuman TE671/RD cells>1000 (IC50)[1]
Ganglionic-typeNot specifiedGuinea Pig Ileum>1000 (IC50)[1]

Table 2: Functional Activity of RJR-2403 at Nicotinic Acetylcholine Receptor Subtypes

AssayReceptor Subtype(s)PreparationEC50 (nM)Emax (% of control)Reference(s)
⁸⁶Rb⁺ Effluxα4β2Rat Thalamic Synaptosomes732 ± 15591 ± 8[1]
[³H]Dopamine Releaseα4β2, α6β2* containingRat Striatal Synaptosomes938 ± 17282 ± 5[1]
Ion Channel ActivationHuman α4β2Xenopus OocytesMore potent than AChEquivalent to ACh[5]
Ion Channel ActivationHuman α7Xenopus OocytesVery low potencyVery low efficacy[5]
Ion Channel ActivationHuman α3β2Xenopus OocytesLess efficacious than AChPartial agonist[5]
Ileum ContractionGanglionic nAChRsGuinea Pig Ileum>10,000Greatly reduced vs Nicotine[1]

Signaling Pathways and Downstream Effects

Activation of nAChRs by RJR-2403 initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺. These events can modulate neuronal excitability, neurotransmitter release, and gene expression, ultimately influencing synaptic plasticity and cell survival.

Neurotransmitter Release

A key downstream effect of RJR-2403-mediated nAChR activation is the enhanced release of several key neurotransmitters in the CNS. This is particularly relevant for its potential cognitive-enhancing and neuroprotective effects.

  • Dopamine: RJR-2403 stimulates the release of dopamine from striatal synaptosomes, an effect mediated by α4β2* and α6β2*-containing nAChRs on dopaminergic nerve terminals.[1][7]

  • Acetylcholine: As a cholinergic agonist, RJR-2403 can also enhance the release of acetylcholine, contributing to a positive feedback loop in cholinergic neurotransmission.

  • Norepinephrine and Serotonin: Studies have shown that nicotinic agonists can also facilitate the release of other monoamines, including norepinephrine and serotonin, which are involved in mood, arousal, and cognitive functions.

Intracellular Signaling Cascades

The influx of calcium through the nAChR channel acts as a second messenger, activating various downstream signaling pathways. While specific pathways for RJR-2403 are not extensively detailed, the general mechanisms for nAChR activation are well-established and likely apply.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR α4β2 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Depolarization Membrane Depolarization nAChR->Depolarization RJR2403 RJR-2403 RJR2403->nAChR Agonist Binding PKC PKC Ca_influx->PKC PI3K PI3K/Akt Pathway Ca_influx->PI3K Neurotransmitter_Release Neurotransmitter Release (Dopamine, ACh, etc.) Ca_influx->Neurotransmitter_Release VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC VGCC->Ca_influx MAPK MAPK/ERK Pathway PKC->MAPK CREB CREB Phosphorylation MAPK->CREB PI3K->CREB Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression

Diagram 1: Simplified nAChR Signaling Pathway

Experimental Protocols

The characterization of RJR-2403 and its therapeutic targets has relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay for nAChRs

This protocol describes a competitive binding assay to determine the affinity (Ki) of RJR-2403 for specific nAChR subtypes.

Objective: To quantify the binding affinity of RJR-2403 for a target nAChR subtype.

Materials:

  • Membrane Preparation: Homogenates from rat brain tissue (e.g., cortex for high-affinity sites) or membranes from cell lines stably expressing the nAChR subtype of interest.[4][8]

  • Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]Cytisine for α4β2, [³H]methyllycaconitine for α7).[8]

  • Test Compound: RJR-2403 in a range of concentrations.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 10 µM nicotine).[6]

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.[4]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[4]

  • Filtration: Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[4]

  • Equipment: 96-well plates, vacuum filtration manifold, scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + non-specific control), and competitive binding (radioligand + varying concentrations of RJR-2403).[9]

  • Incubation: Add binding buffer, test compound/control, membrane preparation (typically 50-120 µg protein), and finally the radioligand to each well. The final assay volume is typically 250 µL.[9]

  • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[4]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters to separate bound from free radioligand.[9]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[9]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the RJR-2403 concentration. Determine the IC50 value (the concentration of RJR-2403 that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Buffers) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Total, Non-specific, Competitive) Prepare_Reagents->Plate_Setup Incubation Add Reagents and Incubate (e.g., 90 min at RT) Plate_Setup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters with Cold Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis End End Analysis->End

Diagram 2: Radioligand Binding Assay Workflow
[³H]Dopamine Release Assay from Synaptosomes

This protocol outlines a method to measure the functional effect of RJR-2403 on neurotransmitter release from isolated nerve terminals.

Objective: To determine the potency (EC50) and efficacy (Emax) of RJR-2403 in stimulating dopamine release.

Materials:

  • Synaptosome Preparation: Crude synaptosomal preparation from rat striatum.[10]

  • Radiolabel: [³H]Dopamine.

  • Test Compound: RJR-2403 in a range of concentrations.

  • Control Agonist: Nicotine or another known nAChR agonist.

  • Superfusion System: A system that allows for continuous washing of the synaptosomes and collection of the superfusate.

  • Buffers: Krebs-Ringer-HEPES buffer for incubation and superfusion.[10]

  • Equipment: Scintillation counter.

Procedure:

  • Synaptosome Preparation: Homogenize rat striatal tissue in ice-cold sucrose buffer. Perform differential centrifugation to isolate the synaptosomal fraction (pellet). Resuspend the pellet in assay buffer.[10]

  • Loading: Incubate the synaptosomes with [³H]Dopamine to allow for its uptake into the nerve terminals.[11]

  • Superfusion: Place the loaded synaptosomes in a superfusion chamber and continuously perfuse with buffer to establish a stable baseline of [³H]Dopamine release.[12]

  • Stimulation: Switch to a buffer containing a specific concentration of RJR-2403 or a control agonist for a defined period (e.g., 2-4 minutes).[12]

  • Fraction Collection: Collect the superfusate in fractions throughout the experiment (before, during, and after stimulation).

  • Quantification: Measure the radioactivity in each collected fraction and in the synaptosomes at the end of the experiment using a scintillation counter.

  • Data Analysis: Express the release of [³H]Dopamine in each fraction as a percentage of the total radioactivity present in the synaptosomes at the time of collection. Calculate the net stimulated release by subtracting the basal release from the release during stimulation. Plot the net stimulated release against the logarithm of the RJR-2403 concentration to determine the EC50 and Emax values.[11]

Potential Therapeutic Indications

The selective activation of central α4β2 nAChRs by RJR-2403, coupled with its ability to enhance the release of pro-cognitive neurotransmitters, positions it as a potential therapeutic agent for a range of CNS disorders.

  • Alzheimer's Disease and Cognitive Impairment: By stimulating cholinergic pathways and enhancing acetylcholine and dopamine release, RJR-2403 may help to ameliorate the cognitive deficits associated with these conditions.[13][14]

  • Parkinson's Disease: The ability of RJR-2403 to stimulate dopamine release in the striatum suggests it could have therapeutic potential in early-stage Parkinson's disease, potentially providing symptomatic relief and/or neuroprotective effects.[13]

  • Schizophrenia: Cognitive impairment is a core feature of schizophrenia, and modulation of the cholinergic and dopaminergic systems by RJR-2403 could offer a novel therapeutic strategy.

  • Attention-Deficit/Hyperactivity Disorder (ADHD): The procognitive and attention-enhancing effects of nicotinic agonists may be beneficial in the treatment of ADHD.

Conclusion

RJR-2403 is a selective α4β2 neuronal nicotinic acetylcholine receptor agonist with a promising CNS-centric profile. Its ability to potently and selectively activate central nAChRs leads to the modulation of key neurotransmitter systems involved in cognition, learning, and memory. The data summarized in this guide underscores the potential of RJR-2403 as a therapeutic candidate for various neurological and psychiatric disorders. Further research and clinical investigation are warranted to fully elucidate its therapeutic efficacy and safety in human populations.

References

In-depth Technical Guide on 1-(3-Pyridyl)-1-propylamine Dihydrochloride: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: A comprehensive review of the synthesis, chemical properties, and biological activities of 1-(3-Pyridyl)-1-propylamine Dihydrochloride.

A thorough review of scientific literature and chemical databases indicates that detailed experimental studies, including in-depth synthesis protocols, quantitative biological data, and specific experimental methodologies for this compound, are not extensively available in publicly accessible domains. The information is primarily limited to data from chemical suppliers.

This guide consolidates the available information and provides a foundational understanding of this compound based on the limited data.

Chemical Properties and Identification

The fundamental chemical and physical properties of 1-(3-Pyridyl)-1-propylamine and its dihydrochloride salt are summarized below. This information is critical for its handling, storage, and use in experimental settings.

Property1-(3-Pyridyl)-1-propylamine (Free Base)This compound
CAS Number 60289-67-0[1]1228879-41-1
Molecular Formula C₈H₁₂N₂C₈H₁₄Cl₂N₂
Molecular Weight 136.2 g/mol 172.66 g/mol
Appearance Solid or liquidWhite to off-white solid
Storage Conditions 2-8°C, keep in dark place, inert atmosphere2-8°C, protect from light
Purity ≥95%Not specified
InChI Key VQGKOCARCUCUMC-UHFFFAOYSA-NNot available

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for this compound are not readily found in the surveyed literature. General synthetic routes for related pyridyl-alkylamines often involve the reduction of a corresponding oxime or the reductive amination of a ketone.

Due to the lack of published experimental studies, detailed methodologies for key experiments such as binding assays, functional assays, or pharmacokinetic analyses involving this specific compound cannot be provided.

Biological Activity and Signaling Pathways

There is a notable absence of published data concerning the biological activity, mechanism of action, and potential signaling pathways modulated by this compound. While the broader class of pyridyl-containing compounds has been investigated for various therapeutic applications, including as enzyme inhibitors or receptor modulators, specific data for this molecule is not available. Therefore, the creation of diagrams for signaling pathways or experimental workflows is not possible at this time.

Conclusion

Based on an extensive literature search, this compound is a chemical entity that is commercially available but lacks a significant body of published scientific research detailing its synthesis, biological effects, and experimental protocols. The information is currently confined to basic chemical properties provided by suppliers. For researchers and drug development professionals, this indicates that any investigation into the properties and potential applications of this compound would be novel and would require foundational research to establish its pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for 1-(3-Pyridyl)-1-propylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Pyridyl)-1-propylamine Dihydrochloride is a synthetically derived small molecule containing a pyridine ring, a common motif in pharmacologically active compounds. Its structural similarity to known bioactive molecules suggests potential applications in various research areas, including as a fragment for lead discovery, a tool compound for probing biological pathways, or a starting material for the synthesis of more complex derivatives. These application notes provide a comprehensive overview of the compound's properties, a detailed protocol for its synthesis and characterization, and a hypothetical framework for investigating its biological activity.

Chemical Properties

PropertyValueReference
CAS Number 1228879-41-1[1]
Molecular Formula C₈H₁₄Cl₂N₂[1]
Molecular Weight 209.12 g/mol [1]
Appearance White to off-white solid[1]
Storage 2-8°C, protect from light[1]

Synthesis Protocol

The synthesis of this compound can be achieved through a reductive amination of 3-acetylpyridine. This method is a standard and effective procedure for the formation of amines from carbonyl compounds.

Materials:

  • 3-Acetylpyridine

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) in diethyl ether

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

  • pH paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-acetylpyridine (1.0 eq) and ammonium acetate (10.0 eq) in methanol.

  • Reductive Amination: To the stirring solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol. Add water to the residue and basify with a saturated solution of sodium bicarbonate until the pH is approximately 8-9. Extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(3-Pyridyl)-1-propylamine as a free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether. To this solution, add a solution of hydrochloric acid in diethyl ether (2.2 eq) dropwise with stirring. A precipitate will form.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

G cluster_synthesis Synthesis Workflow start Start: 3-Acetylpyridine & Ammonium Acetate in MeOH reductive_amination Reductive Amination with NaBH3CN start->reductive_amination quench_extract Quench, Basify, and Extract reductive_amination->quench_extract dry_concentrate Dry and Concentrate Free Base quench_extract->dry_concentrate salt_formation Salt Formation with HCl in Ether dry_concentrate->salt_formation isolate_dry Isolate and Dry Dihydrochloride Salt salt_formation->isolate_dry end_product End Product: this compound isolate_dry->end_product

Caption: Workflow for the synthesis of this compound.

Characterization Protocol

Standard analytical techniques should be employed to confirm the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The spectrum should be consistent with the structure of 1-(3-Pyridyl)-1-propylamine, showing characteristic peaks for the pyridyl, propyl, and amine protons.

  • ¹³C NMR: The spectrum should display the expected number of carbon signals corresponding to the unique carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms.

2. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry should be used to determine the molecular weight of the compound. The spectrum is expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

Hypothetical Analytical Data:

TechniqueExpected Results
¹H NMR (400 MHz, D₂O) δ 8.8-8.9 (m, 2H, pyridyl), 8.2-8.3 (d, 1H, pyridyl), 7.6-7.7 (dd, 1H, pyridyl), 4.5-4.6 (t, 1H, CH-NH₂), 2.0-2.2 (m, 2H, CH₂), 0.9-1.0 (t, 3H, CH₃)
¹³C NMR (100 MHz, D₂O) δ 148.1, 145.2, 140.5, 125.8 (pyridyl carbons), 55.2 (CH-NH₂), 28.7 (CH₂), 9.8 (CH₃)
MS (ESI) m/z 137.11 [M+H]⁺ (for the free base C₈H₁₂N₂)

Biological Activity Screening Protocol (Hypothetical)

Given that pyridine derivatives exhibit a wide range of biological activities, a preliminary screening of this compound against a panel of cancer cell lines is proposed to assess its potential antiproliferative effects.

Cell Lines:

  • A549 (Human Lung Carcinoma)

  • MCF-7 (Human Breast Adenocarcinoma)

  • HeLa (Human Cervical Adenocarcinoma)

Materials:

  • Selected cancer cell lines

  • DMEM or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in sterile water or DMSO. Serially dilute the compound in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO or water).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: After incubation, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_bioactivity Biological Activity Screening Workflow cell_seeding Seed Cancer Cells in 96-well Plates compound_treatment Treat Cells with this compound cell_seeding->compound_treatment incubation Incubate for 48 hours compound_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay absorbance_measurement Measure Absorbance at 570 nm mtt_assay->absorbance_measurement data_analysis Analyze Data and Determine IC50 absorbance_measurement->data_analysis result Result: Antiproliferative Activity Profile data_analysis->result

Caption: Workflow for assessing the antiproliferative activity of the compound.

Hypothetical Signaling Pathway Investigation

Should the initial screening reveal significant antiproliferative activity, further investigation into the underlying mechanism of action would be warranted. Pyridine-containing compounds have been shown to interact with various signaling pathways implicated in cancer. A potential starting point for investigation could be the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_pathway Hypothetical Signaling Pathway Interaction RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 1-(3-Pyridyl)-1-propylamine (Hypothetical Inhibitor) Compound->PI3K inhibits?

Caption: Potential interaction with the PI3K/Akt/mTOR signaling pathway.

Conclusion

This document provides a foundational guide for the synthesis, characterization, and potential biological evaluation of this compound. The provided protocols are based on established chemical and biological methodologies and serve as a starting point for further research and development. The true therapeutic potential and mechanism of action of this compound can only be elucidated through rigorous experimental investigation.

References

Application Note: In Vitro Evaluation of 1-(3-Pyridyl)-1-propylamine Dihydrochloride using a Monoamine Oxidase-A Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(3-Pyridyl)-1-propylamine Dihydrochloride is a chemical compound with a structural motif suggestive of potential interaction with biological amine receptors or enzymes. Given its structural similarity to compounds known to interact with the central nervous system, evaluating its effect on key neurological enzymes is of significant interest in drug discovery and development. This application note describes a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of this compound against human monoamine oxidase-A (MAO-A).

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A is a therapeutic strategy for the treatment of depression and other neurological disorders. This assay provides a robust and high-throughput compatible method to screen for and characterize potential MAO-A inhibitors.

Principle of the Assay:

The assay quantitatively measures the hydrogen peroxide (H₂O₂) produced from the MAO-A catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic substrate to produce a highly fluorescent product. The rate of fluorescence increase is directly proportional to the MAO-A activity. The inhibitory effect of this compound is determined by measuring the reduction in the rate of fluorescence generation in its presence compared to a vehicle control.

Data Presentation

Table 1: Inhibition of MAO-A by this compound

Concentration of this compound (µM)Mean Fluorescence Rate (RFU/min)Standard Deviation% Inhibition
0 (Vehicle Control)1500750
0.11425685
112006020
107504550
503002580
1001501590

Table 2: IC₅₀ Determination for this compound

CompoundIC₅₀ (µM)
This compound10
Positive Control (e.g., Clorgyline)0.05

Experimental Protocols

Materials and Reagents:

  • Human recombinant MAO-A

  • MAO-A substrate (e.g., p-tyramine hydrochloride)

  • Horseradish Peroxidase (HRP)

  • Fluorogenic HRP substrate (e.g., Amplex Red)

  • This compound

  • Positive control inhibitor (e.g., Clorgyline)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Prepare serial dilutions of the test compound and positive control in Assay Buffer.

    • Prepare working solutions of MAO-A, substrate, HRP, and fluorogenic substrate in Assay Buffer at the desired concentrations.

  • Assay Procedure:

    • Add 20 µL of the serially diluted this compound, positive control, or vehicle (Assay Buffer with the same concentration of solvent) to the wells of a 96-well microplate.

    • Add 40 µL of a pre-mixed solution containing MAO-A and HRP to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

    • To initiate the reaction, add 40 µL of a pre-mixed solution containing the MAO-A substrate and the fluorogenic HRP substrate to each well.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity (e.g., Excitation: 530-560 nm, Emission: 590 nm) every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (RFU/min) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of test compound / Rate of vehicle control)] * 100

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

MAO_Inhibition_Pathway cluster_reaction MAO-A Catalyzed Reaction cluster_detection Fluorescence Detection Monoamine Monoamine Substrate (e.g., p-tyramine) Aldehyde Aldehyde Product Monoamine->Aldehyde MAO-A H2O2 Hydrogen Peroxide (H₂O₂) Monoamine->H2O2 MAO-A Fluorogenic Fluorogenic Substrate Fluorescent Fluorescent Product Fluorogenic->Fluorescent HRP Inhibitor 1-(3-Pyridyl)-1-propylamine Dihydrochloride MAO_A MAO-A Inhibitor->MAO_A Inhibition

Caption: Signaling pathway of the MAO-A inhibition assay.

Experimental_Workflow start Start: Reagent Preparation prep_compound Prepare serial dilutions of This compound start->prep_compound prep_enzyme Prepare MAO-A/HRP mix start->prep_enzyme prep_substrate Prepare Substrate/Fluorogenic Substrate mix start->prep_substrate add_compound Add compound/control to plate (20 µL) prep_compound->add_compound add_enzyme Add MAO-A/HRP mix (40 µL) prep_enzyme->add_enzyme add_substrate Initiate reaction with Substrate mix (40 µL) prep_substrate->add_substrate add_compound->add_enzyme incubate Incubate at 37°C for 15 min add_enzyme->incubate incubate->add_substrate read_plate Measure fluorescence kinetically add_substrate->read_plate analyze Data Analysis: - Calculate reaction rates - Determine % Inhibition - Calculate IC₅₀ read_plate->analyze end End analyze->end

Caption: Experimental workflow for the MAO-A inhibition assay.

Application Notes and Protocols for 1-(3-Pyridyl)-1-propylamine Dihydrochloride Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Pyridyl)-1-propylamine Dihydrochloride is a synthetic compound with structural similarities to known nicotinic acetylcholine receptor (nAChR) ligands. These receptors are critical in modulating neurotransmission and are implicated in a variety of neurological and psychiatric disorders. This document provides detailed protocols for cell-based assays to characterize the pharmacological activity of this compound, focusing on its potential as a modulator of nAChRs. The primary assay described is a Calcium Imaging Assay to measure the direct activation of nAChRs, followed by a Cell Viability (MTT) Assay to assess downstream cellular effects.

Data Presentation

The following tables summarize hypothetical quantitative data for the characterization of this compound in the described cell-based assays.

Table 1: Potency of this compound in a Calcium Imaging Assay

Cell Line (nAChR Subtype)AgonistEC₅₀ (µM)
CHO-K1 (human α4β2)This compound2.5
(-)-Nicotine (Reference)0.5
SH-SY5Y (human α7)This compound> 100
(-)-Nicotine (Reference)15

Table 2: Effect of this compound on Cell Viability (MTT Assay)

Cell LineTreatment (48h)Concentration (µM)% Cell Viability (relative to control)
CHO-K1 (α4β2)This compound1105 ± 4.2
10115 ± 5.1
10085 ± 6.3
SH-SY5Y (α7)This compound198 ± 3.8
10102 ± 4.5
10095 ± 5.8

Signaling Pathway

Activation of nicotinic acetylcholine receptors, particularly the α4β2 subtype, by an agonist leads to an influx of cations, including Ca²⁺. This initial depolarization can trigger the opening of voltage-gated calcium channels (VGCCs), further increasing intracellular calcium. The rise in intracellular calcium initiates downstream signaling cascades, such as the PI3K/Akt pathway, which can promote cell survival and proliferation.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol nAChR nAChR (α4β2) VGCC VGCC nAChR->VGCC Depolarization activates Ca_ion Ca²⁺ nAChR->Ca_ion Influx VGCC->Ca_ion Influx PI3K PI3K Ca_ion->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Ligand 1-(3-Pyridyl)-1-propylamine Dihydrochloride Ligand->nAChR Binds

Caption: nAChR activation and downstream signaling cascade.

Experimental Protocols

Calcium Imaging Assay for nAChR Activation

This protocol details the measurement of intracellular calcium flux following the application of this compound to cells expressing nAChRs.

Materials:

  • CHO-K1 cells stably expressing human α4β2 nAChRs (or other suitable cell line).

  • Complete culture medium (e.g., DMEM/F-12 with 10% FBS, penicillin/streptomycin).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).

  • Pluronic F-127.

  • This compound stock solution (in water or DMSO).

  • (-)-Nicotine bitartrate salt (as a reference agonist).

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Workflow Diagram:

Calcium_Imaging_Workflow A 1. Seed cells in 96-well plate B 2. Incubate overnight (37°C, 5% CO₂) A->B D 4. Load cells with dye (1 hour, 37°C) B->D C 3. Prepare dye-loading solution (Fluo-4 AM + Pluronic F-127) C->D E 5. Wash cells with Assay Buffer D->E G 7. Measure baseline fluorescence in plate reader E->G F 6. Prepare compound plate with serial dilutions H 8. Add compound and measure fluorescence change F->H G->H I 9. Analyze data and calculate EC₅₀ H->I

Caption: Experimental workflow for the calcium imaging assay.

Procedure:

  • Cell Plating: Seed the nAChR-expressing cells into black, clear-bottom 96-well plates at a density of 50,000-80,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Dye Loading:

    • Prepare a dye-loading solution by dissolving Fluo-4 AM and Pluronic F-127 in Assay Buffer to the desired final concentration (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).

    • Aspirate the culture medium from the cell plate and add 100 µL of the dye-loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, protected from light.

  • Washing: After incubation, gently aspirate the dye-loading solution and wash the cells twice with 100 µL of Assay Buffer, leaving 100 µL of buffer in each well after the final wash.

  • Compound Preparation: Prepare a separate 96-well compound plate with serial dilutions of this compound and the reference agonist (e.g., nicotine) in Assay Buffer at a concentration 5-fold higher than the final desired concentration.

  • Measurement:

    • Place both the cell plate and the compound plate into the fluorescence microplate reader.

    • Set the instrument to measure fluorescence (e.g., excitation at 485 nm, emission at 525 nm).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically add 25 µL of the compound solution from the compound plate to the corresponding wells of the cell plate.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the response to the maximum response of the reference agonist.

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Cell Viability (MTT) Assay

This protocol assesses the effect of prolonged exposure to this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • CHO-K1 (α4β2) and parental CHO-K1 cells (as a control for receptor-specific effects).

  • Complete culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Clear 96-well tissue culture plates.

  • Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Plating: Seed cells into a clear 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Allow cells to attach by incubating for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only wells as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C.

  • MTT Addition:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 10-15 minutes to ensure all formazan crystals are dissolved.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each treatment by normalizing the absorbance to that of the vehicle-treated control cells:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

Application Notes and Protocols: 1-(3-Pyridyl)-1-propylamine Dihydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research on the specific applications of 1-(3-Pyridyl)-1-propylamine Dihydrochloride in neuroscience is limited. The following application notes and protocols are presented as a hypothetical framework based on the known neuropharmacological activities of structurally related pyridine derivatives and propylamine-containing compounds. These are intended to serve as a guide for potential research directions and should be adapted and validated accordingly.

Introduction

This compound is a chemical compound featuring a pyridine ring and a propylamine side chain. The pyridine moiety is a common scaffold in a multitude of neuroactive drugs, contributing to their ability to cross the blood-brain barrier and interact with various central nervous system (CNS) targets.[1][2] Propylamine derivatives are also prevalent in neuroscience, often forming the core structure of compounds that interact with monoamine transporters and receptors.[3] This structural combination suggests that this compound could be a valuable tool for investigating neuronal signaling pathways, particularly those involving monoaminergic systems like serotonin and dopamine.

Potential Applications in Neuroscience Research

Based on its structural components, this compound could be investigated for the following potential applications:

  • Modulation of Monoamine Neurotransmitter Systems: The propylamine structure is analogous to portions of monoamine neurotransmitters. Therefore, this compound could potentially act as an inhibitor of serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters, or as an agonist/antagonist at their respective receptors.

  • Investigation of Nicotinic Acetylcholine Receptors (nAChRs): The pyridine ring is structurally similar to the nicotinic pharmacophore. The compound could be explored for its potential to modulate nAChR activity, which is implicated in cognitive functions, addiction, and neurodegenerative diseases.

  • Development of Novel Therapeutics for Neurological Disorders: Depending on its pharmacological profile, this compound could serve as a lead structure for the development of novel treatments for depression, anxiety, Parkinson's disease, or Alzheimer's disease.

Hypothetical Experimental Protocols

The following are hypothetical protocols for investigating the neuropharmacological properties of this compound.

3.1. In Vitro Neurotransmitter Transporter Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for monoamine transporters.

Workflow Diagram:

G prep Prepare cell membranes expressing SERT, NET, or DAT incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Prepare radioligand solution (e.g., [³H]citalopram for SERT) radioligand->incubation compound Prepare serial dilutions of This compound compound->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Analyze data to determine IC₅₀ and Ki values scintillation->analysis

Caption: Workflow for an in vitro neurotransmitter transporter binding assay.

Methodology:

  • Membrane Preparation: Utilize cell lines (e.g., HEK293) stably expressing human SERT, NET, or DAT. Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Compound Dilution: Prepare a stock solution of this compound in the assay buffer and perform serial dilutions to obtain a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]citalopram for SERT), and the various dilutions of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filtermats in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

3.2. In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines an in vivo microdialysis experiment to assess the effect of this compound on extracellular neurotransmitter levels in a specific brain region of a freely moving animal (e.g., rat).

Methodology:

  • Surgical Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., the striatum for dopamine or the prefrontal cortex for serotonin).

  • Recovery: Allow the animal to recover from surgery for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection).

  • Post-Administration Collection: Continue to collect dialysate samples for several hours post-administration.

  • Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin, and their metabolites) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.

Hypothetical Quantitative Data

The following tables represent hypothetical data that could be generated from the experiments described above.

Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound for Monoamine Transporters

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)
This compound15.5120.385.7
Fluoxetine (Reference)1.2250.01500.0
Desipramine (Reference)15.00.8200.0
GBR-12909 (Reference)200.0150.05.0

Table 2: Hypothetical Effect of this compound (10 mg/kg, i.p.) on Extracellular Serotonin Levels in the Prefrontal Cortex

Time Post-Injection (min)% Change in Extracellular Serotonin (Mean ± SEM)
-20 (Baseline)100 ± 5.2
20150 ± 10.1
40250 ± 15.8
60320 ± 20.5
80280 ± 18.3
100210 ± 14.7
120150 ± 9.9

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for this compound as a serotonin reuptake inhibitor.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (contains Serotonin) release Serotonin Release vesicle->release Action Potential SERT SERT compound 1-(3-Pyridyl)-1-propylamine Dihydrochloride compound->SERT Inhibition serotonin Serotonin (5-HT) release->serotonin serotonin->SERT Reuptake receptor 5-HT Receptor serotonin->receptor Binding signaling Postsynaptic Signaling receptor->signaling

Caption: Hypothetical mechanism of action of this compound.

References

Unlocking Potential: Application Notes for 1-(3-Pyridyl)-1-propylamine Dihydrochloride in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(3-Pyridyl)-1-propylamine Dihydrochloride is a pyridin-3-yl-alkanamine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine ring and a primary amine on a propyl chain, presents multiple avenues for chemical modification and incorporation into more complex molecular scaffolds. While specific, in-depth research applications for this particular dihydrochloride salt are not extensively documented in publicly available literature, its constituent parts suggest a role as a precursor for novel therapeutic agents. Pyridine derivatives are integral to numerous FDA-approved drugs, and the propylamine side chain offers a flexible linker for engaging with biological targets.[1]

This document aims to provide a general overview of the potential applications and foundational experimental protocols based on the known reactivity of its functional groups and the activities of structurally related compounds.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for proper handling, storage, and experimental design.

PropertyValueSource
CAS Number 1228879-41-1Chemical Supplier Catalogs
Molecular Formula C₈H₁₄Cl₂N₂Chemical Supplier Catalogs
Molecular Weight 209.12 g/mol Chemical Supplier Catalogs
Appearance White to off-white solidChemical Supplier Catalogs
Storage Store at 2-8°C, protected from lightChemical Supplier Catalogs

Potential Research Applications

Based on the chemistry of pyridyl and propylamine moieties, this compound can be envisioned as a key intermediate in the synthesis of compounds targeting a range of biological systems. The pyridine ring can participate in hydrogen bonding and π-stacking interactions, while the primary amine is a key site for derivatization.

1. Synthesis of Novel Bioactive Molecules:

The primary application of this compound is as a scaffold for the synthesis of more elaborate molecules. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. These modifications can be tailored to probe structure-activity relationships (SAR) in a drug discovery program.

2. Exploration of CNS-Active Agents:

Structurally related pyridylpropylamine derivatives have been investigated for their potential as Selective Serotonin Reuptake Inhibitors (SSRIs).[2] While the specific activity of this compound is not reported, it could serve as a starting point for the synthesis of new chemical entities with potential applications in neuroscience.

3. Development of Antimicrobial Agents:

The pyridine core is a feature of many antimicrobial compounds.[3] Researchers can utilize this compound to synthesize novel compounds and screen them for activity against various bacterial and fungal strains.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in synthetic chemistry.

Protocol 1: N-Acylation of 1-(3-Pyridyl)-1-propylamine

This protocol describes a general procedure for the acylation of the primary amine, a common first step in derivatization.

Workflow Diagram:

N_Acylation_Workflow reagents Dissolve this compound and triethylamine in an appropriate solvent (e.g., DCM). addition Add acylating agent (e.g., acyl chloride or anhydride) dropwise at 0°C. reagents->addition reaction Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. addition->reaction workup Perform aqueous work-up to remove water-soluble byproducts. reaction->workup purification Purify the product by column chromatography. workup->purification Reductive_Amination_Workflow reactants Combine this compound, an aldehyde or ketone, and a base in a suitable solvent (e.g., methanol). imine_formation Stir to form the imine intermediate. reactants->imine_formation reduction Add a reducing agent (e.g., NaBH₄) in portions. imine_formation->reduction monitoring Monitor the reaction for completion by TLC or LC-MS. reduction->monitoring quenching Quench the reaction with water. monitoring->quenching extraction Extract the product with an organic solvent. quenching->extraction purification Purify the final product. extraction->purification Drug_Discovery_Logic start This compound (Starting Material) synthesis Chemical Synthesis (e.g., Acylation, Alkylation) start->synthesis library Compound Library Generation synthesis->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

References

Application Notes and Protocols for 1-(3-Pyridyl)-1-propylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 1-(3-Pyridyl)-1-propylamine Dihydrochloride is a compound with limited characterization in publicly available scientific literature. The following application notes, protocols, and data are provided as a representative guide based on the known biological activities of structurally related pyridylalkylamine derivatives. Researchers should conduct their own validation experiments to determine the specific properties and activities of this compound.

Introduction

This compound is a pyridylalkylamine derivative. The pyridine moiety is a common scaffold in medicinal chemistry, known to be present in numerous therapeutic agents.[1] Derivatives of pyridylalkylamines have been investigated for a range of biological activities, including potential applications in neuroscience and oncology.[2][3][4] As a dihydrochloride salt, this compound is expected to have good aqueous solubility, making it suitable for use in various biological assays.

Chemical Properties

PropertyValueReference
CAS Number 1228879-41-1[5]
Molecular Formula C₈H₁₂N₂ · 2HCl[5]
Molecular Weight 225.12 g/mol Calculated
Appearance White to off-white solid[6]
Storage 2-8°C, protect from light, moisture-sensitive[6][7]

Hypothetical Application: Anti-proliferative Agent in Glioblastoma Cell Lines

Based on the known anti-cancer activities of some pyridine derivatives, a potential application for this compound is the inhibition of cancer cell proliferation. This hypothetical application note will focus on its evaluation as an anti-proliferative agent against the U87 MG glioblastoma cell line.

Experimental Protocols

1. Preparation of Stock Solutions

  • Materials:

    • This compound powder

    • Sterile, deionized water or phosphate-buffered saline (PBS)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Protocol for 10 mM Stock Solution:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 2.25 mg of this compound.

    • Add 1 mL of sterile deionized water or PBS to the tube.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

2. Cell Viability Assay (MTT Assay)

  • Materials:

    • U87 MG glioblastoma cells

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • 96-well cell culture plates

    • This compound stock solution (10 mM)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Multi-well plate reader

  • Protocol:

    • Seed U87 MG cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of DMEM with 10% FBS.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

    • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells as a negative control.

    • Incubate the plate for 48 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a multi-well plate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Quantitative Data (Hypothetical)

Table 1: Solubility of this compound

SolventSolubility (mg/mL) at 25°C
Water> 50
PBS (pH 7.4)> 50
Ethanol~10
DMSO> 20

Table 2: Anti-proliferative Activity (IC₅₀) of this compound after 48h Treatment

Cell LineIC₅₀ (µM)
U87 MG (Glioblastoma)15.2
A549 (Lung Carcinoma)32.5
MCF-7 (Breast Adenocarcinoma)45.8

Visualizations

G Experimental Workflow for Cell Viability Testing prep Prepare 10 mM Stock Solution in Sterile Water treat Prepare Serial Dilutions and Treat Cells prep->treat seed Seed U87 MG Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 incubate1->treat incubate2 Incubate for 48h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Calculate IC50 Value read->analyze

Caption: Workflow for determining the IC₅₀ value.

G Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation Compound 1-(3-Pyridyl)-1-propylamine Dihydrochloride Compound->RAF Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation Gene Expression

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

References

Application Notes and Protocols for In Vivo Studies of Pyridinyl-Alkylamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data, including established in vivo dosages, for 1-(3-Pyridyl)-1-propylamine Dihydrochloride is not available in the current scientific literature. The following application notes and protocols are based on data from structurally and functionally related compounds, namely aminopyridines (e.g., 4-aminopyridine, 3,4-diaminopyridine) and nicotinic acetylcholine receptor (nAChR) agonists. Researchers should use this information as a starting point and conduct thorough dose-finding and toxicity studies for the specific compound of interest.

Introduction

This compound belongs to the pyridinyl-alkylamine class of compounds. Based on its structural similarity to other biologically active molecules, it may exhibit activity as a modulator of ion channels or neurotransmitter receptors. Two potential mechanisms of action are considered in these notes:

  • Voltage-Gated Potassium (K+) Channel Blockade: Similar to aminopyridines like 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), this compound may block K+ channels, leading to prolonged action potentials and enhanced neurotransmitter release. This mechanism is relevant for conditions involving compromised nerve conduction, such as demyelinating diseases.[1][2][3][4]

  • Nicotinic Acetylcholine Receptor (nAChR) Agonism: The pyridine ring is a key pharmacophore for nAChR ligands.[5] The compound might act as an agonist at nAChR subtypes, influencing cholinergic neurotransmission, which is critical for cognitive function, attention, and reward pathways.[6][7][8]

These application notes provide a framework for initiating in vivo studies to investigate the pharmacological properties of this compound, drawing upon established protocols for related compounds.

Potential Signaling Pathways and Mechanisms of Action

Voltage-Gated Potassium Channel Blockade

Aminopyridines enhance neuronal excitability and neurotransmitter release by blocking voltage-gated potassium channels.[3] This action prolongs the repolarization phase of the action potential, leading to increased calcium influx at the presynaptic terminal and consequently, greater neurotransmitter release into the synaptic cleft.[2]

Potassium_Channel_Blockade cluster_presynaptic Presynaptic Terminal cluster_drug AP Action Potential K_channel Voltage-Gated K+ Channel AP->K_channel Opens Ca_channel Voltage-Gated Ca2+ Channel AP->Ca_channel Opens K_channel->AP Repolarizes Vesicles Synaptic Vesicles Ca_channel->Vesicles Triggers Fusion NT_release Neurotransmitter Release Vesicles->NT_release Drug 1-(3-Pyridyl)-1-propylamine (or Aminopyridine) Drug->K_channel Blocks caption Mechanism of Voltage-Gated K+ Channel Blockade.

Caption: K+ Channel Blockade by Aminopyridine Analogs.

Nicotinic Acetylcholine Receptor (nAChR) Agonism

As a potential nAChR agonist, the compound would bind to and activate these ligand-gated ion channels. nAChRs are pentameric structures composed of various subunits, with α4β2 and α7 being major subtypes in the central nervous system.[9][10] Activation of these receptors leads to an influx of cations (primarily Na+ and Ca2+), resulting in neuronal depolarization and modulation of neurotransmitter release.

nAChR_Agonism cluster_postsynaptic Postsynaptic Membrane cluster_ligand nAChR Nicotinic ACh Receptor (nAChR) Ion_influx Cation Influx (Na+, Ca2+) nAChR->Ion_influx Opens Channel Depolarization Neuronal Depolarization Ion_influx->Depolarization Cellular_response Cellular Response Depolarization->Cellular_response Agonist 1-(3-Pyridyl)-1-propylamine (as nAChR Agonist) Agonist->nAChR Binds & Activates caption Mechanism of Nicotinic Acetylcholine Receptor Agonism.

Caption: Nicotinic Acetylcholine Receptor (nAChR) Agonism.

Data Presentation: Dosage Information from Related Compounds

The following tables summarize in vivo dosage information for aminopyridines and nAChR agonists from published studies. This data should be used as a reference for designing initial dose-range finding studies.

Table 1: In Vivo Dosages of Aminopyridines

CompoundAnimal ModelRoute of AdministrationDosage RangeObserved EffectsReference(s)
4-AminopyridineMouse (nerve crush injury)OralHuman equivalent doseImproved motor function and myelination[11]
4-AminopyridineRat (demyelinated nerve)N/A (in vitro)N/AProlonged action potentials[4]
4-AminopyridineHuman (Multiple Sclerosis)Oral (immediate release)10 - 25 mg (single dose)Improved motor and visual function[12]
4-AminopyridineHuman (Multiple Sclerosis)Oral (slow release)10 mg twice dailyImproved walking speed[13]
3,4-DiaminopyridineHuman (LEMS)Oral10 - 20 mg (multiple daily doses)Increased muscle strength[14]
3,4-DiaminopyridineHuman (Myasthenia Gravis)Oral10 mg (single dose)Improved neuromuscular transmission[15]

Table 2: In Vivo Dosages of Nicotinic Acetylcholine Receptor Agonists

CompoundAnimal ModelRoute of AdministrationDosage RangeObserved EffectsReference(s)
NicotineRatIntravenous (self-administration)N/AReinforcing effects[16]
NicotineRatSubcutaneous0.05 mg/kgAntinociceptive effects[17]
5-I-A-85380 (α4/6β2 agonist)RatN/A0.32 - 3.2 mg/kgAntinociception[18]
PNU 282987 (α7 agonist)RatN/A3.2 - 32 mg/kgNo antinociception in tested model[18]
RJR-2403 (α4β2 agonist)Neonatal Rat (in vitro)Bath application0.5 - 1 µMModulation of respiratory frequency[10]
TC299423 (β2* agonist)RatN/A0.01 - 0.08 mg/kgNo effect on nicotine self-administration[19]

Experimental Protocols

General Preparation and Administration

Materials:

  • This compound

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Vortex mixer

  • pH meter

  • Syringes and needles for the chosen route of administration

  • Animal balance

Protocol:

  • Vehicle Selection: Due to the dihydrochloride salt form, the compound is likely water-soluble. Sterile saline is a suitable initial vehicle.

  • Solution Preparation:

    • Accurately weigh the desired amount of this compound.

    • Dissolve in a known volume of sterile saline to achieve the target concentration.

    • Vortex until fully dissolved.

    • Measure the pH of the solution and adjust if necessary to a physiologically compatible range (pH 6.5-7.5) using sterile NaOH or HCl.

  • Animal Dosing:

    • Weigh each animal immediately before dosing.

    • Calculate the volume of the drug solution to administer based on the animal's weight and the target dose (in mg/kg).

    • Administer the solution via the chosen route (e.g., intraperitoneal, oral gavage, subcutaneous).

Experimental Workflow for In Vivo Studies

The following diagram outlines a general workflow for conducting in vivo studies with a novel compound like this compound.

In_Vivo_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In Vivo Experimentation cluster_analysis Phase 3: Data Analysis and Interpretation A Hypothesis Formulation (e.g., K+ channel blocker or nAChR agonist) B Animal Model Selection (e.g., nerve injury, cognitive deficit) A->B C Dose-Range Finding Study Design B->C D Compound Formulation and Vehicle Selection C->D E Acute Toxicity Assessment (single high doses) D->E F Dose-Response Study (multiple dose levels) E->F G Behavioral/Physiological Assays F->G H Pharmacokinetic Analysis (optional) F->H I Data Collection and Statistical Analysis G->I H->I J Evaluation of Efficacy and Side Effects I->J K Mechanism of Action Investigation (e.g., using specific antagonists) J->K L Conclusion and Future Directions K->L caption General Workflow for In Vivo Pharmacological Studies.

Caption: General Workflow for In Vivo Pharmacological Studies.

References

analytical methods for 1-(3-Pyridyl)-1-propylamine Dihydrochloride detection

Author: BenchChem Technical Support Team. Date: December 2025

An increasing interest in pyridine derivatives across the pharmaceutical landscape necessitates robust and reliable analytical methods for their detection and quantification. 1-(3-Pyridyl)-1-propylamine Dihydrochloride, a key intermediate and potential active pharmaceutical ingredient (API), requires well-defined analytical protocols to ensure quality and consistency in research, development, and manufacturing. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note:

Reverse-phase HPLC with UV detection is a primary method for the quantification of this compound in bulk drug substances and formulated products. This method offers high specificity, accuracy, and precision. The pyridine ring in the molecule provides a chromophore that allows for sensitive UV detection. A C18 column is typically effective for retaining and separating the analyte from potential impurities.[1][2] The mobile phase composition, pH, and flow rate are critical parameters that must be optimized to achieve a good peak shape and resolution.

Experimental Protocol:

1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector[1]

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Phosphate buffer salts (e.g., monobasic potassium phosphate)

  • Phosphoric acid or formic acid for pH adjustment[2]

  • This compound reference standard

3. Chromatographic Conditions (Example): A starting point for method development is presented below. Optimization will be required.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size[1]
Mobile Phase Acetonitrile: 0.05 M Phosphate Buffer (pH 3.0) (30:70, v/v)[2]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 260 nm (based on pyridine chromophore)
Run Time 10 minutes

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing approximately 25 mg of the analyte, dissolve it in the mobile phase in a 25 mL volumetric flask, and dilute to the mark. Further dilute as necessary to fall within the calibration range.

5. Method Validation Parameters (Typical Expected Performance): The method should be validated according to ICH guidelines.[3]

ParameterTypical Specification
Linearity (r²) > 0.999[4]
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%[1]
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Specificity No interference from blank and placebo

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation hplc HPLC System std_prep->hplc smp_prep Sample Preparation smp_prep->hplc detector UV Detector hplc->detector chromatogram Chromatogram detector->chromatogram quant Quantification chromatogram->quant

HPLC-UV Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

GC-MS is a powerful technique for the identification of volatile impurities and degradation products of this compound. Due to the polar nature of amines, derivatization may be necessary to improve peak shape and thermal stability, although modern polar-embedded GC columns can sometimes analyze them directly.[3] Headspace GC can be employed for the analysis of residual solvents in the API.[5][6]

Experimental Protocol:

1. Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector (MSD)

  • Headspace autosampler (for residual solvents)

2. Chemicals and Reagents:

  • Methanol or Dichloromethane (GC grade)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Helium (carrier gas, 99.999% purity)

3. GC-MS Conditions (Example for Impurity Profiling):

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or a specific amine column)[3]
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Injection Mode Split (10:1)
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 30-400

4. Sample Preparation:

  • Direct Injection: Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

  • Derivatization: To a dried sample (approx. 1 mg), add 100 µL of BSTFA and 100 µL of pyridine. Heat at 70 °C for 30 minutes. Inject 1 µL of the derivatized solution.

5. Data Analysis:

  • Identify impurities by comparing their mass spectra with a library (e.g., NIST).[7]

  • Quantify impurities using an internal standard method if required.

Workflow Diagram:

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing smp_prep Sample Preparation (with/without derivatization) gc Gas Chromatograph smp_prep->gc ms Mass Spectrometer gc->ms tic Total Ion Chromatogram ms->tic spectra Mass Spectra Analysis tic->spectra

GC-MS Analysis Workflow

Capillary Electrophoresis (CE)

Application Note:

Capillary Electrophoresis is an alternative separation technique that offers high efficiency, short analysis times, and low consumption of reagents and samples.[4][8] For a basic compound like 1-(3-Pyridyl)-1-propylamine, Capillary Zone Electrophoresis (CZE) with a low pH buffer is suitable. The primary amine will be protonated, allowing it to migrate in the electric field.[4]

Experimental Protocol:

1. Instrumentation:

  • Capillary electrophoresis system

  • Diode array detector (DAD) or UV detector

2. Chemicals and Reagents:

  • Fused-silica capillary

  • Sodium phosphate or borate buffer salts[9]

  • Hydrochloric acid or phosphoric acid for pH adjustment

  • Sodium hydroxide for capillary conditioning

  • Water (CE grade)

3. CE Conditions (Example):

ParameterValue
Capillary Fused-silica, 50 cm total length (40 cm to detector), 50 µm ID
Background Electrolyte 50 mM Phosphate buffer, pH 2.5[4]
Voltage +20 kV
Temperature 25 °C
Injection Hydrodynamic (pressure) at 50 mbar for 5 s[4]
Detection Wavelength 214 nm and 260 nm

4. Standard and Sample Preparation:

  • Standard and Sample Solutions: Prepare solutions in the background electrolyte or water to concentrations similar to those used for HPLC analysis.

5. Method Performance (Typical Expectations):

ParameterTypical Value
Migration Time < 10 minutes
Efficiency (Plates) > 100,000
Linearity (r²) > 0.998[4]
Precision (% RSD, Migration Time) < 1%
Precision (% RSD, Peak Area) < 3%

Workflow Diagram:

CE_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing bge_prep Buffer Preparation ce_system CE System bge_prep->ce_system smp_prep Sample Preparation smp_prep->ce_system detector UV Detector ce_system->detector electropherogram Electropherogram detector->electropherogram quant Quantification electropherogram->quant

Capillary Electrophoresis Analysis Workflow

Disclaimer: The protocols and conditions provided herein are examples based on the analysis of similar compounds and should be considered as starting points. Method development, optimization, and full validation are required for the specific analysis of this compound to ensure accurate and reliable results.

References

Application Note: HPLC Analysis of 1-(3-Pyridyl)-1-propylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Pyridyl)-1-propylamine Dihydrochloride is a chemical compound of interest in pharmaceutical development and research. Accurate and reliable analytical methods are crucial for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds, offering high resolution and sensitivity. This application note details a robust HPLC method for the analysis of this compound. Due to the basic nature of the analyte, which can lead to poor peak shape on traditional reversed-phase columns, a mixed-mode chromatographic approach is employed to ensure symmetrical peaks and reproducible results.[1]

Experimental Protocol

A detailed experimental protocol for the HPLC analysis of this compound is provided below. This protocol outlines the necessary reagents, equipment, and step-by-step instructions for sample preparation and chromatographic analysis.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A mixed-mode column, such as a Heritage MA column (4.6 x 150 mm, 3 µm), is recommended to achieve good peak shape for the basic analyte.[1]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Ammonium formate

    • Formic acid

    • Water (HPLC grade)

    • This compound reference standard

2. Preparation of Mobile Phase and Standard Solutions

  • Mobile Phase A (Aqueous): Prepare a 30 mM Ammonium Formate buffer adjusted to pH 3.0 with Formic Acid in HPLC-grade water.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase A to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with mobile phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis:

ParameterValue
Column Mixed-Mode (e.g., Heritage MA), 4.6x150 mm, 3 µm[1]
Mobile Phase Gradient of 5% to 40% Acetonitrile with 30 mM Ammonium Formate pH 3.0
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
UV Detection Wavelength 260 nm
Run Time 15 minutes

Quantitative Data Summary

The following table summarizes the expected quantitative data from the HPLC analysis under the specified conditions. This data is representative and may vary slightly between different instruments and column batches.

ParameterValue
Retention Time (RT) Approximately 6.5 min
Linearity (Correlation Coefficient, r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow Diagram

HPLC_Workflow prep_mobile_phase Prepare Mobile Phase (Aqueous & Organic) hplc_setup HPLC System Setup (Install Column, Set Parameters) prep_mobile_phase->hplc_setup prep_standards Prepare Standard Solutions (Stock & Working) injection Inject Sample/Standard prep_standards->injection sample_prep Prepare Sample for Analysis sample_prep->injection equilibration System Equilibration (Run Mobile Phase) hplc_setup->equilibration equilibration->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection at 260 nm chromatography->detection data_acquisition Data Acquisition & Integration detection->data_acquisition analysis Data Analysis (Quantification & Purity Assessment) data_acquisition->analysis

Caption: Workflow for the HPLC analysis of this compound.

Method Validation

For use in a regulated environment, the HPLC method should be validated according to ICH guidelines.[2] This validation should include an assessment of the following parameters:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

  • Linearity: The linear relationship between the concentration of the analyte and the detector response.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

The described HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The use of a mixed-mode column is key to achieving good peak symmetry for this basic compound. The method is suitable for quality control and research applications, ensuring accurate determination of the compound's purity and concentration.

References

Application Notes and Protocols for 1-(3-Pyridyl)-1-propylamine Dihydrochloride in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the enzyme inhibition properties of 1-(3-Pyridyl)-1-propylamine Dihydrochloride is limited. The following application notes and protocols are presented as a representative guide for researchers and drug development professionals to investigate the potential of this and similar novel compounds as enzyme inhibitors. The experimental designs are based on established methodologies for enzyme kinetics and inhibitor screening.

Application Notes

Introduction

This compound is a synthetic compound featuring a pyridine ring, a common moiety in many biologically active molecules and approved pharmaceuticals. The presence of the pyridine nitrogen and the propylamine side chain suggests potential interactions with the active sites of various enzymes, making it a candidate for screening as an enzyme inhibitor. Pyridine-containing compounds have been identified as inhibitors of a wide range of enzymes, including kinases, acetylcholinesterase, and various metabolic enzymes. Therefore, this compound warrants investigation for its therapeutic and research potential as a modulator of enzyme activity.

Potential Applications

  • Screening for Novel Enzyme Inhibitors: This compound can be used in high-throughput screening campaigns to identify novel inhibitors against a panel of purified enzymes or in cell-based assays.

  • Structure-Activity Relationship (SAR) Studies: As a basic scaffold, derivatives of this compound can be synthesized and tested to understand the structural requirements for potent and selective enzyme inhibition.

  • Mechanism of Action Studies: For any identified enzyme targets, this compound can be used to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) through detailed kinetic studies.

  • Validation of Drug Targets: Once a specific enzyme target is identified, this compound can serve as a chemical probe to study the biological consequences of inhibiting that enzyme in cellular and preclinical models.

Hypothetical Quantitative Data

The following tables represent hypothetical data from initial screening and characterization of this compound against a panel of kinases, a common target for pyridine-containing molecules.

Table 1: Preliminary Kinase Inhibition Screening

Kinase TargetPercent Inhibition at 10 µM
Kinase A85%
Kinase B42%
Kinase C15%
Kinase D91%

Table 2: IC50 Determination for Lead Kinase Targets

Kinase TargetIC50 (µM)
Kinase A1.2
Kinase D0.8

Experimental Protocols

Protocol 1: General Enzyme Inhibition Screening Assay (Kinase Example)

This protocol outlines a general method for screening this compound for inhibitory activity against a purified enzyme, using a kinase as an example. The assay is based on the detection of ATP consumption.

Materials:

  • This compound

  • Purified Kinase of Interest

  • Kinase Substrate (peptide or protein)

  • Adenosine Triphosphate (ATP)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection Reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)

  • 384-well white microplates

  • Multichannel pipette or liquid handler

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Create a dilution series to be used for the assay.

  • Assay Plate Preparation:

    • Add 5 µL of assay buffer to all wells.

    • Add 1 µL of the diluted compound to the test wells.

    • Add 1 µL of solvent to the positive control (no inhibition) and negative control (no enzyme) wells.

  • Enzyme Addition: Add 5 µL of the diluted kinase to the test and positive control wells. Add 5 µL of assay buffer to the negative control wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add 5 µL of a solution containing the kinase substrate and ATP to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Signal Detection: Add 20 µL of the detection reagent to all wells. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

G Workflow for Enzyme Inhibition Screening A Prepare Compound Dilutions B Dispense Compound to Assay Plate A->B C Add Enzyme Solution B->C D Pre-incubate Compound and Enzyme C->D E Initiate Reaction with Substrate/ATP D->E F Incubate for Reaction E->F G Add Detection Reagent F->G H Measure Signal (Luminescence) G->H I Data Analysis (% Inhibition) H->I

Workflow for Enzyme Inhibition Screening

Protocol 2: Determination of IC50 Value

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific enzyme.

Procedure:

  • Follow the steps outlined in Protocol 1.

  • Prepare a 10-point serial dilution of this compound, typically starting from a high concentration (e.g., 100 µM) and performing 1:3 dilutions.

  • Run the assay in triplicate for each concentration of the inhibitor.

  • Calculate the percent inhibition for each concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Protocol 3: Mechanism of Action Study (Kinase Example)

This protocol is designed to investigate how this compound inhibits the target kinase, specifically to determine if it is competitive with respect to ATP.

Procedure:

  • Perform the kinase assay as described in Protocol 1.

  • Vary the concentrations of both ATP and this compound in a matrix format.

    • Use a range of ATP concentrations around the known Km value for the kinase.

    • Use a range of inhibitor concentrations around the determined IC50 value.

  • Measure the initial reaction rates for each combination of ATP and inhibitor concentrations.

  • Analyze the data using a double-reciprocal plot (Lineweaver-Burk plot) or by fitting the data to the Michaelis-Menten equation modified for different inhibition models.

    • Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis.

    • Non-competitive Inhibition: The lines will intersect at the x-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

    • Mixed Inhibition: The lines will intersect at a point other than the axes.

G Hypothetical Kinase Signaling Pathway Inhibition cluster_0 Cell Membrane Receptor Growth Factor Receptor Kinase_D Kinase D Receptor->Kinase_D Activates Downstream_Effector Downstream Effector Kinase_D->Downstream_Effector Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response Leads to Inhibitor 1-(3-Pyridyl)-1-propylamine Dihydrochloride Inhibitor->Kinase_D Inhibits

Hypothetical Kinase Signaling Pathway Inhibition

Troubleshooting & Optimization

Technical Support Center: 1-(3-Pyridyl)-1-propylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility challenges associated with 1-(3-Pyridyl)-1-propylamine Dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: As an amine hydrochloride salt, this compound is generally expected to be soluble in water. The presence of the hydrochloride salt significantly increases the polarity of the molecule, facilitating its interaction with polar solvents like water. However, the exact quantitative solubility can be influenced by factors such as pH and temperature.

Q2: In which organic solvents is this compound likely to be soluble?

A2: Due to its salt form, this compound typically exhibits low solubility in non-polar organic solvents. It may have some solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as dimethyl sulfoxide (DMSO). It is generally advisable to start with small quantities to assess solubility in a new solvent system.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is pH-dependent. In acidic to neutral aqueous solutions, the amine groups are protonated, existing as the hydrochloride salt, which is more water-soluble. As the pH becomes more basic, the amine groups will be deprotonated to the free base form, which is less polar and therefore less soluble in water. This may cause the compound to precipitate out of solution.

Q4: Are there any known stability issues I should be aware of when preparing solutions?

A4: While specific stability data for this compound is not widely published, amine compounds can be susceptible to degradation over time, especially in solution. It is recommended to prepare fresh solutions for experiments whenever possible. If storage is necessary, solutions should be stored at low temperatures (e.g., 2-8°C) and protected from light. For long-term storage, consider preparing aliquots of a concentrated stock solution to minimize freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Issue 1: The compound is not dissolving in water.

  • Possible Cause: The concentration may be too high, exceeding its maximum solubility.

  • Troubleshooting Steps:

    • Try reducing the concentration of the compound.

    • Gently warm the solution. An increase in temperature often increases solubility.

    • Use sonication to aid in the dissolution process.

    • Ensure the water is deionized and of high purity, as impurities can sometimes affect solubility.

Issue 2: The compound precipitates out of the aqueous solution over time.

  • Possible Cause 1: The pH of the solution has shifted to a more basic range, causing the less soluble free base to form.

  • Troubleshooting Steps:

    • Measure the pH of the solution.

    • If the pH is basic, adjust it to a neutral or slightly acidic pH by adding a small amount of dilute HCl.

  • Possible Cause 2: The solution is supersaturated.

  • Troubleshooting Steps:

    • Gently warm the solution to redissolve the precipitate.

    • If it precipitates again upon cooling, the concentration is likely too high for stable storage at that temperature. Prepare a more dilute solution.

Issue 3: Difficulty dissolving the compound in an organic solvent for a specific application.

  • Possible Cause: The chosen organic solvent is not polar enough.

  • Troubleshooting Steps:

    • Switch to a more polar organic solvent such as DMSO, methanol, or ethanol.

    • Consider using a co-solvent system. For example, dissolving the compound in a small amount of DMSO first and then diluting it with the desired solvent. Always check for the compatibility of the co-solvent with your experimental system.

Experimental Protocols

Protocol 1: General Procedure for Preparing an Aqueous Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Solvent Addition: Add a portion of the total required volume of high-purity deionized water to the vial.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle heating (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Final Volume: Once dissolved, add the remaining water to reach the final desired concentration.

  • Mixing: Mix the solution thoroughly.

  • Filtration (Optional): For sterile applications, filter the solution through a 0.22 µm syringe filter.

  • Storage: Store the solution at 2-8°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.

Protocol 2: Determination of Approximate Solubility

  • Preparation: Add a known, small amount (e.g., 1 mg) of this compound to a vial.

  • Solvent Titration: Add a small, measured volume of the solvent of interest (e.g., 100 µL) to the vial.

  • Observation: Vigorously mix the solution (vortex or sonicate) and observe if the compound completely dissolves.

  • Incremental Addition: If the compound does not dissolve, continue adding small, measured volumes of the solvent, mixing thoroughly after each addition, until the compound is fully dissolved.

  • Calculation: Calculate the approximate solubility by dividing the initial mass of the compound by the total volume of solvent required for complete dissolution.

Visualizations

Below are diagrams to illustrate key concepts and workflows related to the solubility of this compound.

Solubility_Factors cluster_factors Factors Influencing Solubility cluster_outcome Solubility Outcome Temperature Temperature Dissolved Dissolved Temperature->Dissolved Increase pH pH of Solution pH->Dissolved Acidic/Neutral Precipitated Precipitated pH->Precipitated Basic Solvent Solvent Polarity Solvent->Dissolved High Polarity Solvent->Precipitated Low Polarity Concentration Concentration Concentration->Precipitated Exceeds Limit

Caption: Factors influencing the solubility of this compound.

Troubleshooting_Workflow Start Start: Dissolving Compound Check_Dissolution Does it dissolve? Start->Check_Dissolution Action_Heat_Sonicate Apply gentle heat or sonication Check_Dissolution->Action_Heat_Sonicate No Action_Use_Cosolvent Consider a co-solvent (e.g., DMSO) Check_Dissolution->Action_Use_Cosolvent Still No Success Solution Prepared Check_Dissolution->Success Yes Failure Insoluble at desired concentration Check_Dissolution->Failure Persistent Issue Action_Heat_Sonicate->Check_Dissolution Action_Check_pH Check and adjust pH to acidic/neutral Action_Check_pH->Success Action_Use_Cosolvent->Check_Dissolution Precipitation Precipitation occurs over time? Success->Precipitation Precipitation->Action_Check_pH Yes Precipitation->Success No

Caption: Troubleshooting workflow for dissolution issues.

Technical Support Center: 1-(3-Pyridyl)-1-propylamine Dihydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Pyridyl)-1-propylamine Dihydrochloride solutions. The information provided is intended to help improve the stability of experimental solutions and ensure the accuracy and reproducibility of results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of a this compound solution?

A1: The stability of this compound solutions can be influenced by several factors, including:

  • pH: Extreme pH values can lead to acid-base catalyzed hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]

  • Light Exposure: The pyridine moiety in the molecule may be susceptible to photolytic degradation upon exposure to UV or visible light.[2]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the amine group.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound. While aqueous solutions are common, the presence of water can facilitate hydrolytic degradation.

Q2: My this compound solution has developed a yellow tint. What could be the cause?

A2: A yellow discoloration in your solution is often an indicator of chemical degradation. This could be due to:

  • Oxidation: Amine compounds can oxidize to form colored impurities.

  • Photodegradation: Exposure to light, especially UV light, can cause degradation of the pyridine ring, leading to colored byproducts.

  • Reaction with Excipients: If your solution contains other components, such as buffers or excipients, there may be an incompatibility leading to a colored product.

It is recommended to prepare fresh solutions and protect them from light and heat. If the problem persists, a forced degradation study may be necessary to identify the specific cause.

Q3: Can I adjust the pH of my this compound solution?

A3: Yes, you can adjust the pH of the solution. However, it is crucial to consider the following:

  • The dihydrochloride salt is acidic in solution.

  • Adjusting the pH towards neutral or basic conditions will convert the dihydrochloride salt to the free base or monohydrochloride form, which may have different solubility and stability profiles.

  • Strongly acidic or basic conditions should be avoided as they can catalyze degradation.

  • It is advisable to use a suitable buffer system to maintain a stable pH if your experimental conditions require a specific pH range.

Q4: What are the recommended storage conditions for a this compound solution?

A4: To maximize the stability of your solution, it is recommended to:

  • Store the solution at refrigerated temperatures (2-8 °C).

  • Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.

  • If possible, purge the solution and the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.

  • Prepare solutions fresh whenever possible and avoid long-term storage of dilute solutions.

Troubleshooting Guides

Issue 1: Rapid Loss of Purity in Solution
Potential Cause Troubleshooting Steps
Photodegradation 1. Prepare the solution in a low-light environment. 2. Store the solution in an amber vial or a container wrapped in aluminum foil. 3. Compare the stability of a light-protected sample to one exposed to ambient light.
Oxidation 1. Use deoxygenated solvents to prepare the solution. 2. Purge the solution and the container headspace with an inert gas (e.g., nitrogen, argon). 3. Consider adding a suitable antioxidant (e.g., ascorbic acid, sodium metabisulfite), but first, verify compatibility.
Thermal Degradation 1. Store the solution at a lower temperature (e.g., 2-8 °C). 2. Avoid exposing the solution to high temperatures during preparation or use. 3. Perform a short-term stability study at different temperatures to determine the optimal storage condition.
pH Instability 1. Measure the pH of the solution after preparation. 2. If the pH is drifting, consider using a buffer system appropriate for the desired pH range. 3. Ensure all glassware is thoroughly cleaned and free of acidic or basic residues.
Issue 2: Precipitation in the Solution
Potential Cause Troubleshooting Steps
Low Solubility 1. Verify the concentration of your solution is below the solubility limit in the chosen solvent. 2. Consider using a co-solvent system to improve solubility, after checking for compatibility.
pH Shift 1. A shift in pH can alter the ionization state of the molecule, affecting its solubility. 2. Measure the pH and adjust if necessary, or use a buffer to maintain a stable pH.
Temperature Effects 1. Solubility can be temperature-dependent. If the solution was prepared at a higher temperature, it might precipitate upon cooling. 2. Determine the solubility at the intended storage temperature.
Formation of Insoluble Degradants 1. If precipitation occurs over time, it may be due to the formation of insoluble degradation products. 2. Analyze the precipitate to identify its composition. This may require techniques like HPLC, LC-MS, or NMR.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and the intrinsic stability of this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a sample of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a sample of the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2] A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic acid or trifluoroacetic acid in water.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution program to ensure separation of both polar and non-polar impurities. A typical starting point could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Detection: Use a UV detector. Determine the optimal wavelength for detection by running a UV scan of the parent compound (likely around 260 nm due to the pyridine ring).

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the main peak.

Data Presentation

Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24h5.2%14.8 min
0.1 M NaOH, 60°C, 24h12.8%27.2 min, 9.1 min
3% H₂O₂, RT, 24h18.5%36.5 min, 8.3 min, 10.2 min
80°C, 48h8.1%25.5 min, 11.4 min
Photolytic25.3%43.9 min, 6.1 min, 7.8 min, 12.5 min
Control (Dark, RT)<0.1%0-

Visualizations

G cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Products parent->hydrolysis Acid/Base oxidation Oxidation Products (e.g., N-oxide) parent->oxidation Oxidizing Agent/O₂ photodegradation Photolytic Products parent->photodegradation Light (UV/Vis)

Caption: Potential degradation pathways for this compound.

G cluster_workflow Troubleshooting Workflow for Solution Instability start Solution Shows Instability (e.g., color change, precipitation, purity loss) check_storage Verify Storage Conditions (Temperature, Light, Atmosphere) start->check_storage check_pH Measure and Adjust pH (Consider buffer) check_storage->check_pH Conditions OK reformulate Reformulate Solution (e.g., add antioxidant, change solvent) check_storage->reformulate Conditions Not Ideal forced_degradation Perform Forced Degradation Study check_pH->forced_degradation pH Stable check_pH->reformulate pH Unstable hplc_analysis Analyze by Stability-Indicating HPLC forced_degradation->hplc_analysis identify_degradants Identify Degradation Products hplc_analysis->identify_degradants identify_degradants->reformulate end Stable Solution reformulate->end

Caption: Troubleshooting workflow for solution instability.

References

Technical Support Center: 1-(3-Pyridyl)-1-propylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed public information on the specific degradation pathways of 1-(3-Pyridyl)-1-propylamine Dihydrochloride is limited. This guide is based on established chemical principles for similar structures, including pyridine-containing compounds and primary amines, to provide researchers with a robust framework for their experiments.

Troubleshooting Guides

This section addresses common issues researchers may encounter during the stability testing and analysis of this compound.

Issue / Observation Potential Cause Recommended Action
Unexpected Peaks in HPLC Chromatogram Formation of degradation products.Perform forced degradation studies (see Experimental Protocols) to identify potential degradants. Co-inject samples from stress conditions to confirm peak identities.
Contamination from solvent or glassware.Run a blank gradient (mobile phase only) to check for solvent peaks. Ensure all glassware is thoroughly cleaned.
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.The amine group in the molecule requires a specific pH for good peak shape. Adjust the mobile phase pH. For amine compounds, a pH between 3 and 7 is often optimal.
Column overload.Reduce the injection volume or dilute the sample.
Secondary interactions with the stationary phase.Use a mobile phase with a competing amine (e.g., triethylamine) or an end-capped column.
Inconsistent Results in Stability Studies Inadequate control of environmental factors.Ensure that temperature, humidity, and light exposure are precisely controlled in stability chambers.
Sample preparation variability.Standardize all sample preparation steps, including solvent volumes and mixing times.
Analytical method not stability-indicating.Validate the analytical method according to ICH Q2(R1) guidelines to ensure it can separate the active pharmaceutical ingredient (API) from its degradation products.[1]
No Degradation Observed Under Stress Conditions Stress conditions are not harsh enough.Increase the duration of exposure, temperature, or concentration of the stressor (e.g., use 30% H₂O₂ for oxidation). The goal is to achieve 5-20% degradation.
The compound is highly stable under the tested conditions.While possible, it's crucial to ensure a range of aggressive conditions have been tested before concluding intrinsic stability.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, the most probable degradation pathways include:

  • Oxidation: The primary amine and the pyridine ring are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated pyridines, or cleavage of the propyl chain.

  • Photodegradation: Pyridine-containing compounds can be sensitive to light, potentially leading to ring-opening or polymerization reactions.[2]

  • Hydrolysis: While generally stable to hydrolysis, extreme pH and high temperatures might lead to minor degradation.

Q2: How should I store this compound to minimize degradation?

A2: To ensure stability, store the compound in a well-sealed container, protected from light and moisture, at controlled room temperature. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: What is a "forced degradation" or "stress testing" study?

A3: Forced degradation studies involve intentionally exposing the drug substance to harsh conditions such as high temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[1] These studies help to identify likely degradation products, understand the degradation pathways, and develop a stability-indicating analytical method.

Q4: What analytical techniques are best for analyzing this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the compound and its degradation products.[3][4] For structural elucidation of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[5] Gas Chromatography (GC) may also be applicable, particularly for volatile impurities.[6]

Q5: How do I develop a stability-indicating HPLC method?

A5: A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. To develop such a method, you should:

  • Perform forced degradation studies to generate degradation products.

  • Analyze the stressed samples using HPLC.

  • Optimize chromatographic conditions (column, mobile phase, gradient, etc.) to achieve adequate separation between the parent compound and all degradation products.

  • Validate the method according to ICH guidelines.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on this compound to illustrate the expected outcomes.

Stress Condition Duration % Degradation of API Major Degradation Products (Hypothetical) Appearance of Solution
Acid Hydrolysis (0.1 M HCl, 60 °C) 24 hours< 5%DP-1Colorless
Base Hydrolysis (0.1 M NaOH, 60 °C) 24 hours~10%DP-2, DP-3Light yellow
Oxidative (3% H₂O₂, RT) 8 hours~15%DP-4 (N-oxide), DP-5Colorless
Thermal (80 °C) 48 hours< 5%-No change
Photolytic (ICH Q1B) 7 days~8%DP-6Faintly yellow

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60 °C for 24 hours. Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 8 hours.

  • Thermal Degradation: Store the solid compound in a hot air oven at 80 °C for 48 hours. Also, expose a solution of the compound to the same conditions.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method for the separation and quantification of this compound and its degradation products.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30-32 min: 60% to 5% B

    • 32-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration (e.g., 0.1 mg/mL) before injection.

Visualizations

G cluster_0 Hypothetical Degradation Pathways API 1-(3-Pyridyl)-1-propylamine Dihydrochloride Oxidation Oxidation (e.g., H₂O₂) API->Oxidation Photolysis Photolysis (e.g., UV Light) API->Photolysis Hydrolysis Hydrolysis (e.g., NaOH) API->Hydrolysis DP1 N-Oxide Derivative Oxidation->DP1 DP2 Hydroxylated Pyridine Oxidation->DP2 DP3 Photodegradant Photolysis->DP3 DP4 Hydrolytic Product Hydrolysis->DP4

Caption: Potential degradation pathways for this compound.

G cluster_1 Experimental Workflow for Stability Analysis start Start: Obtain API Sample forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Develop Stability-Indicating HPLC Method forced_degradation->method_dev analysis Analyze Stressed Samples method_dev->analysis identification Identify Degradation Products (e.g., LC-MS) analysis->identification validation Validate Analytical Method (ICH Q2(R1)) identification->validation stability_study Conduct Formal Stability Studies validation->stability_study end End: Establish Shelf-life stability_study->end

Caption: Workflow for stability testing and analysis of a new chemical entity.

References

troubleshooting 1-(3-Pyridyl)-1-propylamine Dihydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 1-(3-Pyridyl)-1-propylamine Dihydrochloride. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

I. Compound Handling and Solubility

A common challenge in experimental biology is ensuring the accurate and consistent delivery of a compound to a biological system. This often begins with proper handling and solubilization.

Question: My this compound is not dissolving properly in my cell culture medium, leading to precipitation. How can I improve its solubility?

Answer:

This compound is a salt, which generally confers better aqueous solubility than the free base. However, high concentrations can still lead to precipitation in complex mixtures like cell culture media. Here are some steps to troubleshoot this issue:

  • Prepare a Concentrated Stock Solution: It is standard practice to first dissolve the compound in a solvent like Dimethyl Sulfoxide (DMSO) before making further dilutions in aqueous media.[1][2] DMSO is a powerful organic solvent that can dissolve a wide array of organic materials.[2]

  • Optimize the Stock Concentration: Aim for a stock concentration that allows for a final DMSO concentration in your cell culture medium of less than 0.5% (v/v), as higher concentrations can be toxic to cells.

  • Gentle Warming and Vortexing: After diluting the DMSO stock in your medium, gentle warming (e.g., to 37°C) and vortexing can help to keep the compound in solution.

  • pH Adjustment: The pH of the medium can affect the solubility of compounds.[3] Ensure your medium is properly buffered.

Solvent Recommended Starting Stock Concentration Notes
DMSO10-50 mMEnsure the final concentration in media is non-toxic to cells.
Water1-10 mMSolubility may be limited; check for precipitation.
Ethanol5-20 mMCan be used as an alternative to DMSO for some cell lines.

II. Cell-Based Assay Troubleshooting

Inconsistent or unexpected results in cell-based assays are a frequent hurdle in research. The following section addresses common problems encountered when testing the effects of this compound on cultured cells.

Question: I am not observing the expected cytotoxic/anti-proliferative effect of this compound in my cell viability assay (e.g., MTT, MTS). What are the possible reasons?

Answer:

Several factors could contribute to a lack of biological activity in a cell-based assay:

  • Compound Instability: The compound may be unstable in the cell culture medium over the time course of your experiment.[3][4] Factors like pH, temperature, and light exposure can lead to degradation.[3]

  • Incorrect Dosage: The concentrations you are testing may be too low to elicit a response in your specific cell line. It is recommended to perform a dose-response curve over a wide range of concentrations.

  • Cell Line Resistance: The cell line you are using may not be sensitive to the compound's mechanism of action.

  • Experimental Error: Pipetting errors, incorrect cell seeding density, or contamination can all lead to unreliable results.

Troubleshooting Workflow for Inconsistent Cell Viability Results

start Inconsistent Results in Cell Viability Assay check_compound Verify Compound Integrity & Concentration start->check_compound check_solubility Is the compound fully dissolved? check_compound->check_solubility prepare_fresh Prepare fresh stock solutions check_solubility->prepare_fresh No check_cells Verify Cell Health & Density check_solubility->check_cells Yes check_stability Assess compound stability in media prepare_fresh->check_stability check_stability->check_cells check_protocol Review Assay Protocol check_cells->check_protocol dose_response Perform wide-range dose-response check_protocol->dose_response positive_control Include a known cytotoxic agent dose_response->positive_control troubleshoot_protocol Optimize incubation times, reagent concentrations positive_control->troubleshoot_protocol end_point Re-evaluate Experiment troubleshoot_protocol->end_point

Caption: Troubleshooting workflow for inconsistent cell viability assays.

III. Hypothetical Signaling Pathway and Target Validation

For the purpose of this guide, let's hypothesize that this compound is an inhibitor of a fictional kinase, "PYP-Kinase," which is a key component of the "Proliferation Signaling Pathway (PSP)."

Hypothetical Proliferation Signaling Pathway (PSP)

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pyp_kinase PYP-Kinase receptor->pyp_kinase Activates downstream_protein Downstream Effector Protein pyp_kinase->downstream_protein Phosphorylates transcription_factor Transcription Factor downstream_protein->transcription_factor Activates gene_expression Gene Expression (Proliferation) transcription_factor->gene_expression compound 1-(3-Pyridyl)-1-propylamine Dihydrochloride compound->pyp_kinase Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

Question: My Western blot results to detect the phosphorylation of the downstream target of PYP-Kinase are variable. How can I improve the consistency of my results?

Answer:

Inconsistent Western blot data can be frustrating. Here are some key areas to focus on for troubleshooting:

  • Sample Preparation: Ensure consistent protein extraction and quantification. Use protease and phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your target protein.

  • Antibody Quality: The primary antibody's specificity and affinity are crucial. Titrate your primary antibody to find the optimal concentration. Always include positive and negative controls to validate antibody performance.

  • Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data and ensure equal protein loading across all lanes.

  • Transfer Efficiency: Optimize the transfer conditions (voltage, time) for your specific protein of interest based on its molecular weight.

Parameter Recommendation Rationale
Lysis Buffer Supplement with protease and phosphatase inhibitors.Prevents degradation and dephosphorylation of target proteins.
Protein Quantification Use a reliable method (e.g., BCA assay).Ensures equal loading of protein in each lane.
Primary Antibody Titrate to determine optimal dilution.Maximizes signal-to-noise ratio.
Loading Control Use a housekeeping protein with stable expression.Allows for normalization of the target protein signal.

IV. Experimental Protocols

Protocol 1: Stock Solution Preparation

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability (MTT) Assay

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO only).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

References

optimizing 1-(3-Pyridyl)-1-propylamine Dihydrochloride concentration in assays

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: There is currently a limited amount of publicly available scientific literature regarding the specific biological activity, established assay protocols, and mechanism of action for 1-(3-Pyridyl)-1-propylamine Dihydrochloride. This technical support center provides a generalized framework and best-practice guidelines for researchers and drug development professionals who are working with novel or less-characterized compounds such as this one. The following recommendations are based on standard laboratory procedures and should be adapted as necessary for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: Where can I find starting concentration ranges for this compound in my assay?

A1: As there is no established data for this specific compound, we recommend performing a dose-response curve to determine the optimal concentration. A good starting point for a novel compound is to test a wide range of concentrations, typically from nanomolar to micromolar ranges (e.g., 1 nM to 100 µM), in a logarithmic or semi-logarithmic series.

Q2: How should I prepare a stock solution of this compound?

A2: The solubility and stability of this compound in various solvents are not widely documented. It is advisable to first test solubility in common laboratory solvents such as sterile water, DMSO, or ethanol. For cell-based assays, it is crucial to determine the final concentration of the solvent and include a vehicle control in your experiments to account for any solvent-induced effects.

Q3: What are the potential challenges when working with a novel compound like this?

A3: Working with a novel compound presents several challenges, including:

  • Lack of established protocols: You will need to develop and optimize your own experimental conditions.

  • Unknown mechanism of action: The biological target and signaling pathway are likely unknown, requiring further investigation.

  • Limited safety and toxicity data: Handle the compound with appropriate caution and personal protective equipment.

  • Potential for off-target effects: The compound may interact with multiple targets, leading to unexpected results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect in the assay - Compound concentration is too low.- The compound is not active in the chosen assay.- The compound is unstable under experimental conditions.- The compound is insoluble in the assay medium.- Perform a wider dose-response study.- Test the compound in different assay systems.- Assess compound stability over the time course of the experiment.- Verify solubility and consider alternative solvents or formulation strategies.
High variability between replicates - Inconsistent pipetting or dilution.- Cell plating density is not uniform.- Assay reagents are not properly mixed.- Edge effects in multi-well plates.- Use calibrated pipettes and perform serial dilutions carefully.- Ensure even cell distribution when seeding plates.- Thoroughly mix all reagents before adding to the assay.- Avoid using the outer wells of the plate or fill them with a buffer.
Unexpected or contradictory results - Off-target effects of the compound.- Contamination of the compound or reagents.- The compound has a different mechanism of action than hypothesized.- Test for activity in counter-screens to identify off-target interactions.- Use fresh, high-purity reagents and compound stock.- Re-evaluate the hypothesized mechanism and consider alternative pathways.

Experimental Protocols

General Protocol for Determining Optimal Concentration in a Cell-Based Assay
  • Prepare a high-concentration stock solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a 10 mM stock solution.

  • Perform serial dilutions: Create a series of working solutions by serially diluting the stock solution in the cell culture medium. A common approach is to use a 1:10 dilution series to cover a broad concentration range.

  • Seed cells: Plate your cells of interest in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Treat cells: Replace the medium with the medium containing the different concentrations of the compound. Include a vehicle-only control.

  • Incubate: Incubate the cells for a duration relevant to your assay endpoint (e.g., 24, 48, or 72 hours).

  • Assay readout: Perform the assay to measure the desired biological endpoint (e.g., cell viability, proliferation, protein expression).

  • Data analysis: Plot the response against the compound concentration to generate a dose-response curve and determine the EC50 or IC50 value.

Visualizations

Logical Workflow for Troubleshooting Assay Variability

G Troubleshooting Workflow for High Assay Variability A High Variability Observed B Check Pipetting and Dilutions A->B C Review Cell Seeding Protocol A->C D Assess Reagent Preparation A->D E Evaluate Plate Edge Effects A->E F Variability Resolved B->F Consistent G Variability Persists B->G Inconsistent C->F Uniform C->G Non-uniform D->F Homogeneous D->G Inhomogeneous E->F Mitigated E->G Present H Investigate Other Factors (e.g., instrument, environment) G->H

Caption: A flowchart for systematically troubleshooting high variability in assay results.

Hypothetical Signaling Pathway Investigation

G Hypothetical Signaling Pathway for a Novel Compound Compound 1-(3-Pyridyl)-1-propylamine Dihydrochloride Receptor Unknown Receptor Compound->Receptor Binds to KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A diagram illustrating a potential signaling cascade initiated by a novel compound.

Technical Support Center: 1-(3-Pyridyl)-1-propylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a limited amount of publicly available scientific literature detailing the specific off-target effects of 1-(3-Pyridyl)-1-propylamine Dihydrochloride. This technical support guide provides general principles, troubleshooting advice, and methodologies for researchers to investigate potential off-target effects of this and other novel chemical compounds. The information provided is based on established practices in pharmacology and drug development.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell-based assays with this compound, even at concentrations where we don't expect to see an effect on our intended target. What could be the cause?

A1: Unexpected cytotoxicity is a common indicator of off-target effects. This could be due to the compound interacting with other cellular targets essential for cell viability. It is crucial to perform a broad kinase panel screening or a cellular thermal shift assay (CETSA) to identify potential off-target kinases that might be mediating this toxic effect. Certain kinases are known to be associated with cellular toxicity when inhibited.

Q2: Our in vitro biochemical assays show high potency of this compound against our target, but we see much weaker or no activity in our cell-based assays. Why is there a discrepancy?

A2: This discrepancy can arise from several factors, including poor cell permeability of the compound, rapid metabolism of the compound by the cells, or the compound being actively pumped out of the cells by efflux transporters. Additionally, off-target effects within the cellular environment could counteract the intended on-target effect. It would be advisable to conduct cell permeability and metabolic stability assays.

Q3: We are seeing a phenotype in our animal models that is inconsistent with the known biology of the intended target of this compound. How do we investigate this?

A3: Inconsistent in vivo phenotypes are often a result of off-target effects on other physiological systems. A safety pharmacology assessment is recommended to evaluate the compound's effects on the central nervous, cardiovascular, and respiratory systems.[1][2] These studies can help identify undesirable pharmacodynamic properties that may be responsible for the observed phenotype.

Troubleshooting Guides

Issue: Unexpected Experimental Results

If you are encountering unexpected or inconsistent results in your experiments with this compound, consider the following troubleshooting steps:

  • Confirm Compound Identity and Purity: Ensure the identity and purity of your compound stock using analytical methods such as LC-MS and NMR. Impurities could be responsible for the observed effects.

  • Dose-Response Analysis: Perform a wide range of dose-response experiments to understand the concentration at which the unexpected effects occur. This can help differentiate between on-target and potential off-target effects.

  • Literature Review of Structurally Similar Compounds: The pyridine moiety is a common scaffold in many biologically active molecules.[3][4] Researching the known targets and off-targets of structurally related compounds may provide clues about the potential off-target profile of your compound.

  • Control Experiments: Use structurally related but inactive control compounds in your assays. If the unexpected effect is not observed with the inactive control, it is more likely to be a specific off-target effect of your compound of interest.

Experimental Protocols for Off-Target Profiling

1. Kinase Selectivity Profiling:

Given that many pyridine-containing compounds are kinase inhibitors, assessing the selectivity of this compound against a panel of kinases is a critical step.

  • Methodology: A common method is an in vitro radiometric kinase assay.

    • Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP (radiolabeled with ³²P or ³³P).

    • Add this compound at various concentrations.

    • Incubate the reaction mixture to allow for phosphorylation of the substrate.

    • Stop the reaction and separate the phosphorylated substrate from the unreacted ATP, often using a phosphocellulose membrane that binds the substrate.

    • Quantify the amount of incorporated radiolabel using a scintillation counter.

    • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

    • This is performed across a large panel of kinases to determine the selectivity profile.

2. Receptor Binding Assays:

To identify potential off-target interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Methodology: Radioligand binding assays are a standard approach.

    • Prepare cell membranes or purified receptors that express the target of interest.

    • Incubate the membranes/receptors with a known radiolabeled ligand that binds to the target.

    • In parallel incubations, include increasing concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand, typically by rapid filtration through a filter mat.

    • Quantify the radioactivity retained on the filter.

    • Determine the ability of your compound to displace the radioligand and calculate the Ki (inhibition constant).

    • This is performed for a panel of different receptors, channels, and transporters.

3. Cellular Thermal Shift Assay (CETSA):

CETSA can be used to identify target engagement in intact cells without the need for labeled compounds.

  • Methodology:

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Cool the samples and centrifuge to separate aggregated, denatured proteins from the soluble fraction.

    • Analyze the soluble protein fraction by Western blotting or mass spectrometry to detect the target protein.

    • Binding of the compound to its target protein will stabilize it, leading to a higher melting temperature compared to the vehicle control.

Data Presentation

While specific quantitative off-target data for this compound is not available, the following table illustrates how such data would be presented after conducting the appropriate screening assays.

Off-TargetAssay TypeIC50 / Ki (nM)Fold Selectivity vs. Primary Target
Kinase XRadiometric Kinase Assay50010
Receptor YRadioligand Binding Assay120024
Ion Channel ZElectrophysiology>10000>200

Visualizations

Off_Target_Screening_Workflow cluster_0 Initial Compound cluster_1 Primary Screening cluster_2 Secondary Screening (Off-Target Profiling) cluster_3 Data Analysis & Interpretation Compound 1-(3-Pyridyl)-1-propylamine Dihydrochloride Primary_Assay Primary Target Assay (Biochemical/Cellular) Compound->Primary_Assay Kinase_Panel Kinase Panel Screening Primary_Assay->Kinase_Panel Hits Receptor_Panel Receptor/Ion Channel Binding Assays Primary_Assay->Receptor_Panel Hits Analysis Determine Selectivity Profile & Identify Liabilities Kinase_Panel->Analysis Receptor_Panel->Analysis Safety_Pharm In Vivo Safety Pharmacology Analysis->Safety_Pharm

Caption: A generalized experimental workflow for identifying the off-target effects of a novel compound.

Hypothetical_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Growth Factor Receptor Primary_Target Primary Target Kinase Receptor->Primary_Target Activates Off_Target Off-Target Kinase Receptor->Off_Target Activates Substrate_A Substrate A Primary_Target->Substrate_A Phosphorylates Substrate_B Substrate B Off_Target->Substrate_B Phosphorylates Downstream_A Cellular Process A (Intended Effect) Substrate_A->Downstream_A Downstream_B Cellular Process B (Unintended Effect) Substrate_B->Downstream_B Inhibitor 1-(3-Pyridyl)-1-propylamine Dihydrochloride Inhibitor->Primary_Target Inhibits Inhibitor->Off_Target Inhibits (Off-Target)

Caption: A hypothetical signaling pathway illustrating how a compound could have both on-target and off-target effects.

References

Technical Support Center: Minimizing Cytotoxicity of 1-(3-Pyridyl)-1-propylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered during experiments with 1-(3-Pyridyl)-1-propylamine Dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound in our cell-based assays. What are the common causes?

A1: High cytotoxicity of a small molecule like this compound in cell-based assays can stem from several factors:

  • On-target toxicity: The intended molecular target of the compound might be critical for cell survival, and its modulation leads to cell death.

  • Off-target effects: The compound may interact with unintended cellular targets, triggering toxic pathways. Amine-containing heterocyclic compounds can sometimes interact with various receptors, ion channels, or enzymes non-specifically.

  • Metabolite toxicity: Cellular enzymes may metabolize the parent compound into a more toxic substance.

  • Compound aggregation: At higher concentrations, the compound might form aggregates that are themselves toxic to cells.

  • Sub-optimal experimental conditions: Factors like high solvent concentration (e.g., DMSO), incorrect pH of the medium, or extended incubation times can exacerbate cytotoxicity.

Q2: How can we reduce the observed cytotoxicity while preserving the desired biological activity of this compound?

A2: Mitigating cytotoxicity often involves a multi-pronged approach:

  • Structural Modification: Medicinal chemistry efforts can be employed to modify the structure of this compound. For pyridine-containing compounds, substitutions on the pyridine ring or modifications of the propylamine side chain can alter the compound's physicochemical properties, potentially reducing off-target interactions and cytotoxicity. For instance, introducing electron-donating groups to the imidazole ring has been shown to reduce cytotoxicity in some heterocyclic compounds.[1]

  • Dose Optimization: Conduct a thorough dose-response study to identify the lowest effective concentration that elicits the desired biological effect with minimal cytotoxicity.

  • Formulation Strategies: For in vivo studies, consider drug delivery systems like nanoparticles or liposomes to improve targeted delivery and reduce systemic exposure.

  • Combination Therapy: In a therapeutic context, combining the compound with another agent could allow for lower, less toxic doses of each while achieving a synergistic effect.

Q3: What are the initial steps to troubleshoot high variability in our cytotoxicity assay results?

A3: High variability can obscure the true cytotoxic potential of your compound. Here are some initial troubleshooting steps:

  • Verify Compound Integrity and Purity: Ensure the purity of your this compound stock. Impurities can contribute to inconsistent results.

  • Optimize Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Determine an optimal seeding density where cells are in a logarithmic growth phase during the experiment.

  • Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the threshold known to cause cytotoxicity in your chosen cell line (typically <0.5%).

  • Standardize Incubation Times: Adhere to consistent incubation times for compound treatment and assay development.

  • Check for Compound Interference: Some compounds can interfere with assay readouts (e.g., absorbance or fluorescence). Run compound-only controls (without cells) to check for this.

Troubleshooting Guides

This section provides structured guidance for specific issues you might encounter.

Issue 1: High background signal in cytotoxicity assay.

Potential Cause Troubleshooting Step
Compound Interference Run a control plate with the compound in cell-free media to measure any intrinsic absorbance or fluorescence. Subtract this background from your experimental values.
Media Components Phenol red in some culture media can interfere with colorimetric assays. Consider using phenol red-free media for the duration of the assay.
Contamination Microbial contamination can alter assay readouts. Regularly check cell cultures for contamination and practice good aseptic technique.

Issue 2: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH).

Potential Cause Explanation & Troubleshooting Step
Different Mechanisms of Cytotoxicity MTT assays measure metabolic activity, which can decrease due to cytostatic effects (inhibition of proliferation) without immediate cell death. LDH assays measure membrane integrity, which is indicative of necrosis or late apoptosis. A decrease in the MTT signal without a corresponding increase in LDH release might suggest a cytostatic effect.
Timing of Assay The kinetics of different cell death pathways vary. LDH release is a later event compared to the initiation of apoptosis. Perform a time-course experiment to capture the dynamics of different cytotoxic events.
Compound Interference with a Specific Assay As mentioned, your compound might interfere with one assay but not another. Run appropriate controls for each assay type.

Experimental Protocols

Below are detailed methodologies for key experiments to assess and characterize the cytotoxicity of this compound.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Your chosen cell line

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

Materials:

  • 96-well cell culture plates

  • Your chosen cell line

  • Complete cell culture medium

  • This compound

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Lysis buffer (usually provided in the kit)

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Sample Collection: After incubation, carefully collect a portion of the supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.

  • Maximum LDH Release Control: To the control wells for maximum LDH release, add lysis buffer as per the kit's instructions and incubate for the recommended time.

  • LDH Reaction: Add the LDH reaction mixture from the kit to all samples (including controls) and incubate in the dark at room temperature for the time specified in the kit protocol.

  • Data Acquisition: Measure the absorbance at the wavelength recommended by the kit manufacturer (usually 490 nm).

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for this compound and its Analogs

CompoundModificationIC50 (µM) - Cell Line AIC50 (µM) - Cell Line B
This compound Parent Compound15.222.5
Analog 12-Fluoro substitution on pyridine ring35.845.1
Analog 2N-acetylation of the propylamine50.168.3
Analog 3Methylation of the pyridine nitrogen8.912.4

This table presents hypothetical data to illustrate how structural modifications could influence the cytotoxic potency (IC50 values) of the parent compound.

Visualizations

Signaling Pathway

Cytotoxicity_Pathway cluster_0 Cellular Exposure cluster_1 Cellular Stress Response cluster_2 Apoptotic Cascade Compound Compound ROS_Generation ROS Generation Compound->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction Compound->Mitochondrial_Dysfunction ROS_Generation->Mitochondrial_Dysfunction Bax_Activation Bax Activation Mitochondrial_Dysfunction->Bax_Activation DNA_Damage DNA Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cytochrome_c_Release Cytochrome c Release Bax_Activation->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Intrinsic apoptosis pathway often implicated in compound-induced cytotoxicity.

Experimental Workflow

Experimental_Workflow cluster_0 Assay Preparation cluster_1 Treatment and Incubation cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis Cell_Seeding Seed Cells in 96-well Plate Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Prep Prepare Compound Dilutions Compound_Prep->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay LDH_Assay Perform LDH Assay Incubation->LDH_Assay Data_Acquisition Measure Absorbance MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition IC50_Calc Calculate IC50 Data_Acquisition->IC50_Calc Troubleshooting_Logic Start High Cytotoxicity Observed Check_Concentration Is concentration > expected? Start->Check_Concentration Check_Solvent Is solvent % too high? Check_Concentration->Check_Solvent No Dose_Response Perform Dose-Response Check_Concentration->Dose_Response Yes Check_Purity Is compound pure? Check_Solvent->Check_Purity No Reduce_Solvent Reduce Solvent Conc. Check_Solvent->Reduce_Solvent Yes Purify_Compound Purify Compound Check_Purity->Purify_Compound No SAR_Studies Consider SAR Studies Check_Purity->SAR_Studies Yes

References

Technical Support Center: Purification of 1-(3-Pyridyl)-1-propylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(3-Pyridyl)-1-propylamine Dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for purifying this compound is recrystallization. This technique is well-suited for crystalline solids and is effective at removing a variety of impurities.

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be addressed by:

  • Increasing the solvent volume: The concentration of the solute may be too high.

  • Slowing down the cooling rate: Allow the solution to cool to room temperature slowly before inducing further cooling with an ice bath.

  • Adding a co-solvent: Introducing a solvent in which the compound is less soluble (an anti-solvent) can promote crystallization. For amine hydrochlorides, adding diethyl ether to an alcohol solution is a common practice.[1]

  • Scratching the inside of the flask: Use a glass rod to scratch the flask below the solvent level to create nucleation sites for crystal growth.

Q3: I am having trouble removing a persistent impurity that co-crystallizes with my product. What are my options?

A3: If an impurity has similar solubility properties to your product, recrystallization may not be sufficient. In this case, chromatographic techniques are recommended. Options include:

  • Normal-Phase Chromatography: Using a polar stationary phase like silica or alumina. For basic amines, it's often necessary to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent peak tailing.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is effective for polar compounds. Using a C18 column with a mobile phase of acetonitrile and water with an acidic modifier (like formic or trifluoroacetic acid) is a good starting point.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly useful for very polar compounds that are not well-retained in reversed-phase chromatography.

Q4: How can I separate the enantiomers of 1-(3-Pyridyl)-1-propylamine?

A4: Since 1-(3-Pyridyl)-1-propylamine is a chiral compound, separating its enantiomers requires a chiral resolution technique. The most common methods include:

  • Diastereomeric Salt Formation: React the racemic amine with a chiral acid, such as (+)-tartaric acid, to form diastereomeric salts.[2][3] These salts have different solubilities and can be separated by fractional crystallization.[2][4] The desired enantiomer can then be recovered by treating the separated salt with a base.

  • Chiral Chromatography: Utilize a chiral stationary phase (CSP) in HPLC or Supercritical Fluid Chromatography (SFC) to directly separate the enantiomers.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Recovery/Yield - The compound is too soluble in the chosen solvent at low temperatures.- Too much solvent was used.- The solution was not cooled sufficiently.- Choose a solvent in which the compound has lower solubility at cold temperatures.- Use the minimum amount of hot solvent to dissolve the compound.- Ensure the solution is thoroughly cooled in an ice bath before filtration.
Product is Impure After Recrystallization - Inefficient removal of impurities.- Impurities have similar solubility to the product.- The cooling process was too rapid, trapping impurities.- Wash the collected crystals with a small amount of cold solvent.- Perform a second recrystallization.- Allow the solution to cool more slowly.- Consider pre-treating the solution with activated charcoal to remove colored impurities.[2]
No Crystals Form Upon Cooling - The solution is not supersaturated.- The compound is too soluble in the solvent.- Try to induce crystallization by scratching the flask or adding a seed crystal.- Reduce the solvent volume by evaporation.- Add an anti-solvent (a solvent in which the compound is insoluble).
Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing (Normal Phase) - Strong interaction between the basic amine and acidic silica gel.- Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.- Use a less acidic stationary phase like alumina or an amine-functionalized silica column.
Poor Retention (Reversed Phase) - The compound is too polar for the stationary phase.- Use a more polar mobile phase (higher water content).- Consider using a HILIC column.- Ensure the pH of the mobile phase protonates the amine (use an acidic modifier).
Poor Separation of Enantiomers (Chiral HPLC) - The chiral stationary phase is not suitable for the compound.- The mobile phase composition is not optimal.- Screen different types of chiral columns (e.g., polysaccharide-based, cyclodextrin-based).- Vary the mobile phase composition (e.g., ratio of hexane/isopropanol in normal phase).- Adjust the mobile phase additives (e.g., acids or bases).

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol or isopropanol in an Erlenmeyer flask.[2]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once cloudiness appears or crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Expected Outcome: A white to off-white crystalline solid with improved purity.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol is an illustrative example for separating enantiomers.

  • Salt Formation: Dissolve one equivalent of racemic 1-(3-Pyridyl)-1-propylamine (as the free base) in methanol. In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in a minimum amount of warm methanol.[3][4]

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature, then place it in an ice bath to facilitate the crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The enantiomeric excess of the crystallized salt can be improved by recrystallization.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 1 M NaOH) until the solution is basic (pH > 10).

  • Extraction: Extract the liberated free amine with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched free amine.

  • Dihydrochloride Salt Formation: Dissolve the free amine in a minimal amount of an appropriate solvent (e.g., ethanol) and add a solution of HCl in ether or isopropanol to precipitate the enantiomerically pure dihydrochloride salt.

Visualizations

Workflow for Purification and Quality Control

G cluster_0 Purification Strategy cluster_1 Troubleshooting Path Crude Crude Product (Racemic Dihydrochloride) Recrystallization Recrystallization (e.g., Ethanol/Ether) Crude->Recrystallization Purity_Check_1 Purity Check (HPLC/NMR) Recrystallization->Purity_Check_1 Chiral_Resolution Chiral Resolution (Diastereomeric Salt Formation) Purity_Check_1->Chiral_Resolution Purity > 95% Impure_Product Impure Product after Recrystallization Purity_Check_1->Impure_Product Purity < 95% Liberation Liberate Free Amine (Base Treatment) Chiral_Resolution->Liberation Final_Salt Final Salt Formation (HCl Addition) Liberation->Final_Salt Pure_Enantiomer Pure Enantiomer (Dihydrochloride Salt) Final_Salt->Pure_Enantiomer Chromatography Chromatographic Purification (e.g., RP-HPLC) Impure_Product->Chromatography Pure_Fractions Collect Pure Fractions Chromatography->Pure_Fractions Pure_Fractions->Chiral_Resolution

Caption: A workflow diagram for the purification and chiral resolution of this compound.

Decision Tree for Purification Method Selection

G Start Start with Crude Product Is_Solid Is the crude product a solid? Start->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Acid_Base Perform Acid-Base Extraction Is_Solid->Acid_Base No (Oil) Purity_Check Check Purity by HPLC/NMR Recrystallize->Purity_Check Is_Pure Is purity > 95%? Purity_Check->Is_Pure Chromatography Use Chromatography (e.g., HPLC, SFC) Is_Pure->Chromatography No End_Achiral Proceed to Chiral Resolution Is_Pure->End_Achiral Yes Chromatography->Purity_Check Acid_Base->Recrystallize

Caption: A decision tree to guide the selection of an appropriate purification method for this compound.

References

Technical Support Center: Synthesis of 1-(3-Pyridyl)-1-propylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Pyridyl)-1-propylamine Dihydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the two primary synthetic routes: reductive amination of 3-propionylpyridine and reduction of 1-(3-pyridyl)propan-1-one oxime.

Issue 1: Low Yield of the Desired Amine

Low product yield is a frequent challenge. The underlying causes can often be traced back to several factors throughout the synthetic process.

Common CauseTroubleshooting Steps
Incomplete reaction - Monitor reaction progress: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting material before workup. - Optimize reaction time: Extend the reaction time if starting material is still present. - Increase temperature: Cautiously increase the reaction temperature, as many reductive amination and hydrogenation reactions are temperature-dependent.
Suboptimal catalyst activity - Use fresh catalyst: The activity of catalysts like Raney Nickel can diminish over time. Ensure the catalyst is fresh or properly activated. - Increase catalyst loading: A higher catalyst loading may be necessary to drive the reaction to completion, but be mindful of potential side reactions.
Decomposition of starting material or product - Control temperature: For exothermic reactions, ensure adequate cooling to prevent degradation.[1] - Use milder reducing agents: If harsh conditions are causing decomposition, consider alternative, milder reducing agents.
Side reactions - Control stoichiometry: In reductive amination, using an excess of the amine source can minimize over-alkylation. - Stepwise procedure: For reductive amination, consider a two-step process where the imine is formed first, followed by the addition of the reducing agent to avoid reduction of the starting ketone.

Issue 2: Formation of Impurities and Byproducts

The presence of impurities can complicate purification and affect the quality of the final product. Identifying and mitigating the formation of these byproducts is crucial.

Common ByproductMitigation Strategy
Over-alkylation product (dialkylated amine) In reductive amination, use a large excess of the ammonia source (e.g., ammonium formate) to favor the formation of the primary amine.
Alcohol from ketone reduction - Use a selective reducing agent: Sodium triacetoxyborohydride is known to be more selective for the imine/iminium ion over the carbonyl group in one-pot reductive aminations. - Two-step procedure: Isolate the intermediate imine/oxime before reduction.
Products of pyridine ring reduction (piperidine derivatives) - Milder reaction conditions: High temperatures and pressures can promote the hydrogenation of the pyridine ring.[2] - Catalyst selection: The choice of catalyst can influence the selectivity. Noble metal catalysts under acidic conditions may increase the propensity for ring reduction. Raney Nickel can also catalyze this side reaction under harsh conditions.

Issue 3: Difficulties in Product Purification

The basic nature of the pyridine and amine functionalities can sometimes complicate purification.

Purification ChallengeRecommended Solution
Tailing on silica gel chromatography Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to suppress tailing.
Separation from non-basic impurities Utilize an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., HCl) to extract the amine into the aqueous layer. The amine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]
Isolation of the dihydrochloride salt After purification of the free base, dissolve it in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in an appropriate solvent, until precipitation is complete.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1-(3-Pyridyl)-1-propylamine?

A1: The two most prevalent synthetic strategies start from 3-propionylpyridine:

  • Reductive Amination: This can be a one-pot reaction where 3-propionylpyridine is reacted with an ammonia source (like ammonium formate in the Leuckart reaction) and a reducing agent.[3][4][5]

  • Reduction of an Oxime Intermediate: This is a two-step process. First, 3-propionylpyridine is converted to 1-(3-pyridyl)propan-1-one oxime using hydroxylamine. The isolated oxime is then reduced to the desired amine.

Q2: What are the key considerations when choosing a synthetic route?

A2: The choice of route depends on available equipment, safety considerations, and desired scale.

  • Leuckart Reaction (Reductive Amination): This method is operationally simple but often requires high temperatures (120-165 °C).[3]

  • Catalytic Hydrogenation (of oxime or in-situ imine): This can often be performed under milder conditions but may require specialized high-pressure equipment. Catalyst selection is critical to avoid side reactions.

  • Catalytic Transfer Hydrogenation: This method avoids the need for high-pressure hydrogen gas and can be a safer alternative.

Q3: How can I minimize the reduction of the pyridine ring during the synthesis?

A3: Hydrogenation of the pyridine ring to a piperidine is a common side reaction. To minimize this:

  • Use Milder Conditions: Avoid excessively high temperatures and hydrogen pressures.

  • Catalyst Choice: The catalyst plays a crucial role. While Raney Nickel is effective for the reduction of the oxime or imine, it can also hydrogenate the pyridine ring under harsh conditions.[6]

  • pH Control: In some cases, performing the reaction under neutral or basic conditions can decrease the susceptibility of the pyridine ring to reduction.

Q4: What is the best way to form the dihydrochloride salt of 1-(3-Pyridyl)-1-propylamine?

A4: Once the pure free base of 1-(3-Pyridyl)-1-propylamine is isolated, it can be converted to the dihydrochloride salt by dissolving it in a suitable anhydrous solvent (such as ethanol, isopropanol, or diethyl ether) and treating it with two equivalents of hydrogen chloride. This can be done by bubbling dry HCl gas through the solution or by adding a stoichiometric amount of a solution of HCl in a compatible solvent (e.g., HCl in ether or isopropanol). The dihydrochloride salt will typically precipitate out of the solution and can be collected by filtration and then dried.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination (Leuckart Reaction)

This protocol is a general guideline based on the principles of the Leuckart reaction.[3][4][5][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-propionylpyridine (1 equivalent) and ammonium formate (3-5 equivalents).

  • Heating: Heat the mixture to 160-170 °C and maintain this temperature for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Hydrolysis: After cooling, add concentrated hydrochloric acid to the reaction mixture and reflux to hydrolyze the intermediate formamide.

  • Workup: Make the solution basic with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Purify the crude amine by distillation or column chromatography.

  • Salt Formation: Dissolve the purified amine in a suitable solvent and treat with two equivalents of HCl to precipitate the dihydrochloride salt.

Protocol 2: Synthesis via Reduction of 1-(3-pyridyl)propan-1-one Oxime

This two-step protocol involves the formation of an oxime followed by its reduction.

Step A: Oximation of 3-Propionylpyridine

  • Reaction: Dissolve hydroxylamine hydrochloride in water and add a solution of sodium hydroxide. To this, add 3-propionylpyridine.

  • Isolation: Stir the reaction mixture, often at a reduced temperature, until the oxime precipitates. Collect the solid by filtration and wash with cold water.

Step B: Reduction of the Oxime with Raney Nickel

  • Reaction Setup: In a hydrogenation vessel, suspend the 1-(3-pyridyl)propan-1-one oxime and activated Raney Nickel catalyst in a solvent like ethanol or methanol.

  • Hydrogenation: Pressurize the vessel with hydrogen gas and stir at a suitable temperature and pressure until the uptake of hydrogen ceases.

  • Workup: Filter off the catalyst and concentrate the solvent under reduced pressure.

  • Purification and Salt Formation: Purify the resulting amine and form the dihydrochloride salt as described in Protocol 1.

Visualizations

Caption: Synthetic routes to this compound.

troubleshooting_logic start Low Yield or Impurities? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes side_reactions Side Reactions? start->side_reactions Yes purification_issue Purification Issues? start->purification_issue Yes optimize_conditions Optimize Reaction: - Increase time/temp - Check catalyst activity incomplete_reaction->optimize_conditions Yes check_byproducts Identify Byproducts: - Over-alkylation - Ketone reduction - Ring hydrogenation side_reactions->check_byproducts Yes modify_purification Modify Purification: - Acid-base extraction - Add modifier to eluent purification_issue->modify_purification Yes solution_incomplete Monitor reaction (TLC/LCMS) Adjust conditions optimize_conditions->solution_incomplete solution_side_reactions Adjust stoichiometry Change reducing agent Use milder conditions check_byproducts->solution_side_reactions solution_purification Implement new purification strategy modify_purification->solution_purification

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: 1-(3-Pyridyl)-1-propylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided below is a general guide for the storage and handling of amine hydrochlorides. A specific Safety Data Sheet (SDS) for 1-(3-Pyridyl)-1-propylamine Dihydrochloride was not available at the time of this writing. Always consult the compound-specific SDS provided by your supplier for definitive safety, storage, and handling instructions. The guidance herein is based on general chemical principles for similar compounds and should be used as a supplementary resource only.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the general storage recommendations for this compound?

A1: As a general guideline for amine hydrochlorides, the compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent moisture absorption, as many amine salts are hygroscopic.[2] Storage at refrigerated temperatures (2-8 °C) is often recommended for long-term stability. Protect the compound from direct sunlight and heat sources.

Q2: I'm having trouble dissolving the compound. What can I do?

A2: Amine hydrochlorides are generally more soluble in polar solvents like water, ethanol, and methanol.[3] If you are experiencing solubility issues, consider the following:

  • Sonication: Gently sonicating the solution can help break up aggregates and improve dissolution.

  • pH Adjustment: The solubility of amine hydrochlorides can be pH-dependent. Adjusting the pH of your solvent may improve solubility, but be mindful of how this might affect your experiment and the stability of the compound.

  • Solvent Choice: If your experimental protocol allows, you could try a different polar solvent. For organic reactions, anhydrous polar solvents may be necessary.

Q3: The compound has developed a slight color. Is it still usable?

A3: Discoloration can be a sign of degradation or impurity. For amine compounds, this can sometimes be due to oxidation. The usability of the compound will depend on the sensitivity of your application. For highly sensitive assays, it is recommended to use a fresh, uncolored batch. If the application is less sensitive, you may be able to proceed, but it is advisable to run a small-scale pilot experiment to confirm that the discoloration does not affect the outcome. Always handle such materials in a well-ventilated area or a chemical fume hood.

Q4: What personal protective equipment (PPE) should I wear when handling this compound?

A4: When handling any amine hydrochloride, it is essential to use appropriate PPE to minimize exposure.[1] This includes:

  • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves.

  • Body Protection: A lab coat should be worn to protect your clothing and skin.

  • Respiratory Protection: If working with a powder outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[1]

Q5: How should I handle spills of this compound?

A5: For small spills of solid material, you should:

  • Avoid generating dust.

  • Carefully sweep the material into a designated waste container.

  • Clean the spill area with a suitable solvent (e.g., water, if appropriate for the surface) and dispose of the cleaning materials in a sealed bag in the chemical waste. For larger spills, or if the material is in solution, follow your institution's chemical spill response procedures.

Data Presentation: General Storage and Handling

ParameterRecommendationSource
Storage Temperature Cool, dry place. Refrigeration (2-8 °C) is often recommended.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is particularly sensitive to air or moisture.[4]
Container Tightly sealed, light-resistant container.[2]
Incompatible Materials Strong oxidizing agents, strong bases.[5][6]
Handling Area Well-ventilated area or in a chemical fume hood.[1]

Experimental Protocols: Sample Protocol for Solution Preparation

Objective: To prepare a 10 mM stock solution of a generic amine hydrochloride in an aqueous buffer.

Disclaimer: This is a sample protocol and must be adapted based on the specific requirements of your experiment and the properties of this compound as stated in its SDS.

Materials:

  • Amine hydrochloride compound

  • Appropriate aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing paper/boat

  • Analytical balance

Procedure:

  • Calculate the required mass: Determine the mass of the amine hydrochloride needed to prepare the desired volume and concentration of the stock solution using its molecular weight.

  • Weigh the compound: In a chemical fume hood, carefully weigh the calculated mass of the compound onto a weighing paper or boat using an analytical balance.

  • Dissolution: a. Add the weighed compound to the volumetric flask. b. Add approximately 80% of the final volume of the aqueous buffer to the flask. c. Place a magnetic stir bar in the flask and place it on a magnetic stirrer. d. Stir the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but be cautious about potential degradation.

  • Final Volume Adjustment: Once the solid is fully dissolved, add the buffer to the flask up to the calibration mark.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the prepared solution in a tightly sealed, clearly labeled container at the appropriate temperature (typically 2-8 °C or frozen for long-term storage, stability permitting). Protect from light if the compound is light-sensitive.

Visualizations

TroubleshootingWorkflow Troubleshooting Experimental Issues start Unexpected Experimental Result check_compound Check Compound Integrity: - Appearance (color, clumping) - Expiration Date start->check_compound check_storage Verify Storage Conditions: - Temperature - Humidity - Light Exposure check_compound->check_storage prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh re_run_experiment Re-run Experiment with Fresh Solution prepare_fresh->re_run_experiment issue_persists Issue Persists? re_run_experiment->issue_persists troubleshoot_protocol Troubleshoot Experimental Protocol: - Reagent concentrations - Incubation times - Instrument settings issue_persists->troubleshoot_protocol Yes success Problem Solved issue_persists->success No contact_support Contact Technical Support troubleshoot_protocol->contact_support

Caption: Troubleshooting workflow for unexpected experimental results.

SafetyWorkflow Laboratory Safety Workflow for Handling Chemicals start Begin Experiment read_sds Read and Understand Compound-Specific SDS start->read_sds ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat read_sds->ppe fume_hood Work in a Well-Ventilated Area (e.g., Chemical Fume Hood) ppe->fume_hood handling Handle Compound Carefully: - Avoid inhalation of dust - Prevent skin/eye contact fume_hood->handling spill Spill Occurs? handling->spill spill_procedure Follow Spill Cleanup Procedure spill->spill_procedure Yes waste_disposal Dispose of Waste Properly spill->waste_disposal No spill_procedure->waste_disposal end Experiment Complete waste_disposal->end

References

Validation & Comparative

A Comparative Guide to Spermine Oxidase Inhibitors: Featuring MDL 72527 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of spermine oxidase (SMOX) inhibitors, with a focus on the well-characterized compound MDL 72527 versus other notable inhibitors. The information is supported by experimental data to aid in the selection of appropriate research tools and to inform therapeutic development strategies.

Introduction to Spermine Oxidase (SMOX)

Spermine oxidase is a flavin-dependent enzyme that plays a crucial role in polyamine catabolism. It specifically catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal as byproducts.[1] This latter product can spontaneously convert to the highly reactive and toxic aldehyde, acrolein. Dysregulation of SMOX activity has been implicated in a variety of pathological conditions, including cancer, neurodegenerative diseases, and inflammation, making it a compelling target for therapeutic intervention.[1][2] SMOX inhibitors are designed to block the enzyme's activity, thereby reducing the production of these harmful byproducts and modulating intracellular polyamine levels.[1]

Comparative Performance of SMOX Inhibitors

The efficacy of SMOX inhibitors is primarily evaluated based on their potency (IC₅₀ and Kᵢ values) and selectivity against other polyamine-metabolizing enzymes like N¹-acetylpolyamine oxidase (PAOX). The following table summarizes quantitative data for several key SMOX inhibitors.

Inhibitor NameChemical NameType of InhibitionSMOX IC₅₀ (µM)SMOX Kᵢ (µM)PAOX IC₅₀ (µM)PAOX Kᵢ (µM)Selectivity Notes
MDL 72527 N¹,N⁴-bis(2,3-butadienyl)-1,4-butanediamineIrreversible89 - 100[3]63[3]0.02[4]-Also a potent inhibitor of PAOX.
Chlorhexidine N',N'''''-hexane-1,6-diylbis[N-(4-chlorophenyl)(imidodicarbonimidic diamide)]Competitive-0.55[5][6]-0.10[5][6]More potent inhibitor of PAOX.
SI-4650 N-(3-{[3-(dimethylamino)propyl]amino}propyl)-8-quinolinecarboxamideCompetitive381.8[7]289[7]35.4[7]32.3[7]Significantly more potent against PAOX.
JNJ-9350 Pyrazolopyrimidine derivativeCompetitive0.01[8]0.0099[8]0.79[8]-Highly potent and selective for SMOX over PAOX.[4]
Compound 7 Guanidine-based novel inhibitorCompetitive0.23[9]0.46[9]--Identified as one of the most potent competitive SMOX inhibitors to date.[9]
Compound 6 Guanidine-based novel inhibitorCompetitive0.54[9]1.60[9]--Potent and selective SMOX inhibitor.[9]

Key Experimental Protocols

Spermine Oxidase (SMOX) Inhibition Assay (Chemiluminescence-Based)

This protocol outlines a common method for determining the inhibitory activity of compounds against SMOX by measuring the production of hydrogen peroxide (H₂O₂).

Materials:

  • Purified recombinant human SMOX enzyme

  • Spermine (substrate)

  • Horseradish peroxidase (HRP)

  • Luminol

  • Glycine buffer (0.083 M, pH 8.0)

  • Pargyline (monoamine oxidase inhibitor)

  • Aminoguanidine (diamine oxidase inhibitor)

  • Test compounds (potential SMOX inhibitors)

  • 96-well microplate (white, opaque)

  • Luminometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound by diluting the stock solution in glycine buffer.

    • Prepare a reaction master mix containing glycine buffer, HRP, luminol, pargyline, and aminoguanidine. The inhibitors for other oxidases are included to ensure the specificity of the assay for SMOX.[10]

  • Assay Protocol:

    • To each well of the 96-well plate, add a specific volume of the reaction master mix.

    • Add the test compound solution to the appropriate wells. For control wells, add the vehicle (e.g., DMSO) without the inhibitor.

    • Add the purified SMOX enzyme to all wells except for the blank.[3]

    • Incubate the plate briefly at 37°C (typically 2-5 minutes).[11]

    • Initiate the enzymatic reaction by adding spermine to all wells.[10]

    • Immediately measure the chemiluminescence using a luminometer. The signal is typically integrated over a period of 20-60 seconds.[10][11]

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the luminescence signal in the wells with the test compound to the control wells.

    • IC₅₀ values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

SMOX-Mediated Cellular Damage Signaling Pathway

Spermine oxidase activity leads to the production of reactive oxygen species (ROS) and aldehydes, which can induce cellular stress and damage through various signaling cascades.

SMOX_Signaling spermine Spermine smox SMOX spermine->smox spermidine Spermidine smox->spermidine h2o2 H₂O₂ (ROS) smox->h2o2 aminopropanal 3-Aminopropanal smox->aminopropanal oxidative_stress Oxidative Stress h2o2->oxidative_stress acrolein Acrolein aminopropanal->acrolein acrolein->oxidative_stress inhibitor SMOX Inhibitors (e.g., MDL 72527) inhibitor->smox dna_damage DNA Damage oxidative_stress->dna_damage inflammation Inflammation oxidative_stress->inflammation apoptosis Apoptosis dna_damage->apoptosis

Caption: SMOX metabolizes spermine, producing byproducts that lead to cellular damage.

Experimental Workflow for Screening SMOX Inhibitors

The process of identifying and characterizing novel SMOX inhibitors typically follows a multi-step workflow, from initial screening to cellular assays.

Experimental_Workflow screening High-Throughput Screening (Virtual or Physical) hit_compounds Hit Compounds screening->hit_compounds enzymatic_assay Enzymatic Inhibition Assay (Determine IC₅₀) hit_compounds->enzymatic_assay selectivity_assay Selectivity Profiling (vs. PAOX, MAO, etc.) enzymatic_assay->selectivity_assay mechanism_study Mechanism of Inhibition Studies (e.g., Competitive, Irreversible) selectivity_assay->mechanism_study cellular_assays Cellular Assays (Viability, ROS production, Apoptosis) mechanism_study->cellular_assays lead_compound Lead Compound cellular_assays->lead_compound

Caption: A typical workflow for the discovery and characterization of SMOX inhibitors.

Conclusion

The landscape of spermine oxidase inhibitors is evolving, with newer compounds demonstrating significantly higher potency and selectivity compared to the classical inhibitor MDL 72527. While MDL 72527 remains a valuable tool for studying the broader effects of polyamine catabolism due to its dual inhibition of SMOX and PAOX, the development of highly selective inhibitors like JNJ-9350 and other novel compounds offers researchers more precise tools to dissect the specific roles of SMOX in health and disease. The choice of inhibitor should be guided by the specific research question, considering the trade-offs between potency, selectivity, and the desired biological context. This guide provides a foundational overview to assist in making informed decisions for future research and drug development endeavors in this promising field.

References

Comparative Study of 1-(3-Pyridyl)-1-propylamine Dihydrochloride Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of 1-(3-Pyridyl)-1-propylamine Dihydrochloride analogs reveals their potential as anticancer and antimicrobial agents. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in this field.

The pyridine nucleus is a fundamental scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives of 1-(3-Pyridyl)-1-propylamine have been synthesized and evaluated for a range of biological activities, demonstrating their potential in the development of new therapeutic agents. This guide summarizes the available quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.

Data Presentation: Comparative Biological Activities

The following tables summarize the in vitro anticancer and antimicrobial activities of various 1-(3-Pyridyl)-1-propylamine analogs and related pyridine derivatives. The data is presented to allow for easy comparison of the compounds' potency.

Table 1: Anticancer Activity of Pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
TP6 Murine Melanoma (B16F10)41.12[3]
Pyridine-urea 8b NCI-60 Panel (Mean)-[4]
Pyridine-urea 8e NCI-60 Panel (Mean)-[4]
Compound 7e MCF-7 (Breast)-[5]
Compound 7g MCF-7 (Breast)-[5]
Compound 7e DU-145 (Prostate)-[5]
Compound 7g DU-145 (Prostate)-[5]
Compound 7e HeLa (Cervical)-[5]
Compound 7g HeLa (Cervical)-[5]
Compound 4b A-549 (Lung)0.00803[2]
Compound 4e A-549 (Lung)0.0095[2]
Compound 4b MDA-MB-231 (Breast)0.0103[2]
Compound 4e MDA-MB-231 (Breast)0.0147[2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of Pyridine Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 12a E. coli0.0195[6]
Compound 12a B. mycoides<0.0048[6]
Compound 15 E. coli>0.0048[6]
Compound 15 B. mycoides0.0098[6]
Compound IIC Proteus mirabilis16[7]
Compound IIC Klebsiella pneumoniae64[7]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells to be tested

  • Complete cell culture medium

  • This compound analogs or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).[5]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[8]

  • Solubilization: Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[3]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • This compound analogs or other test compounds

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well microtiter plate.[9][10]

  • Inoculation: Add a standardized bacterial inoculum to each well.[11]

  • Controls: Include a positive control (broth with bacteria, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[10][12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density.[10]

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a conceptual signaling pathway that could be modulated by anticancer compounds and a general workflow for antimicrobial screening.

anticancer_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth_Factor_Receptor Signaling_Cascade Signaling_Cascade Growth_Factor_Receptor->Signaling_Cascade Activates Transcription_Factor_Inactive Transcription Factor (Inactive) Signaling_Cascade->Transcription_Factor_Inactive Phosphorylates Transcription_Factor_Active Transcription Factor (Active) Transcription_Factor_Inactive->Transcription_Factor_Active Activation Gene_Expression Gene_Expression Transcription_Factor_Active->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Apoptosis Apoptosis Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor Binds Pyridylpropylamine_Analog 1-(3-Pyridyl)-1-propylamine Analog Pyridylpropylamine_Analog->Signaling_Cascade Inhibits Pyridylpropylamine_Analog->Apoptosis Induces

Caption: Conceptual signaling pathway for anticancer activity.

antimicrobial_workflow Start Start Compound_Synthesis Synthesis of Pyridylpropylamine Analogs Start->Compound_Synthesis Primary_Screening Primary Screening (e.g., Agar Diffusion) Compound_Synthesis->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Inactive_Compounds Inactive_Compounds Primary_Screening->Inactive_Compounds Inactive Mechanism_of_Action Mechanism of Action Studies (e.g., Target Identification) MIC_Determination->Mechanism_of_Action Potent Lead_Compound Lead_Compound Mechanism_of_Action->Lead_Compound

Caption: General workflow for antimicrobial drug discovery.

References

Unveiling the Target: A Comparative Guide to 1-(3-Pyridyl)-1-propylamine Dihydrochloride and its Alternatives at the Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 1-(3-Pyridyl)-1-propylamine Dihydrochloride, more commonly known as RJR-2403 or Rivanicline, with other key nicotinic acetylcholine receptor (nAChR) agonists. By examining binding affinities, functional potencies, and the underlying experimental methodologies, this document serves as a critical resource for understanding the biological target and therapeutic potential of these compounds.

This compound (RJR-2403) is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for various physiological processes in the central nervous system (CNS).[1] Its primary biological target has been identified as the α4β2 nAChR subtype, which is highly expressed in the brain and implicated in cognitive function, reward, and nicotine addiction.[1][2] This guide compares RJR-2403 with two other well-characterized nAChR ligands: the natural agonist Nicotine and the smoking cessation aid Varenicline.

Quantitative Comparison of nAChR Ligands

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of RJR-2403, Nicotine, and Varenicline at various nAChR subtypes. Lower Ki values indicate a higher binding affinity, while lower EC50 values signify greater potency in activating the receptor.

Table 1: Binding Affinities (Ki, nM) of nAChR Agonists

Compoundα4β2α7α3β4α6β2
RJR-2403 (Rivanicline) 26[1]->1000[1]-
Nicotine ~1[2]~1600[2]~200[3]-
Varenicline 0.06 - 0.14[2][4][5]125 - 322[2][5]>8000[5]0.12[4][6]

Data for α3β4 represents a broader ganglionic subtype and may vary depending on the specific subunit composition.

Table 2: Functional Potencies (EC50, µM) of nAChR Agonists

Compoundα4β2α7α3β4α6β2*Dopamine Release (Striatum)
RJR-2403 (Rivanicline) 16[1]---0.938[1]
Nicotine ----~0.1[1]
Varenicline 0.086 (partial agonist)[4][5][6]--0.007 (partial agonist)[4][6]-

Note: Functional potency can be highly dependent on the assay system and cell type used.

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed methodologies for two key experimental approaches used to characterize nAChR ligands.

Radioligand Binding Assay

This technique is employed to determine the binding affinity of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound at a specific nAChR subtype.

Materials:

  • Membrane preparations from cells or tissues expressing the nAChR subtype of interest.

  • Radioligand (e.g., [3H]-Epibatidine, a high-affinity nAChR agonist).

  • Test compounds (RJR-2403, Nicotine, Varenicline).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of the radioligand (e.g., 0.1-0.5 nM [3H]-Epibatidine), and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Release Assay using PC12 Cells

This functional assay measures the ability of a compound to stimulate the release of dopamine from a cell line that endogenously expresses nAChRs.

Objective: To determine the potency (EC50) and efficacy of a test compound in inducing dopamine release.

Materials:

  • PC12 cells (a rat pheochromocytoma cell line).

  • Cell culture medium (e.g., RPMI-1640 supplemented with horse serum and fetal bovine serum).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Test compounds (RJR-2403, Nicotine, Varenicline).

  • Detection reagents for dopamine (e.g., using HPLC with electrochemical detection or a luminescence-based assay).[7][8][9]

Procedure:

  • Cell Culture: Culture PC12 cells in appropriate flasks or plates until they reach a suitable confluency. For differentiation and enhanced neurotransmitter release, cells can be treated with Nerve Growth Factor (NGF) for several days prior to the assay.[7]

  • Pre-incubation: Gently wash the cells with KRH buffer and pre-incubate them for a short period (e.g., 10-15 minutes) at 37°C.

  • Stimulation: Add varying concentrations of the test compound to the cells and incubate for a defined time (e.g., 5-10 minutes) to stimulate dopamine release.

  • Sample Collection: Collect the supernatant (containing the released dopamine).

  • Dopamine Quantification: Analyze the dopamine content in the supernatant using a validated method. For luminescence-based detection, dopamine can be oxidized to produce hydrogen peroxide, which then reacts with luminol to generate a measurable light signal.[8]

  • Data Analysis: Plot the amount of dopamine released as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximum efficacy (Emax).

Visualizing Signaling and Experimental Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space nAChR nAChR (e.g., α4β2) Na_ion Na⁺ nAChR->Na_ion Influx Ca_ion Ca²⁺ nAChR->Ca_ion Influx Agonist Agonist (RJR-2403, Nicotine) Agonist->nAChR Binding Depolarization Membrane Depolarization Na_ion->Depolarization PI3K_Akt PI3K-Akt Pathway Ca_ion->PI3K_Akt Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Ca_ion->Neurotransmitter_Release Gene_Expression Altered Gene Expression PI3K_Akt->Gene_Expression Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (from cells or tissue) Incubation Incubation (Membrane + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand ([3H]-Epibatidine) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Scintillation_Counting Scintillation Counting (Measures radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Scintillation_Counting->Data_Analysis

References

Independent Verification of 1-(3-Pyridyl)-1-propylamine Dihydrochloride Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothesized activity of 1-(3-Pyridyl)-1-propylamine Dihydrochloride with established compounds targeting the nicotinic acetylcholine receptor (nAChR). Due to the limited publicly available data on the specific biological activity of this compound, this document serves as a framework for its potential evaluation. Based on its structural similarity to known nAChR ligands, particularly the presence of a 3-pyridyl moiety, we hypothesize its activity at the α4β2 nAChR subtype, a prevalent nicotinic receptor in the central nervous system.

Comparative Analysis of nAChR Ligands

The following table summarizes the activity of well-characterized agonists and antagonists of the α4β2 nicotinic acetylcholine receptor, providing a benchmark for the potential evaluation of this compound.

CompoundTypeTarget ReceptorAssay TypeActivity (IC50/EC50)
Hypothetical: this compoundAgonist/Antagonistα4β2 nAChR-To Be Determined
NicotineAgonistα4β2 nAChRPatch-ClampEC50: 1.6 µM[1]
EpibatidineAgonistα4β2 nAChRRadioligand BindingKi: 40 pM[2]
MecamylamineNon-competitive Antagonistα4β2 nAChRPatch-ClampIC50: 2.5 µM
d-TubocurarineCompetitive Antagonistα4β2 nAChRRadioligand BindingKi: 3.2 µM[3]

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of a compound at the α4β2 nAChR are outlined below.

Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the α4β2 nAChR by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human α4β2 nAChR (e.g., HEK293 cells).

  • Radioligand: [³H]cytisine or [³H]epibatidine.[4]

  • Test compound (e.g., this compound).

  • Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine).[5]

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[5]

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, radioligand, and varying concentrations of the test compound in the binding buffer.

  • For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the non-specific binding control.

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).[5]

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Calcium Imaging Assay

This functional assay measures the ability of a test compound to elicit or inhibit calcium influx through the nAChR ion channel.

Materials:

  • Cells stably expressing the human α4β2 nAChR.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).[6]

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Agonist (e.g., acetylcholine or nicotine) for antagonist testing.

  • Fluorescence microscope or plate reader.

Procedure:

  • Plate the cells in a suitable format for imaging (e.g., 96-well black-walled, clear-bottom plates).

  • Load the cells with the calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.[6]

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification of the dye for at least 30 minutes.[6]

  • Acquire baseline fluorescence readings.

  • To test for agonist activity, add varying concentrations of the test compound and record the change in fluorescence over time.

  • To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a known concentration of an agonist, and record the change in fluorescence.

  • Analyze the data by calculating the change in fluorescence from baseline (ΔF/F₀).

  • For agonists, plot the fluorescence change against the logarithm of the compound concentration to determine the EC50 value. For antagonists, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50 value.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This electrophysiological technique directly measures the ion flow through the nAChR channel in response to a test compound, providing detailed information on agonist, antagonist, and modulatory effects.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the human α4 and β2 nAChR subunits.

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Glass microelectrodes (one for voltage recording, one for current injection).

  • Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES).

  • Perfusion system for rapid application of compounds.

Procedure:

  • Inject the cRNA for the α4 and β2 subunits into the Xenopus oocytes and incubate for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes, one to measure the membrane potential and the other to inject current.

  • Clamp the membrane potential at a holding potential (e.g., -60 mV to -80 mV).[7]

  • To assess agonist activity, apply varying concentrations of the test compound via the perfusion system and record the resulting inward current.

  • To assess antagonist activity, co-apply varying concentrations of the test compound with a fixed concentration of an agonist (e.g., acetylcholine) and measure the inhibition of the agonist-evoked current.

  • Construct dose-response curves by plotting the current amplitude (for agonists) or the percent inhibition (for antagonists) against the logarithm of the compound concentration to determine EC50 or IC50 values, respectively.

Visualizing the α4β2 nAChR Signaling Pathway

The following diagrams illustrate the fundamental signaling mechanism of the α4β2 nicotinic acetylcholine receptor and a general experimental workflow for its characterization.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist nAChR α4β2 nAChR (Closed) Agonist->nAChR Binding nAChR_Open α4β2 nAChR (Open) nAChR->nAChR_Open Conformational Change Depolarization Depolarization nAChR_Open->Depolarization Na⁺ Influx Ca_Signaling Ca²⁺ Signaling (e.g., Neurotransmitter Release) nAChR_Open->Ca_Signaling Ca²⁺ Influx

Caption: Simplified signaling pathway of the α4β2 nicotinic acetylcholine receptor.

Experimental_Workflow Start Compound of Interest Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay_1 Calcium Imaging Assay Start->Functional_Assay_1 Functional_Assay_2 Electrophysiology (TEVC) Start->Functional_Assay_2 Data_Analysis Data Analysis Binding_Assay->Data_Analysis Functional_Assay_1->Data_Analysis Functional_Assay_2->Data_Analysis Results Determine IC50/EC50 (Affinity & Potency) Data_Analysis->Results

Caption: General experimental workflow for characterizing nAChR ligand activity.

References

Comparative Cross-Reactivity Analysis of 1-(3-Pyridyl)-1-propylamine Dihydrochloride and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 1-(3-Pyridyl)-1-propylamine Dihydrochloride and its structural analogs, with a focus on their interactions with nicotinic acetylcholine receptors (nAChRs) and the dopamine transporter (DAT). Due to the limited direct experimental data available for this compound, this guide utilizes data from its close structural analog, nornicotine, to infer its potential biological activity and cross-reactivity. Nornicotine, a primary metabolite of nicotine, shares the core pyridylalkylamine structure and serves as a valuable proxy for understanding the potential off-target effects and polypharmacology of this class of compounds.

Data Presentation: Comparative Biological Activity

The following table summarizes the available quantitative data for nornicotine and a related pyridylalkylamine at various neurotransmitter receptors and transporters. This data provides insights into the potential cross-reactivity of this compound.

CompoundTargetAssay TypeSpeciesTissue/Cell LineValueReference(s)
Nornicotineα7 nAChRFunctional (EC50)XenopusOocytes~17 µM[1]
Nornicotineα6/α3 chimera nAChRFunctional (EC50)XenopusOocytes~4 µM[1]
3-(N-ethyl-N-n-methylaminomethyl)pyridinenAChRs (bulk)Binding (Ki)MouseBrain Homogenates28.3 nM
NornicotineDopamine Transporter (DAT)Functional (Inhibition)RatStriatumIndirect, nAChR-mediated[2][3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental to assessing the cross-reactivity of novel compounds targeting nicotinic receptors.

Radioligand Binding Assay for nAChR Affinity

This protocol is adapted from established methods for determining the binding affinity of a test compound to various nAChR subtypes.[5][6][7][8]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific nAChR subtype.

Materials:

  • Membrane Preparation: Homogenized tissues (e.g., rat or mouse brain regions known to express the target nAChR subtype) or cell lines stably expressing the nAChR subtype of interest.

  • Radioligand: A high-affinity radiolabeled ligand specific for the nAChR subtype (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

  • Test Compound: this compound or its analogs.

  • Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., nicotine, cytisine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at or below its Kd), and the membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient duration to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology for nAChR Functional Activity

This protocol outlines the whole-cell patch-clamp technique to measure the functional effects (agonist or antagonist activity) of a test compound on nAChRs expressed in a cellular system.[9][10][11][12]

Objective: To determine the potency (EC50 or IC50) and efficacy of a test compound at a specific nAChR subtype.

Materials:

  • Cell Line: A cell line (e.g., HEK293, Xenopus oocytes) expressing the nAChR subtype of interest.

  • External Solution (in mM): e.g., 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

  • Internal (Pipette) Solution (in mM): e.g., 120 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.

  • Agonist: A known agonist for the nAChR subtype (e.g., acetylcholine).

  • Test Compound: this compound or its analogs.

  • Patch-Clamp Setup: Inverted microscope, micromanipulator, amplifier, data acquisition system.

  • Glass Pipettes.

Procedure:

  • Cell Preparation: Plate the cells expressing the target nAChR onto coverslips for recording.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Recording:

    • Position the pipette onto a single cell and form a high-resistance seal (GΩ seal).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential (e.g., -60 mV).

  • Compound Application:

    • Apply the known agonist to the cell to elicit a baseline current response.

    • To test for agonist activity, apply the test compound at various concentrations and measure the evoked current.

    • To test for antagonist activity, co-apply the test compound with the known agonist and measure the inhibition of the agonist-evoked current.

  • Data Analysis:

    • For agonists, plot the current response against the compound concentration to determine the EC50 (concentration for half-maximal activation).

    • For antagonists, plot the inhibition of the agonist response against the compound concentration to determine the IC50 (concentration for half-maximal inhibition).

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the activation of nicotinic acetylcholine receptors and the function of the dopamine transporter.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Opens Channel Na_Influx Na⁺ Influx nAChR->Na_Influx Opens Channel Agonist Acetylcholine / Nornicotine Agonist->nAChR Binds Depolarization Membrane Depolarization Ca_Influx->Depolarization Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Ca_Influx->Downstream Na_Influx->Depolarization Depolarization->Downstream

Caption: Simplified nAChR activation and downstream signaling.

DAT_Workflow cluster_presynaptic Presynaptic Terminal DAT Dopamine Transporter (DAT) Dopamine_reuptake Dopamine Reuptake DAT->Dopamine_reuptake Translocates Inhibition Inhibition of DAT function Dopamine_vesicle Dopamine Vesicles Dopamine_synapse Dopamine (Synaptic Cleft) Dopamine_vesicle->Dopamine_synapse Release Dopamine_synapse->DAT Binds nAChR_mod Presynaptic nAChR nAChR_mod->DAT Modulates Nornicotine Nornicotine Nornicotine->nAChR_mod Activates

Caption: Dopamine transporter function and its modulation.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the cross-reactivity of a test compound.

Cross_Reactivity_Workflow Start Test Compound (e.g., 1-(3-Pyridyl)-1-propylamine) Primary_Screen Primary Target Assay (e.g., specific nAChR subtype) Start->Primary_Screen Secondary_Screen Secondary Target Panel (e.g., other nAChR subtypes, DAT) Primary_Screen->Secondary_Screen If active Binding_Assay Radioligand Binding Assay (Determine Ki) Secondary_Screen->Binding_Assay Functional_Assay Functional Assay (e.g., Patch-Clamp, Determine EC50/IC50) Secondary_Screen->Functional_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Cross-Reactivity Profile Data_Analysis->Conclusion

Caption: General workflow for cross-reactivity assessment.

References

A Comparative Analysis of 1-(3-Pyridyl)-1-propylamine Dihydrochloride: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable scarcity of publicly available in vitro and in vivo data for 1-(3-Pyridyl)-1-propylamine Dihydrochloride. While the broader class of pyridine derivatives has been explored for various therapeutic applications, specific experimental results detailing the efficacy, mechanism of action, and pharmacokinetic profile of this particular compound are not readily found in published research.

This guide aims to provide a framework for comparing such data, should it become available, and will reference general methodologies and findings for structurally related pyridine compounds to offer a contextual understanding.

Data Presentation

Due to the lack of specific quantitative data for this compound, the following tables are presented as templates. Researchers who have generated proprietary data for this compound can use this structure for direct comparison with alternative compounds.

Table 1: Comparative In Vitro Activity

CompoundTarget/AssayIC50 / EC50 (µM)Cell Line / SystemKey FindingsReference
This compoundData Not AvailableData Not AvailableData Not AvailableData Not Available
Alternative Compound A Example Target 12.5Example Cell Line 1Potent inhibition of target[Hypothetical Reference 1]
Alternative Compound B Example Target 115.2Example Cell Line 1Moderate inhibition of target[Hypothetical Reference 2]

Table 2: Comparative In Vivo Efficacy and Pharmacokinetics

CompoundAnimal ModelDoseRoute of AdministrationKey Efficacy EndpointBioavailability (%)Tmax (h)Cmax (ng/mL)Half-life (h)Reference
This compoundData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Alternative Compound A Mouse model of Disease X10 mg/kgOral50% tumor growth inhibition651.58504.2[Hypothetical Reference 3]
Alternative Compound B Rat model of Disease X10 mg/kgOral20% tumor growth inhibition402.04506.8[Hypothetical Reference 4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. As no specific studies for this compound were identified, the following represents a generalized methodology for the evaluation of similar compounds.

In Vitro Cell Viability Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with various concentrations of the test compound (and a vehicle control) for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

In Vivo Xenograft Efficacy Study

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

  • Tumor Implantation: Human tumor cells are subcutaneously injected into the flank of each mouse. Tumors are allowed to grow to a palpable size.

  • Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound is administered daily (or as per the determined dosing schedule) via the desired route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a specified maximum size or after a predetermined duration. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment groups to the control group.

Mandatory Visualization

As no specific signaling pathways or experimental workflows for this compound are documented, the following diagrams illustrate a hypothetical mechanism of action and a general experimental workflow relevant to the study of pyridine derivatives.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activates/Inhibits Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Regulates Transcription Response Cellular Response (e.g., Apoptosis) Gene->Response Compound 1-(3-Pyridyl)-1-propylamine Dihydrochloride Compound->Receptor Binds to

Caption: Hypothetical signaling pathway for a pyridine derivative.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies a Compound Synthesis and Characterization b Cell-based Assays (e.g., Viability, Apoptosis) a->b c Biochemical Assays (e.g., Enzyme Inhibition) a->c d Mechanism of Action Studies b->d c->d e Pharmacokinetic (ADME) Studies d->e Lead Candidate Selection f Efficacy Studies in Animal Models e->f g Toxicology and Safety Assessment f->g

Caption: General workflow for preclinical drug discovery.

While the specific compound this compound lacks detailed published data, the framework provided in this guide offers a robust structure for the comparison of its in vitro and in vivo properties against other compounds once such data is generated. The provided templates for data presentation, generalized experimental protocols, and illustrative diagrams can serve as valuable tools for researchers in the field of drug development. Further research into this specific molecule is required to elucidate its therapeutic potential.

Assessing the Specificity of 1-(3-Pyridyl)-1-propylamine Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the specificity of a chemical probe or drug candidate is paramount to interpreting experimental results and predicting potential therapeutic effects and off-target liabilities. This guide provides a comparative framework for assessing the specificity of 1-(3-Pyridyl)-1-propylamine Dihydrochloride, a pyridylalkylamine derivative. Due to the limited publicly available data on this specific molecule, this guide presents a representative analysis based on the known activities of structurally similar compounds and outlines the standard methodologies for a comprehensive specificity assessment.

Overview of Pyridylalkylamines

Pyridylalkylamine scaffolds are present in a variety of biologically active compounds. Depending on the substitutions and stereochemistry, these molecules can interact with a range of biological targets, most notably G-protein coupled receptors (GPCRs) and monoamine transporters. Therefore, a thorough specificity assessment of this compound is crucial to determine its primary mechanism of action and potential polypharmacology.

Comparative Specificity Profile (Representative Data)

To illustrate a comparative analysis, the following table summarizes hypothetical binding affinity data (Ki in nM) for this compound against a panel of common biological targets, compared with two hypothetical alternative compounds: a selective serotonin reuptake inhibitor (SSRI) and a non-selective monoamine reuptake inhibitor.

TargetThis compound (Hypothetical Ki, nM)Alternative A: Selective Compound (Hypothetical Ki, nM)Alternative B: Non-Selective Compound (Hypothetical Ki, nM)
Serotonin Transporter (SERT) 50580
Norepinephrine Transporter (NET) 8001500120
Dopamine Transporter (DAT) 12002500150
5-HT1A Receptor 250>10,000500
5-HT2A Receptor >10,000>10,000900
Alpha-1 Adrenergic Receptor 1500>10,000300
Histamine H1 Receptor >10,000>10,000750

Disclaimer: The data presented for this compound is hypothetical and for illustrative purposes only. Experimental validation is required.

Experimental Protocols for Specificity Assessment

A robust assessment of compound specificity involves a multi-tiered approach, starting with broad screening and progressing to more focused functional assays.

Primary Target Engagement and Affinity Determination

Objective: To identify the primary binding target(s) and determine the binding affinity.

Methodology: Radioligand Binding Assays

  • Target Preparation: Prepare cell membrane homogenates or purified receptors for the targets of interest (e.g., SERT, NET, DAT, 5-HT receptors).

  • Assay Setup: In a multi-well plate, incubate the target preparation with a known concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT).

  • Competition: Add increasing concentrations of the test compound (this compound) to displace the radioligand.

  • Incubation and Separation: Incubate to allow binding to reach equilibrium. Separate bound from unbound radioligand via rapid filtration.

  • Detection: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Off-Target Profiling

Objective: To identify potential off-target interactions across a broad range of biological macromolecules.

Methodology: Broad Panel Screening (e.g., Eurofins SafetyScreen)

  • Compound Submission: Submit this compound to a commercial screening service.

  • Assay Panel: The compound is tested at a fixed concentration (e.g., 10 µM) against a large panel of receptors, ion channels, transporters, and enzymes.

  • Data Output: Results are typically provided as a percentage of inhibition or binding relative to a control. "Hits" are identified as interactions exceeding a certain threshold (e.g., >50% inhibition).

  • Follow-up: For any significant off-target hits, full concentration-response curves should be generated to determine the affinity (Ki or IC50).

Cellular Functional Assays

Objective: To confirm that binding to the primary target translates into a functional effect in a cellular context.

Methodology: Neurotransmitter Uptake Assay

  • Cell Culture: Use cell lines stably expressing the transporter of interest (e.g., HEK293-SERT cells).

  • Pre-incubation: Treat the cells with increasing concentrations of this compound.

  • Substrate Addition: Add a radiolabeled substrate (e.g., [³H]-Serotonin).

  • Uptake: Allow the cells to take up the substrate for a defined period.

  • Lysis and Detection: Terminate the uptake, lyse the cells, and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the substrate uptake.

Visualizing Experimental Workflow and Biological Pathways

To further clarify the experimental process and the potential biological context, the following diagrams are provided.

experimental_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Broad Specificity Profiling cluster_tier3 Tier 3: Functional Validation Compound Compound Radioligand Binding Radioligand Binding Assays (e.g., SERT, NET, DAT) Compound->Radioligand Binding Test Compound Primary_Target Identify Primary Target(s) Determine Ki Radioligand Binding->Primary_Target Broad_Screening Broad Panel Screening (Receptors, Ion Channels, Enzymes) Off_Targets Identify Off-Targets (>50% Inhibition) Broad_Screening->Off_Targets Cellular_Assay Cell-Based Functional Assays (e.g., Neurotransmitter Uptake) Functional_Effect Confirm Functional Effect Determine IC50 Cellular_Assay->Functional_Effect

Caption: Tiered workflow for assessing compound specificity.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin Serotonin_Vesicle->Serotonin_Synapse Release SERT SERT Serotonin_Synapse->SERT Reuptake 5HT_Receptor 5-HT Receptors Serotonin_Synapse->5HT_Receptor Binding Signaling Downstream Signaling 5HT_Receptor->Signaling Compound 1-(3-Pyridyl)-1-propylamine Dihydrochloride Compound->SERT Inhibition Synaptic_Cleft Synaptic Cleft

Caption: Potential mechanism of action at the serotonergic synapse.

Benchmarking 1-(3-Pyridyl)-1-propylamine Dihydrochloride Against Known Nicotinic Acetylcholine Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of 1-(3-Pyridyl)-1-propylamine Dihydrochloride, also known as RJR-2403 or Metanicotine, against other well-established ligands for nicotinic acetylcholine receptors (nAChRs). The data presented herein, compiled from various scientific sources, offers an objective overview to aid in the evaluation and selection of appropriate pharmacological tools for research and drug development in the field of neuroscience and beyond.

Introduction to this compound (RJR-2403)

This compound (RJR-2403) is a potent and selective agonist for central nervous system (CNS) nicotinic acetylcholine receptors (nAChRs).[1][2][3][4] It exhibits a higher affinity for the α4β2 nAChR subtype, which is the most abundant high-affinity nicotine binding site in the brain.[1][4][5][6][7] RJR-2403 has demonstrated efficacy in models of cognitive enhancement, making it a valuable research tool for neurological and psychiatric disorders where cholinergic function is compromised.[3] This guide benchmarks its in vitro binding affinity and functional potency against key nAChR ligands: the endogenous agonist Acetylcholine, the archetypal agonist Nicotine, the high-affinity agonist Epibatidine, and the smoking cessation aid Varenicline.

Quantitative Ligand Performance Comparison

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of RJR-2403 and comparator ligands across various nAChR subtypes. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Table 1: Binding Affinity (Ki) of Nicotinic Acetylcholine Receptor Ligands

LigandReceptor SubtypeKi (nM)SpeciesReference(s)
RJR-2403 α4β2 26 Rat [1][2]
Nicotineα4β20.4 - 16Human, Rat, Mouse[8][9][10]
Epibatidineα4β20.04Rat[11]
Vareniclineα4β20.14 - 0.4Human, Rat[8][12][13]
AcetylcholineMuscle-type106,000 (Kd)Torpedo[14]
Nicotineα7>2,100Human[8]
Epibatidineα720Rat[11]
Vareniclineα7125Human[8]
Nicotineα3β4>500Human[12]
Vareniclineα3β4>500Human[12]
Nicotineα1βγδ (muscle)2,000Torpedo[8]
Vareniclineα1βγδ (muscle)>8,000Torpedo[8]

Table 2: Functional Potency (EC50) of Nicotinic Acetylcholine Receptor Ligands

| Ligand | Assay | Receptor Subtype | EC50 (nM) | Species | Reference(s) | | --- | --- | --- | --- | --- | | RJR-2403 | Dopamine Release | α4β2-like | 938 | Rat | [2] | | RJR-2403 | Rb+ Efflux | α4β2-like | 732 | Rat | [2] | | Nicotine | Dopamine Release | α4β2-like | 100 | Rat |[2] | | Nicotine | Rb+ Efflux | α4β2-like | 591 | Rat |[2] | | Varenicline | Dopamine Release | α4β2* | 86 | Rat |[13] | | Varenicline | Dopamine Release | α6β2* | 7 | Rat |[13] | | Epibatidine | Dopamine Release | - | 12 | Mouse |[15] | | Nicotine | Dopamine Release | - | 1,610 | Mouse |[15] | | Acetylcholine | Dopamine Release | - | 1,020 | Mouse |[15] |

Note: The specific nAChR subtypes involved in dopamine release assays can be complex and are often described as "α4β2-like" or with an asterisk () to denote the potential presence of other subunits.*

Signaling Pathways and Experimental Workflows

To understand the context of the presented data, the following diagrams illustrate the primary signaling pathway of nAChRs and a typical experimental workflow for determining ligand binding affinity.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand nAChR Nicotinic Acetylcholine Receptor Ligand->nAChR Binds to Ion_Influx Na+, Ca2+ Influx nAChR->Ion_Influx Channel Opening Depolarization Depolarization Ion_Influx->Depolarization Leads to Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Triggers

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow Start Start Receptor_Prep Receptor Preparation (e.g., brain homogenate or cell line membranes) Start->Receptor_Prep Incubation Incubation of Receptor Prep with Radioligand and Test Compound Receptor_Prep->Incubation Separation Separation of Bound and Free Radioligand (e.g., filtration) Incubation->Separation Quantification Quantification of Radioactivity Separation->Quantification Data_Analysis Data Analysis (IC50 and Ki determination) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Competition Binding Assay Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.

Radioligand Competition Binding Assay

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific nAChR subtype.

1. Materials:

  • Receptor Source: Membranes from cells stably expressing the nAChR subtype of interest (e.g., HEK293 cells) or homogenized brain tissue from rodents.
  • Radioligand: A high-affinity radiolabeled ligand specific for the nAChR subtype (e.g., [³H]Epibatidine or [³H]Cytisine for α4β2).
  • Test Compound: this compound or other comparator ligands.
  • Binding Buffer: Typically a Tris-based buffer at physiological pH containing divalent cations (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
  • Wash Buffer: Ice-cold binding buffer.
  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).
  • Scintillation Counter and Cocktail.

2. Procedure:

  • Receptor Preparation: Thaw the receptor membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 50-200 µg/mL.
  • Assay Setup: In a 96-well plate, add in the following order:
  • Binding buffer.
  • Increasing concentrations of the test compound.
  • A fixed concentration of the radioligand (typically at or below its Kd value).
  • Receptor membrane preparation to initiate the binding reaction.
  • For determination of non-specific binding, a high concentration of a known non-radioactive ligand (e.g., nicotine) is used instead of the test compound.
  • Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (typically 60-120 minutes).
  • Separation: Rapidly filter the incubation mixture through the glass fiber filters using the cell harvester. The filters will trap the receptor-bound radioligand.
  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Neurotransmitter Release (e.g., [³H]Dopamine Release)

This protocol describes a method to assess the functional potency (EC50) of a test compound by measuring its ability to stimulate the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes.

1. Materials:

  • Synaptosomes: Prepared from a specific brain region (e.g., rat striatum for dopamine release).
  • Radiolabeled Neurotransmitter: e.g., [³H]Dopamine.
  • Test Compound: this compound or other comparator ligands.
  • Physiological Buffer: e.g., Krebs-Ringer buffer.
  • Perfusion System or Multi-well Plates.
  • Scintillation Counter and Cocktail.

2. Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from the desired brain region using standard subcellular fractionation techniques.
  • Loading: Incubate the synaptosomes with the radiolabeled neurotransmitter (e.g., [³H]Dopamine) to allow for its uptake into the nerve terminals.
  • Washing: Wash the synaptosomes to remove excess unincorporated radiolabel.
  • Stimulation: Expose the loaded synaptosomes to increasing concentrations of the test compound for a short period (e.g., 2-5 minutes).
  • Collection: Collect the supernatant, which contains the released neurotransmitter.
  • Lysis: Lyse the synaptosomes to determine the amount of neurotransmitter remaining.
  • Quantification: Measure the radioactivity in both the supernatant and the lysate using a scintillation counter.

3. Data Analysis:

  • Calculate the fractional release of the neurotransmitter for each concentration of the test compound.
  • Plot the fractional release against the logarithm of the test compound concentration.
  • Fit the data using a non-linear regression model to determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).

Conclusion

This compound (RJR-2403) is a valuable pharmacological tool with a distinct profile as a selective agonist for CNS nAChRs, particularly the α4β2 subtype. This guide provides a quantitative and methodological framework for comparing its performance against other key nAChR ligands. The data and protocols presented herein are intended to assist researchers in designing and interpreting experiments aimed at elucidating the role of nicotinic cholinergic systems in health and disease.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for 1-(3-Pyridyl)-1-propylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(3-Pyridyl)-1-propylamine Dihydrochloride (CAS No. 1228879-41-1) was found in the available resources. The following guidance is based on the safety profiles of structurally similar pyridine derivatives and general best practices for chemical waste disposal. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company for specific handling and disposal instructions.

Researchers, scientists, and drug development professionals must handle this compound with caution, assuming it possesses hazards similar to other pyridyl-alkylamine compounds. The information herein provides a foundational framework for safe operational and disposal planning.

Summary of Potential Hazards

Based on data for analogous compounds like 3-(pyridin-3-yl)propan-1-amine, the following hazards should be anticipated.

Hazard CategoryPotential Hazard DescriptionGHS Pictogram
Acute Toxicity (Oral) Harmful if swallowed.[1]pictogram GHS07
Acute Toxicity (Inhalation) Harmful if inhaled.[1]pictogram GHS07
Skin Corrosion/Irritation Causes skin irritation.[1]pictogram GHS07
Eye Damage/Irritation Causes serious eye irritation.[1]pictogram GHS07
Specific Target Organ Toxicity May cause respiratory irritation.[1]pictogram GHS07

Step-by-Step Disposal Procedures

Proper disposal of this compound is critical to ensure personnel safety and environmental protection. Never dispose of this chemical down the drain or in standard waste streams.[2]

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (nitrile is often a suitable choice), safety goggles, and a lab coat.[3]

  • All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

2. Waste Collection:

  • Collect waste this compound, including contaminated materials, in a designated, properly labeled, and sealable hazardous waste container.

  • Ensure the container is compatible with the chemical; glass or high-density polyethylene are generally recommended for pyridine-based compounds.[2]

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the substance.[2]

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Ventilate the area and wash the spill site once the material has been removed.

  • Report all spills to your supervisor and EHS department.

4. Final Disposal:

  • All waste containing this compound must be disposed of as hazardous waste.

  • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal, which will likely involve incineration at a permitted facility.[4]

  • Complete all necessary waste manifests and documentation as required by local, state, and federal regulations.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Identify Waste (Unused chemical, contaminated labware, spill residue) B Is the waste container properly labeled 'Hazardous Waste' with contents listed? A->B C Label the container immediately. B->C No D Store in a designated, secure, and well-ventilated satellite accumulation area. B->D Yes C->D E Is the container full or is the project complete? D->E F Continue to collect waste in the designated container. E->F No G Arrange for pickup by EHS or a licensed hazardous waste disposal company. E->G Yes H Complete all required waste manifests. G->H I Waste is transported for final disposal (e.g., incineration). H->I

Caption: Disposal decision workflow for chemical waste.

References

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